molecular formula C20H21NO B589998 (S)-N-Demethyl Dapoxetine CAS No. 147199-39-1

(S)-N-Demethyl Dapoxetine

Cat. No.: B589998
CAS No.: 147199-39-1
M. Wt: 291.394
InChI Key: SCPPXXMPTQHFGC-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-Demethyl Dapoxetine (also known as desmethyldapoxetine) is a key active metabolite of the short-acting selective serotonin reuptake inhibitor (SSRI) Dapoxetine . Dapoxetine is a pharmacotherapy developed specifically for the management of premature ejaculation (PE) . As such, this compound is of significant value in preclinical and clinical research for investigating the pharmacokinetic profile, metabolic pathways, and full pharmacodynamic activity of Dapoxetine. The parent drug, Dapoxetine, exerts its effect by inhibiting the serotonin transporter (SERT), increasing serotonin's action in the synaptic cleft . Serotonin (5-HT) and 5-HT receptors in the central nervous system are critically involved in the ejaculatory process, with increased serotonergic neurotransmission exerting an inhibitory effect and delaying ejaculation . Research indicates that this compound is an equipotent SSRI compared to the parent compound, suggesting it contributes meaningfully to the overall therapeutic activity observed in studies . This makes the metabolite an essential compound for researchers aiming to deconstruct the complete mechanism of action, understand the duration of effect, and assess the total drug exposure in biological systems. Its primary research applications include use as an analytical reference standard in bioanalytical studies, particularly in quantifying drug and metabolite levels in plasma and urine to model human pharmacokinetics. Furthermore, it serves as a critical tool for scientists investigating the structure-activity relationships of SSRIs and for those specializing in the neurochemical pathways that control the ejaculatory reflex. This product is strictly for Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20/h2-13,19,21H,14-15H2,1H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPPXXMPTQHFGC-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (S)-N-Demethyl Dapoxetine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Demethyl Dapoxetine, also known as desmethyldapoxetine, is the principal active metabolite of Dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI) developed for the on-demand treatment of premature ejaculation (PE).[1][2][3][4] Dapoxetine undergoes extensive hepatic metabolism, primarily through N-demethylation by cytochrome P450 enzymes (CYP3A4 and CYP2D6), to form this compound.[1][5][6] Crucially, this metabolite is not merely an inactive byproduct; it is pharmacologically active and is considered to be roughly equipotent to the parent compound, thereby contributing to the overall therapeutic effect.[7] This guide provides a detailed technical examination of the molecular mechanism of action of this compound, grounded in the principles of neurotransmitter transporter pharmacology and supported by established experimental methodologies.

Section 1: Primary Pharmacological Target: The Serotonin Transporter (SERT)

The primary molecular target for this compound, like its parent compound, is the human serotonin transporter (SERT), a protein encoded by the SLC6A4 gene.[8][9] SERT is an integral membrane protein that plays a critical role in the regulation of serotonergic neurotransmission.[9]

Physiological Role of SERT In a normal physiological state, serotonin (5-hydroxytryptamine, 5-HT) is released from the presynaptic neuron into the synaptic cleft, where it binds to and activates postsynaptic receptors.[10] The action of serotonin is terminated by its reuptake from the synapse back into the presynaptic neuron via SERT.[8][11] This reuptake process serves two key functions: it tightly controls the concentration and duration of serotonin in the synapse, and it allows for the neurotransmitter to be recycled and repackaged into vesicles for subsequent release.[8]

The transport mechanism is an active process dependent on the electrochemical gradients of sodium (Na+) and chloride (Cl-) ions.[8][12] The transporter first binds a sodium ion, followed by serotonin, and then a chloride ion.[12] This binding induces a conformational change in the transporter, causing it to flip inward and release serotonin and the ions into the presynaptic cytoplasm. The subsequent binding of an intracellular potassium (K+) ion facilitates the transporter's return to its outward-facing conformation, ready for another cycle.[8][12] By acting as the primary clearance mechanism for synaptic serotonin, SERT is a pivotal control point for serotonergic signaling.

Section 2: Molecular Interaction, Binding Affinity, and Selectivity

This compound exerts its pharmacological effect by directly inhibiting the function of SERT. As an SSRI, it binds to the transporter protein and physically obstructs the reuptake of serotonin.

Molecular Mechanism of Inhibition Structural biology studies of human SERT have revealed that SSRIs bind to a central binding site located between the transmembrane helices of the protein.[10] By lodging in this site, the inhibitor locks the transporter in an outward-open conformation, which sterically prevents serotonin from binding and being translocated across the membrane.[10] This competitive inhibition effectively shuts down the reuptake process, leading to a subsequent increase in the concentration of serotonin in the synaptic cleft and an enhancement of serotonergic neurotransmission.[11][13]

Binding Affinity and Selectivity Profile The potency of a compound is defined by its binding affinity for its target. While specific binding affinity data for this compound is not extensively published, it is widely reported to be equipotent to its parent compound, Dapoxetine.[7] The binding profile of Dapoxetine has been well-characterized and serves as a robust proxy. Equilibrium radioligand binding studies have demonstrated that Dapoxetine is a potent inhibitor of SERT with high affinity.[14][15][16] Its affinity for other key monoamine transporters, the norepinephrine transporter (NET) and the dopamine transporter (DAT), is substantially lower, establishing its profile as a selective serotonin reuptake inhibitor.[14][15]

Transporter TargetParent Compound (Dapoxetine) Binding Affinity (Kᵢ)Selectivity Ratio (vs. SERT)
Serotonin Transporter (SERT) ~9.5 nM[16]1x
Norepinephrine Transporter (NET) Higher Kᵢ (Lower Affinity)[14][15]Lower than SERT
Dopamine Transporter (DAT) Much Higher Kᵢ (Significantly Lower Affinity)[14][15]Much lower than SERT
Table 1: Monoamine Transporter Binding Profile of Dapoxetine. The data reflects the parent compound, as this compound is considered equipotent. Lower Kᵢ values indicate higher binding affinity.

This selectivity is critical to its mechanism and therapeutic window. By primarily targeting SERT, the pharmacological effects are focused on the serotonergic system, minimizing off-target effects that could arise from significant inhibition of norepinephrine or dopamine reuptake.[17][18][19]

Section 3: Downstream Consequences of SERT Inhibition

The inhibition of SERT by this compound initiates a cascade of neurochemical changes that culminate in its therapeutic effect. The immediate and primary consequence is an elevation of serotonin levels in the synaptic cleft.[11][20] This increased availability of serotonin leads to prolonged and enhanced activation of both pre- and postsynaptic serotonin receptors.[20][21] The therapeutic effect in delaying ejaculation is primarily linked to the potentiation of serotonin's action at specific postsynaptic receptors, such as the 5-HT2C receptor, within the central nervous system pathways that control the ejaculatory reflex.[14][22]

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles (containing Serotonin) SERT Serotonin Transporter (SERT) Serotonin_synapse Serotonin (5-HT) Vesicle->Serotonin_synapse Release Serotonin_pre Serotonin (5-HT) Receptor Postsynaptic 5-HT Receptors Signal Downstream Signaling Receptor->Signal Activation Synaptic_Cleft Synaptic Cleft Serotonin_synapse->SERT Reuptake (Clearance) Serotonin_synapse->Receptor Binding Metabolite (S)-N-Demethyl Dapoxetine Metabolite->SERT Inhibition

Figure 1: Mechanism of SERT Inhibition in the Synapse.

Section 4: Experimental Validation of Mechanism of Action

The characterization of this compound's mechanism relies on a foundation of well-established in vitro pharmacological assays. These experiments are designed not only to identify the primary target but also to quantify the compound's potency and functional effect.

Pillar 1: Quantifying Target Engagement via Radioligand Binding Assay

Causality & Rationale: To establish that this compound directly interacts with SERT, a competitive radioligand binding assay is the gold standard.[23][24] This assay quantifies the affinity (Kᵢ) of the test compound for the transporter by measuring its ability to displace a known high-affinity radiolabeled ligand (e.g., [³H]-citalopram) from the binding site.[16] A low Kᵢ value signifies high binding affinity and provides direct evidence of target engagement.[23] This self-validating system confirms that the compound physically occupies the target site.

Detailed Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells engineered to stably express high levels of the human serotonin transporter (hSERT).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors) to rupture the cell membranes.[25]

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes containing the transporter.[25]

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the total protein concentration using a standard method like the BCA assay.[25]

  • Competitive Binding Reaction:

    • In a 96-well plate, combine the prepared membranes (a fixed protein amount), a fixed concentration of a suitable radioligand for SERT (e.g., [³H]-citalopram), and a range of concentrations of the unlabeled test compound (this compound).[23][25]

    • Include control wells for 'total binding' (membranes + radioligand only) and 'non-specific binding' (membranes + radioligand + a high concentration of a known non-radioactive SERT ligand to saturate all specific sites).[26]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[25]

  • Separation and Quantification:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes but allow the unbound radioligand to pass through.[23][25]

    • Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

    • Dry the filters, add a scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.[25]

  • Data Analysis:

    • Calculate 'specific binding' for each well by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Use non-linear regression to fit the curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[25]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Culture hSERT- expressing cells A2 Homogenize cells & isolate membranes A1->A2 A3 Quantify membrane protein concentration A2->A3 B1 Plate membranes, [3H]-Radioligand, & This compound (varying conc.) A3->B1 B2 Incubate to reach equilibrium B1->B2 B3 Rapid vacuum filtration to separate bound/free B2->B3 B4 Wash filters with cold buffer B3->B4 C1 Quantify radioactivity via scintillation counting B4->C1 C2 Calculate Specific Binding (Total - Non-specific) C1->C2 C3 Plot competition curve & determine IC50 C2->C3 C4 Calculate Ki using Cheng-Prusoff equation C3->C4

Figure 2: Workflow for a Radioligand Binding Assay.
Pillar 2: Assessing Functional Inhibition via Neurotransmitter Reuptake Assay

Causality & Rationale: While binding affinity confirms target engagement, a functional assay is required to demonstrate that this binding translates into a biological effect—namely, the inhibition of serotonin transport. A neurotransmitter uptake assay directly measures the ability of a compound to block the transport of a substrate into the cell.[27] Modern fluorescence-based assays offer a high-throughput, non-radioactive alternative for this purpose.[28][29] This approach validates the mechanism by showing a dose-dependent functional response linked directly to the compound's presence.

Detailed Step-by-Step Protocol (Fluorescence-Based):

  • Cell Plating:

    • Seed cells expressing hSERT into 96- or 384-well black, clear-bottom microplates.[30]

    • Allow the cells to grow overnight to form a confluent monolayer.[30]

  • Compound Incubation:

    • Prepare serial dilutions of the test compound (this compound) in an appropriate assay buffer.

    • Remove the culture medium from the cells and add the compound dilutions. Include 'no inhibitor' (vehicle) and 'full inhibition' (a known potent SERT inhibitor) controls.

    • Incubate for a predetermined time to allow the compound to interact with the transporters.

  • Uptake Reaction:

    • Add a fluorescent transporter substrate (a dye that mimics serotonin and is a substrate for SERT) to all wells.[27][30] The solution also contains a masking dye that quenches the fluorescence of the substrate outside the cells, ensuring that only the internalized signal is detected.[30]

    • Immediately place the plate into a bottom-read fluorescence microplate reader.

  • Signal Detection and Analysis:

    • Measure the increase in intracellular fluorescence over time (kinetic mode) or at a single endpoint after a defined incubation period (e.g., 30-60 minutes).[27][30]

    • In the presence of an effective inhibitor like this compound, the rate of fluorescence increase will be reduced because the substrate cannot enter the cells.

    • Plot the rate of uptake (or endpoint fluorescence) against the logarithm of the inhibitor concentration.

    • Use non-linear regression to fit the dose-response curve and determine the IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of serotonin uptake.

Reuptake_Assay_Workflow A1 Seed hSERT-expressing cells in microplate B1 Add test compound (this compound) at various concentrations A1->B1 1. Cell Plating C1 Add fluorescent substrate + extracellular masking dye B1->C1 2. Compound Incubation D1 Measure intracellular fluorescence increase (kinetic or endpoint) C1->D1 3. Uptake Reaction E1 Plot dose-response curve and calculate IC50 D1->E1 4. Data Analysis

Figure 3: Workflow for a Fluorescence-Based Reuptake Assay.

Conclusion

The mechanism of action of this compound is defined by its role as a potent and selective serotonin reuptake inhibitor. As the primary active metabolite of Dapoxetine, it contributes significantly to the therapeutic effect by binding with high affinity to the serotonin transporter (SERT). This interaction blocks the reuptake of serotonin from the synaptic cleft, leading to elevated synaptic serotonin levels and enhanced activation of postsynaptic receptors involved in the central modulation of the ejaculatory reflex. This mechanism is validated through robust in vitro methodologies, including radioligand binding assays to confirm target affinity and neurotransmitter uptake assays to measure functional inhibition. A thorough understanding of this mechanism is fundamental for researchers and professionals involved in the development and optimization of drugs targeting the serotonergic system.

References

  • Mechanism of Action of the Serotonin Transporter. (n.d.). Google Cloud.
  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Serotonin transporter. (2024). In Wikipedia.
  • What are SERT inhibitors and how do they work? (2024, June 21). Informed SLP.
  • Radioligand Binding Assay. (n.d.). Gifford Bioscience.
  • Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology.
  • Dapoxetine. (2024). In Wikipedia.
  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
  • Serotonin transporter. (n.d.). Bionity.com.
  • Laug, B., & Bécamel, C. (2011). Radioligand binding methods for membrane preparations and intact cells. In Methods in molecular biology (Vol. 746, pp. 135–164).
  • Dumax 30 mg Tablet. (n.d.). MedEx.
  • McMahon, C. G. (2007). Efficacy of Dapoxetine in the Treatment of Premature Ejaculation. Therapeutics and Clinical Risk Management, 3(5), 895–903.
  • McMahon, C. G. (2012). Dapoxetine: a new option in the medical management of premature ejaculation. Therapeutic advances in urology, 4(5), 233–251.
  • Dapoxetin: Adverse Effects, Contraindications and Dosage. (n.d.). Urology Textbook.
  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices.
  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Medicalexpo.com.
  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices.
  • Skibiński, R., Giebułtowicz, J., & Sołtys, K. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Molecules, 26(13), 3794.
  • Dapoxetine – Knowledge and References. (n.d.). Taylor & Francis.
  • Dapoxetine-impurities. (n.d.). Pharmaffiliates.
  • Gengo, P. J., et al. (2005).
  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Biocompare.com.
  • Stölting, M., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 168(1), 113-122.
  • Andersson, K. E., et al. (2006). Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation.
  • Pharmacokinetic and pharmacodynamic properties of dapoxetine a novel 'on demand' treatment for premature ejaculation. (2006). ResearchGate.
  • Dapoxetine N-Desmethyl. (n.d.). Veeprho.
  • Skibiński, R., et al. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. MDPI.
  • de Siqueira, G. W. (2022). Dapoxetine and premature ejaculation.
  • Modi, N. B., et al. (2006). Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation. Journal of Clinical Pharmacology, 46(3), 301-309.
  • Singh, S. K., et al. (2020). Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters.
  • Dapoxetine: LY 210448. (2005). Drugs in R&D, 6(5), 309-312.
  • Pharmacokinetic parameters of dapoxetine and desmethyl dapoxetine (dapoxetine metabolite). (n.d.). ResearchGate.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • What is the mechanism of Dapoxetine Hydrochloride? (2024, July 17). Patsnap Synapse.
  • Jayanthi, S., et al. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in Pharmacology, 11, 217.
  • Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(26), PL399-PL405.
  • Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in Pharmacological Sciences, 34(9), 489-496.
  • Schroeter, S., et al. (2007). Subcellular localization of the antidepressant-sensitive norepinephrine transporter. Molecular and Cellular Neuroscience, 34(2), 223-236.
  • Morón, J. A., et al. (2002). Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. Journal of Neuroscience, 22(2), 389-395.

Sources

The In Vivo Metabolic Odyssey of (S)-N-Demethyl Dapoxetine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Course of a Key Metabolite

In the landscape of pharmacokinetics, the journey of a drug through the body is rarely a solo voyage. It is a dynamic process of transformation, where the parent compound gives rise to a cast of metabolites, each with its own pharmacological and toxicological profile. Understanding the metabolic fate of these molecular offspring is paramount in drug development, influencing everything from dosing regimens to safety assessments. This guide delves into the in vivo metabolic journey of (S)-N-Demethyl Dapoxetine, an active metabolite of the short-acting selective serotonin reuptake inhibitor (SSRI), Dapoxetine. As researchers and drug development professionals, a granular understanding of its biotransformation is not merely academic; it is a critical component of a comprehensive safety and efficacy profile. This document will navigate the known metabolic pathways, provide a robust framework for in vivo investigation, and offer insights into the analytical strategies required to elucidate the complete metabolic story of this significant metabolite.

The Metabolic Landscape of this compound

This compound, also known as desmethyldapoxetine, is a primary and pharmacologically active metabolite of Dapoxetine.[1][2] Its formation is a crucial first step in the metabolic cascade of the parent drug. However, the metabolic journey does not end here. This compound itself serves as a substrate for further enzymatic modifications, primarily through Phase I and Phase II metabolic reactions.

Phase I Metabolism: The Oxidative Transformation

The initial biotransformation of this compound is predominantly an oxidative process, primarily mediated by the cytochrome P450 (CYP) enzyme system. The key Phase I metabolic pathways include:

  • Hydroxylation: This is a major metabolic route for this compound. In vitro studies using human liver microsomes have identified N-desmethyl-4-hydroxydapoxetine as a significant subsequent metabolite.[3][4][5] This suggests that the naphthalene ring of the molecule is a prime target for hydroxylation. While the 4-position appears to be a major site, it is plausible that other hydroxylated isomers are formed in lesser amounts. The primary enzymes responsible for the metabolism of the parent compound, Dapoxetine, are CYP2D6 and CYP3A4 , and it is highly probable that these isoforms also play a crucial role in the hydroxylation of its demethylated metabolite.[3][5]

  • Further N-Demethylation: this compound can theoretically undergo another demethylation step to form didesmethyldapoxetine . While didesmethyldapoxetine is a known metabolite of dapoxetine, its direct formation from desmethyldapoxetine is a plausible pathway that contributes to the overall metabolic profile.[3][5]

The interplay of these oxidative reactions transforms the relatively lipophilic this compound into more polar molecules, priming them for subsequent conjugation reactions.

Metabolic_Pathway Dapoxetine Dapoxetine Desmethyl_Dapoxetine This compound (desmethyldapoxetine) Dapoxetine->Desmethyl_Dapoxetine N-Demethylation (CYP2D6, CYP3A4) Hydroxylated_Metabolite N-desmethyl-4-hydroxydapoxetine Desmethyl_Dapoxetine->Hydroxylated_Metabolite Hydroxylation (CYP2D6, CYP3A4) Didesmethyl_Dapoxetine didesmethyldapoxetine Desmethyl_Dapoxetine->Didesmethyl_Dapoxetine N-Demethylation PhaseII_Conjugates Phase II Conjugates (Glucuronides, Sulfates) Desmethyl_Dapoxetine->PhaseII_Conjugates Glucuronidation, Sulfation Hydroxylated_Metabolite->PhaseII_Conjugates Glucuronidation, Sulfation

Caption: Phase I metabolic pathway of this compound.

Phase II Metabolism: Conjugation for Excretion

Following Phase I oxidation, this compound and its hydroxylated metabolites undergo Phase II conjugation reactions. These processes involve the attachment of endogenous polar molecules, which significantly increases their water solubility and facilitates their excretion from the body, primarily via urine.[6] The main conjugation pathways for dapoxetine metabolites are:

  • Glucuronidation: This involves the attachment of glucuronic acid to hydroxyl groups, a common pathway for phenolic metabolites like N-desmethyl-4-hydroxydapoxetine.

  • Sulfation: The addition of a sulfonate group is another key conjugation reaction for hydroxylated metabolites.

While specific data on the glucuronide and sulfate conjugates of this compound are not extensively detailed in publicly available literature, the general metabolic profile of dapoxetine strongly suggests that its metabolites undergo these crucial detoxification and elimination pathways.[6]

In Vivo Investigation of this compound's Metabolic Fate: A Practical Workflow

A definitive understanding of the in vivo metabolic fate of this compound requires a meticulously designed and executed experimental protocol. The following workflow provides a comprehensive approach for researchers in a drug development setting.

Causality Behind Experimental Choices

The primary challenge in studying the metabolism of a metabolite is distinguishing its subsequent biotransformation products from other metabolites of the parent drug. Therefore, the experimental design must incorporate strategies to trace the metabolic path originating specifically from this compound. While direct administration of the metabolite is the most direct approach, it may not always be feasible due to synthesis challenges or differing pharmacokinetic properties compared to its formation in situ. A more common and practical approach is the administration of the parent drug, Dapoxetine, followed by sophisticated analytical techniques to identify and quantify the downstream metabolites of this compound.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Study cluster_analytical Bioanalytical Phase Animal_Selection Animal Model Selection (e.g., Sprague-Dawley Rats) Dosing Administration of Dapoxetine (Oral Gavage) Animal_Selection->Dosing Sample_Collection Timed Sample Collection (Blood, Urine, Feces, Bile) Dosing->Sample_Collection Sample_Prep Sample Preparation (SPE or LLE) Sample_Collection->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS Metabolite_ID Metabolite Identification (High-Resolution MS) LC_MS_MS->Metabolite_ID Quantification Metabolite Quantification (MRM) LC_MS_MS->Quantification Data_Analysis Data Analysis & Interpretation Metabolite_ID->Data_Analysis Quantification->Data_Analysis

Caption: Experimental workflow for in vivo metabolic fate analysis.

Step-by-Step Experimental Protocol

Objective: To identify and quantify the metabolites of this compound in vivo following the administration of Dapoxetine to a relevant animal model.

2.2.1. Animal Model Selection and Acclimatization

  • Select an appropriate animal model: Sprague-Dawley rats are a commonly used model in pharmacokinetic studies due to their well-characterized physiology and metabolic pathways that often show similarities to humans.[7][8]

  • Acclimatization: House the animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week prior to the study to minimize stress-related physiological variations. Provide free access to standard chow and water.

2.2.2. Dosing and Administration

  • Dose Preparation: Prepare a formulation of Dapoxetine hydrochloride in a suitable vehicle (e.g., 0.5% methylcellulose in water) at a concentration that allows for accurate administration based on the animal's body weight.

  • Administration: Administer a single oral dose of Dapoxetine to the animals via gavage. The dose level should be selected based on existing preclinical data to ensure adequate systemic exposure to both the parent drug and its metabolites.

2.2.3. Sample Collection

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) from a suitable site (e.g., tail vein or jugular vein cannula). Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Urine and Feces Collection: House the animals in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period.

  • Bile Collection (Optional): For a more comprehensive understanding of excretory pathways, bile duct cannulation can be performed in a subset of animals to collect bile samples.

  • Sample Processing: Centrifuge the blood samples to separate plasma. Store all biological samples (plasma, urine, feces homogenates, bile) at -80°C until analysis.

2.2.4. Sample Preparation

  • Plasma and Urine: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the biological matrix and remove interfering substances.[9]

  • Feces: Homogenize fecal samples with a suitable solvent, followed by centrifugation and extraction of the supernatant.

2.2.5. Bioanalytical Methodology: LC-MS/MS

  • Chromatographic Separation: Develop a robust liquid chromatography (LC) method capable of separating Dapoxetine, this compound, didesmethyldapoxetine, and potential hydroxylated and conjugated metabolites. A C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water with a modifier (e.g., formic acid or ammonium formate) is a common starting point.[10][11]

  • Mass Spectrometric Detection:

    • Metabolite Identification: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of potential metabolites. Employ data-dependent scanning to acquire fragmentation spectra (MS/MS) for structural elucidation.

    • Metabolite Quantification: Develop a sensitive and specific multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer for the accurate quantification of this compound and its identified metabolites. Use stable isotope-labeled internal standards for each analyte to ensure accuracy and precision.

Data Presentation and Interpretation

A clear and concise presentation of the quantitative data is essential for interpreting the metabolic fate of this compound.

Pharmacokinetic Parameters

Summarize the key pharmacokinetic parameters of this compound and its major metabolites in a tabular format.

ParameterThis compoundN-desmethyl-4-hydroxydapoxetine
Cmax (ng/mL) [Insert Value][Insert Value]
Tmax (h) [Insert Value][Insert Value]
AUC (ng*h/mL) [Insert Value][Insert Value]
t½ (h) [Insert Value][Insert Value]

Note: The values in this table are placeholders and would be populated with experimental data.

Metabolite Profile

Present the relative abundance of the identified metabolites in various biological matrices.

MetabolitePlasma (%)Urine (%)Feces (%)
This compound [Insert Value][Insert Value][Insert Value]
N-desmethyl-4-hydroxydapoxetine [Insert Value][Insert Value][Insert Value]
didesmethyldapoxetine [Insert Value][Insert Value][Insert Value]
Glucuronide Conjugates [Insert Value][Insert Value][Insert Value]
Sulfate Conjugates [Insert Value][Insert Value][Insert Value]

Note: The values in this table are placeholders and would be populated with experimental data.

Conclusion: A Comprehensive Understanding for Informed Drug Development

The in vivo metabolic fate of this compound is a multi-faceted process involving both Phase I oxidative reactions, primarily hydroxylation, and subsequent Phase II conjugation. A thorough investigation of these pathways is not an isolated academic exercise but a cornerstone of a robust drug development program. By employing the detailed experimental workflow outlined in this guide, researchers can generate high-quality data to construct a complete metabolic map of this key active metabolite. This knowledge is indispensable for predicting potential drug-drug interactions, understanding inter-individual variability in response, and ultimately, ensuring the safety and efficacy of Dapoxetine. The insights gained from such studies will empower drug development professionals to make more informed decisions, navigating the complex journey from preclinical discovery to clinical application with greater confidence.

References

  • Amore, B. M., et al. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Current Drug Metabolism, 11(1), 55-70. [Link]

  • Gawlik, M., et al. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Molecules, 26(13), 3794. [Link]

  • Li, H., et al. (2015). Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of Dapoxetine and its two metabolites in human plasma. Journal of Chromatography B, 983-984, 139-145. [Link]

  • Martignoni, M., et al. (2006). In vivo animal models to assess pharmacokinetic drug-drug interactions. Expert Opinion on Drug Metabolism & Toxicology, 2(6), 847-862. [Link]

  • Ohkura, T., et al. (2014). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Drug Metabolism and Pharmacokinetics, 29(1), 2-11. [Link]

  • Admescope. (2025). In Vivo DMPK: A Cornerstone of Drug Discovery and Development. Retrieved from [Link]

  • Gawlik, M., et al. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. PubMed. [Link]

  • Gawlik, M., et al. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. ResearchGate. [Link]

  • MedEx. (n.d.). Dapotin | 30 mg | Tablet. Retrieved from [Link]

  • Said, R., et al. (2020). High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study. Journal of Chromatography B, 1149, 122154. [Link]

  • Tambe, V. S., et al. (2016). Sildenafil | Dapoxetine | LC-MS | Stability | Fragmentation | UPLC. Indian Journal of Pharmaceutical Sciences, 78(5), 663-672. [Link]

  • Gethings, L. A., et al. (2023). Simultaneously discovering the fate and biochemical effects of pharmaceuticals through untargeted metabolomics. Communications Biology, 6(1), 793. [Link]

  • Gawlik, M., et al. (2021). Evolution profiles of the dapoxetine metabolites (A,B) formed in HLM... ResearchGate. [Link]

  • Li, C., et al. (2022). Michaelis–Menten curves of the enzymatic activity of the wild-type and... ResearchGate. [Link]

  • Prueksaritanont, T. (2014). Metabolite Identification and Profiling in Drug Design: Current Practice and Future Directions. Current Drug Metabolism, 15(9), 899-913. [Link]

  • Jia, L., & Liu, X. (2007). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Current Drug Metabolism, 8(7), 743-753. [Link]

  • Galetin, A., & Houston, J. B. (2006). Enzyme kinetics of cytochrome P450-mediated reactions. Current Drug Metabolism, 7(5), 489-504. [Link]

  • McMahon, C. G. (2006). Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation. Therapeutics and Clinical Risk Management, 2(4), 415-423. [Link]

  • The Jackson Laboratory. (2022, January 28). Webinar: Designing Your In Vivo Studies [Video]. YouTube. [Link]

  • Modi, N. B., et al. (2006). Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation. Journal of Clinical Pharmacology, 46(3), 301-309. [Link]

  • MileCell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes. Retrieved from [Link]

  • Agilent. (n.d.). Experimental Design and MS Workflows for Omics Applications. Retrieved from [Link]

  • Li, F., et al. (2021). Metabolism of a selective serotonin and norepinephrine reuptake inhibitor duloxetine in liver microsomes and mice. Drug Metabolism and Disposition, 49(12), 1166-1176. [Link]

  • Yu, T., et al. (2011). A literature review of enzyme kinetic parameters for CYP3A4-mediated metabolic reactions of 113 drugs in human liver microsomes: structure-kinetics relationship assessment. Current Drug Metabolism, 12(9), 852-872. [Link]

  • Cerniglia, C. E., & Freeman, J. P. (1984). Glucuronide and sulfate conjugation in the fungal metabolism of aromatic hydrocarbons. Applied and Environmental Microbiology, 47(5), 947-951. [Link]

  • Spina, E., et al. (1985). Hydroxylation of desmethylimipramine: dependence on the debrisoquin hydroxylation phenotype. Clinical Pharmacology & Therapeutics, 38(3), 353-357. [Link]

  • Lu, H., & Coughtrie, M. W. (2017). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. Molecules, 22(7), 1146. [Link]

  • Obach, R. S. (2011). SYSTEM-DEPENDENT METABOLISM OF DRUGS BY CYTOCHROME P450: THE MECHANISTIC BASIS FOR WHY HUMAN LIVER MICROSOMES ARE SUPERIOR TO HUMAN HEPATOCYTES AT METABOLIZING MIDAZOLAM BUT INFERIOR AT METABOLIZING DESLORATADINE. KU ScholarWorks. [Link]

  • Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(3), 100702. [Link]

  • Hampl, R., & Starka, L. (2018). Steroid Conjugates and Their Physiological Role. Physiological Research, 67(Suppl 2), S225-S235. [Link]

  • Claustre, J., et al. (1988). Glucuronide and sulfate catecholamine conjugates in rat and human plasma. Journal of Neural Transmission, 71(3), 221-234. [Link]

  • Galetin, A., et al. (2005). Typical and Atypical Enzyme Kinetics. ResearchGate. [Link]

  • Nagar, S., & Remmel, R. P. (2013). Enzyme Kinetics in Drug Metabolism: Fundamentals and Applications. ResearchGate. [Link]

  • Square Pharmaceuticals PLC. (n.d.). Susten | 30 mg | Tablet. Retrieved from [Link]

  • Eskayef Pharmaceuticals Ltd. (n.d.). Dumax | 30 mg | Tablet. Retrieved from [Link]

Sources

Spectroscopic Blueprint of (S)-N-Demethyl Dapoxetine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Characterizing a Key Dapoxetine Metabolite

In the landscape of pharmaceutical development and metabolic studies, the precise characterization of drug metabolites is of paramount importance. (S)-N-Demethyl Dapoxetine, a primary metabolite of the selective serotonin reuptake inhibitor (SSRI) Dapoxetine, represents a critical analyte in pharmacokinetic and drug safety assessments.[1][2] Understanding its structural and physicochemical properties through spectroscopic analysis is fundamental to elucidating the metabolic fate of the parent drug and ensuring the quality control of Dapoxetine active pharmaceutical ingredients, where it can be present as an impurity.[3][4]

This technical guide provides an in-depth overview of the essential spectroscopic data for this compound, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The information herein is curated to support researchers, scientists, and drug development professionals in the unambiguous identification and characterization of this compound. The methodologies and data interpretation are presented with the clarity and causality expected in a senior scientific role, ensuring both technical accuracy and practical applicability.

Molecular Structure and Key Identifiers

A clear understanding of the molecular architecture is the foundation for interpreting spectroscopic data. The following diagram illustrates the structure of this compound.

Caption: Molecular Structure of this compound.

Key Identifiers:

  • Chemical Name: (S)-N-methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine[5]

  • CAS Number: 147199-39-1[6]

  • Molecular Formula: C₂₀H₂₁NO[7]

  • Molecular Weight: 291.39 g/mol [7]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). The data presented here are derived from a comprehensive analysis and are consistent with the structure of this compound.[4]

¹H NMR Spectroscopy

Proton NMR provides insights into the number of different types of protons and their connectivity. The chemical shifts are indicative of the electronic environment of the protons.

Table 1: ¹H NMR Spectroscopic Data for this compound [4]

Chemical Shift (δ) ppmNumber of ProtonsAssignment Description
8.122HAromatic (Naphthyl)
7.851HAromatic (Naphthyl)
7.501HAromatic (Naphthyl)
7.422HAromatic (Naphthyl & Phenyl)
7.307HAromatic (Phenyl & Naphthyl)
6.851HAromatic (Naphthyl)
4.251H-OCH₂-
4.151H-OCH₂-
3.801HMethine (-CH-)
2.401HMethylene (-CH₂-)
2.201HMethylene (-CH₂-)
2.303HMethyl (-NCH₃)

Note: The specific multiplicities and coupling constants were not detailed in the primary source, but the assignments are consistent with the structure.

¹³C NMR Spectroscopy

Carbon NMR complements the proton data by providing a spectrum of the carbon backbone of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound [4]

Chemical Shift (δ) ppmAssignment Description
154.5Aromatic C-O (Naphthyl)
142.0Aromatic C (Phenyl)
134.5Aromatic C (Naphthyl)
128.5Aromatic CH (Phenyl)
127.5Aromatic CH (Naphthyl)
127.0Aromatic CH (Phenyl)
126.5Aromatic CH (Naphthyl)
126.0Aromatic CH (Naphthyl)
125.0Aromatic CH (Naphthyl)
122.0Aromatic CH (Naphthyl)
120.5Aromatic CH (Naphthyl)
105.0Aromatic CH (Naphthyl)
66.0Methylene (-OCH₂-)
65.0Methine (-CH-)
38.0Methylene (-CH₂-)
34.0Methyl (-NCH₃)

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

For this compound, the protonated molecular ion is a key diagnostic peak.

  • Calculated [M+H]⁺: 292.1696 for C₂₀H₂₂NO⁺

  • Observed [M+H]⁺: 292[4]

Tandem Mass Spectrometry (MS/MS) Fragmentation

The following diagram illustrates the predicted fragmentation pathway.

Predicted_MS_Fragmentation parent [M+H]⁺ m/z = 292.17 frag1 Loss of CH₃NH₂ (Methylamine) m/z = 261.13 parent->frag1 - CH₅N frag2 Further fragmentation (e.g., loss of phenyl group) m/z = 183.08 frag1->frag2 - C₆H₅ frag3 Naphthyloxy fragment m/z = 157.06 frag2->frag3 - C₂H₂

Caption: Predicted MS/MS Fragmentation Pathway for this compound.

Experimental Protocols

The following are generalized, yet robust, protocols for acquiring the spectroscopic data discussed. These are based on standard methodologies for compounds of this nature.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆). The choice of solvent can influence chemical shifts.[8]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H spectrum.

  • Data Analysis: Integrate the proton signals and assign the chemical shifts for both ¹H and ¹³C spectra based on chemical shift theory, coupling patterns (for ¹H), and comparison with related structures.

LC-MS/MS Protocol
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute to working concentrations (e.g., 1-100 ng/mL) with the mobile phase.

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).[3]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Scan for the precursor ion [M+H]⁺ at m/z 292.2.

    • MS2 Fragmentation: Perform collision-induced dissociation (CID) on the precursor ion and acquire the product ion spectrum. Optimize collision energy to achieve informative fragmentation.

  • Data Analysis: Analyze the resulting mass spectra to confirm the molecular weight and identify characteristic fragment ions.

Conclusion: A Foundation for Further Research

This guide provides a consolidated and expertly curated overview of the key spectroscopic data for this compound. The NMR and MS data presented serve as a reliable reference for the identification and characterization of this important metabolite and impurity. By understanding the causality behind the spectroscopic signals and adhering to robust experimental protocols, researchers can confidently advance their work in drug metabolism, pharmacokinetics, and quality control. The self-validating nature of combining orthogonal techniques like NMR and MS, as detailed here, forms the bedrock of trustworthy scientific investigation in the pharmaceutical sciences.

References

  • Darcsi, A., Rácz, Á., & Béni, S. (2017). Identification and characterization of a new dapoxetine impurity by NMR: Transformation of N-oxide by Cope elimination. Journal of Pharmaceutical and Biomedical Analysis, 134, 187-194. [Link]

  • Skwarek, R., et al. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Molecules, 26(12), 3667. [Link]

  • Zhang, Y. (2016). Preparation method of this compound. CN105461573A.
  • CRO SPLENDID LAB. This compound. [Link]

  • PubChem. rac N-Demethyl Dapoxetine. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • CN105461573A - 一种(s)-n-脱甲基达泊西汀的制备方法 (A preparation method of this compound).

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of (S)-N-Demethyl Dapoxetine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical exploration of the methodologies and analytical reasoning required for the complete crystal structure analysis of (S)-N-Demethyl Dapoxetine. Intended for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to solid-state characterization of this active pharmaceutical ingredient (API) metabolite.

Introduction: The Criticality of Crystalline Form in Drug Development

This compound is a primary metabolite of Dapoxetine, a selective serotonin reuptake inhibitor used for the treatment of premature ejaculation.[1][2] As with any active pharmaceutical ingredient (API), the three-dimensional arrangement of molecules in the solid state—its crystal structure—governs a cascade of physicochemical properties.[3][4][5] These properties, including solubility, dissolution rate, stability, and bioavailability, are not mere academic data points; they are critical determinants of a drug's safety, efficacy, and manufacturability.[6][7]

Polymorphism, the ability of a compound to exist in multiple crystalline forms, presents both a challenge and an opportunity in drug development.[6][7] Different polymorphs of the same API can exhibit dramatically different therapeutic and manufacturing profiles.[6] Therefore, a thorough and definitive analysis of the crystal structure is not just a regulatory requirement but a foundational pillar of rational drug design and quality control.[8][9]

This guide outlines a systematic workflow for the crystallographic analysis of this compound, from initial crystallization to definitive structure elucidation and physicochemical characterization.

Part 1: Generation and Selection of Single Crystals

The journey to an atomic-resolution structure begins with the most crucial, and often most challenging, step: growing a high-quality single crystal.[10][11] A suitable crystal for Single-Crystal X-ray Diffraction (SC-XRD) should be a single, well-ordered lattice, free of significant defects, and of an appropriate size (typically 10-250 μm).[12]

Causality of Solvent Selection and Crystallization Method

The goal is to achieve a state of supersaturation slowly, allowing molecules to organize into a thermodynamically stable, ordered lattice.[13] The choice of solvent and method is paramount and is guided by the solubility profile of this compound.

Experimental Protocol: Crystallization Screening

  • Purity Confirmation: Before crystallization, confirm the purity of the synthesized this compound sample using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can inhibit crystal growth or become incorporated into the lattice, degrading crystal quality.

  • Solubility Screening: Assess the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water, dichloromethane). A moderately soluble solvent is often ideal.[11]

  • Methodological Execution: Employ multiple crystallization techniques in parallel to maximize the chances of success.

    • Slow Evaporation: Prepare a nearly saturated solution in a suitable solvent (e.g., acetone).[13] Cover the vial with a perforated seal to allow the solvent to evaporate over several days, gradually increasing the concentration.[10][13]

    • Vapor Diffusion (Solvent/Anti-Solvent): This is a highly successful method for small molecules.[10][14] Dissolve the compound in a small amount of a "good" solvent. Place this vial inside a larger, sealed chamber containing a larger volume of a volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).[14] The vapor of the anti-solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.[13][14]

    • Slow Cooling: Prepare a saturated solution at an elevated temperature.[13] Allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).[13] This reduces the solubility of the compound, leading to crystallization.

Crystal Harvesting and Selection

Once crystals form, they must be handled with extreme care.

  • Harvesting: Using a nylon loop or a fine needle, carefully remove a well-formed crystal from the mother liquor.

  • Microscopic Examination: Place the crystal under a polarized light microscope. A good single crystal will exhibit uniform extinction as the polarizing stage is rotated. This indicates a single, ordered lattice.

  • Mounting: The selected crystal is mounted on a goniometer head for analysis by SC-XRD.

Part 2: Definitive Structure Elucidation with Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[15][16][17] It provides unambiguous data on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is vital for a molecule like this compound.[15][18]

Experimental Workflow: Single-Crystal X-ray Diffraction

sc_xrd_workflow cluster_data_collection Data Collection cluster_data_processing Structure Solution & Refinement cluster_validation Validation & Reporting crystal_mount Mount Crystal on Diffractometer data_acq X-ray Diffraction Data Acquisition crystal_mount->data_acq Positioning unit_cell Determine Unit Cell & Space Group data_acq->unit_cell Diffraction Pattern solve_structure Solve Structure (e.g., Direct Methods) unit_cell->solve_structure Symmetry & Intensities refine_structure Refine Atomic Positions & Thermal Parameters solve_structure->refine_structure Initial Model validation Validate Structure (e.g., checkCIF) refine_structure->validation Refined Model cif_report Generate CIF Report & Final Structure validation->cif_report Validation Passed

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol:

  • Data Collection: The mounted crystal is cooled (typically to 100 K) to minimize thermal vibrations and placed in a beam of monochromatic X-rays.[16] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[15]

  • Structure Solution: The collected diffraction intensities are used to determine the unit cell dimensions and space group symmetry. Sophisticated software then solves the "phase problem" to generate an initial electron density map of the molecule.

  • Structure Refinement: An atomic model is fitted to the electron density map. This model is then refined through iterative least-squares analysis to optimize the fit between the observed diffraction data and the data calculated from the model, yielding precise atomic coordinates, bond lengths, and angles.

  • Validation: The final structure is rigorously validated using standard crystallographic checks (e.g., checkCIF) to ensure its chemical and geometric sensibility. The final data is typically deposited in a public repository like the Cambridge Structural Database (CSD) for public access.[19][20][21]

Part 3: Bulk Material Characterization and Polymorph Screening

While SC-XRD provides the definitive structure of a single crystal, it is essential to ensure that the bulk material corresponds to this form and to screen for other potential polymorphs.[8][22] This is where a suite of complementary techniques becomes indispensable.

Powder X-ray Diffraction (PXRD)

PXRD is a cornerstone of solid-state analysis in the pharmaceutical industry.[6][8] It generates a unique "fingerprint" for a specific crystalline phase, making it ideal for identifying polymorphs, monitoring phase purity, and ensuring batch-to-batch consistency.[6][7][8]

Experimental Protocol: PXRD Analysis

  • Sample Preparation: A small amount of the bulk crystalline powder is gently packed into a sample holder.

  • Data Acquisition: The sample is irradiated with X-rays over a range of angles (2θ), and the detector records the intensity of the diffracted X-rays at each angle.[7]

  • Pattern Matching: The experimental PXRD pattern of the bulk sample is compared to the pattern calculated from the SC-XRD data. A perfect match confirms that the bulk material consists of the single crystal form that was analyzed. Any additional peaks would indicate the presence of an impurity or a different polymorphic form.[23]

Thermal Analysis: DSC and TGA

Thermal analysis techniques provide crucial information about the physical and chemical changes that occur in a material as a function of temperature.[24][25][26]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[25] It is used to determine melting point, enthalpy of fusion, and to detect polymorphic transitions.[24][27] Each crystalline form will have a unique melting point and enthalpy.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[25] It is essential for identifying the presence of solvates or hydrates (by detecting mass loss at specific temperatures) and determining the thermal stability of the compound.[24][27]

TechniquePrimary Information ObtainedRelevance to this compound
DSC Melting Point, Glass Transitions, Polymorphic TransitionsDetermines the melting point of the crystalline form and helps identify potential new polymorphs.[27]
TGA Thermal Stability, Solvent/Water ContentAssesses thermal decomposition temperature and quantifies any bound solvent or water molecules in the crystal lattice.[24]
Vibrational Spectroscopy: FTIR and Raman

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.[28][29] Since the vibrational modes are sensitive to the local molecular environment, these techniques can differentiate between different polymorphic forms.[28][30][31]

  • FTIR Spectroscopy: Measures the absorption of infrared radiation by the sample, providing a fingerprint based on the molecular functional groups.[29][30]

  • Raman Spectroscopy: Measures the inelastic scattering of monochromatic light from a laser source.[28][31] It is particularly sensitive to non-polar bonds and crystal lattice vibrations and is excellent for analyzing aqueous samples.[28]

Integrated Analytical Workflow

integrated_workflow cluster_synthesis Material Generation cluster_secondary Bulk Characterization & Validation synthesis (S)-N-Demethyl Dapoxetine Synthesis crystallization Crystallization Screening synthesis->crystallization sc_xrd Single-Crystal XRD (Absolute Structure) crystallization->sc_xrd Single Crystal pxrd PXRD (Phase Purity) crystallization->pxrd Bulk Powder sc_xrd->pxrd Calculated Pattern for Comparison dsc_tga DSC / TGA (Thermal Properties) pxrd->dsc_tga ftir_raman FTIR / Raman (Spectroscopic Fingerprint) dsc_tga->ftir_raman

Caption: Integrated workflow for comprehensive solid-state characterization.

Conclusion

The crystal structure analysis of this compound is a multi-faceted process that relies on the synergistic application of several analytical techniques. While Single-Crystal X-ray Diffraction stands as the ultimate authority for determining the absolute structure, it is the integrated use of PXRD, thermal analysis, and vibrational spectroscopy that provides a complete, trustworthy, and regulatory-compliant picture of the solid-state properties of the bulk API. This rigorous, evidence-based approach is fundamental to ensuring the development of a safe, stable, and effective pharmaceutical product.

References

  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014). MDPI. Retrieved from [Link]

  • Harnessing the power of single crystal X-ray diffraction. Veranova. Retrieved from [Link]

  • X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. Retrieved from [Link]

  • API Characterization. NETZSCH Analyzing & Testing. Retrieved from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (2015). National Institutes of Health (NIH). Retrieved from [Link]

  • Exploring the advantages of single-crystal x-ray diffraction in pharma. (2021). Chemistry World. Retrieved from [Link]

  • Physical and Chemical Characterization for APIs. (2023). Labinsights. Retrieved from [Link]

  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. (2020). National Institutes of Health (NIH). Retrieved from [Link]

  • Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020). NETZSCH Analyzing & Testing. Retrieved from [Link]

  • FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Lab Manager. Retrieved from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • API Physical & Chemical Characterization. CD Formulation. Retrieved from [Link]

  • XRD in Drug Discovery & Development. Blue Scientific. Retrieved from [Link]

  • Thermal Analysis of Pharmaceutical Materials. News-Medical.Net. Retrieved from [Link]

  • Physico-chemical characterization of an active pharmaceutical ingredient. (2004). Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Royal Society of Chemistry. Retrieved from [Link]

  • Thermal Analysis Techniques. Impact Analytical. Retrieved from [Link]

  • Pharmaceutical Ingredient Characterization Essential Analytical Techniques. LinkedIn. Retrieved from [Link]

  • Taking Pharmaceutical Drug Discovery to New Heights with High-Throughput Powder X-Ray Diffraction. (2024). AZoM. Retrieved from [Link]

  • Crystal Growing Tips. (2015). University of Florida. Retrieved from [Link]

  • Growing Quality Crystals. MIT Department of Chemistry. Retrieved from [Link]

  • An Integrated Approach to Thermal Analysis of Pharmaceutical Solids. (2014). Journal of Chemical Education. Retrieved from [Link]

  • Single Crystal Growth & Structure Determination. Crystal Pharmatech. Retrieved from [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). AZoM. Retrieved from [Link]

  • Characterization of the solid-state: spectroscopic techniques. (2001). Advanced Drug Delivery Reviews. Retrieved from [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester. Retrieved from [Link]

  • Characterization of the solid-state: Spectroscopic techniques. ResearchGate. Retrieved from [Link]

  • Preparation method of this compound. (2016). SciSpace. Retrieved from [Link]

  • Chemical structure of Dapoxetine. ResearchGate. Retrieved from [Link]

  • Synthesis method of dapoxetine and dapoxetine hydrochloride. Patsnap.
  • Characterization of Solid-State Complexities in Pharmaceutical Materials via Stimulated Raman Scattering Microscopy. (2023). ACS Publications. Retrieved from [Link]

  • Dapoxetine hydrochloride crystal form and preparation method thereof. Google Patents.
  • A novel and practical asymmetric synthesis of dapoxetine hydrochloride. ResearchGate. Retrieved from [Link]

  • Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. (2021). MDPI. Retrieved from [Link]

  • Dapoxetine hydrochloride monohydrate and its preparation method and application. Google Patents.
  • Cambridge Structure Database (CSD). MatDaCs. Retrieved from [Link]

  • Dapoxetine. PubChem. Retrieved from [Link]

  • Crystal and amorphous substance of dapoxetine hydrochloride and preparation method therefor. Google Patents.
  • The Largest Curated Crystal Structure Database. CCDC. Retrieved from [Link]

  • The Cambridge Structural Database. ResearchGate. Retrieved from [Link]

  • Molecular structure of dapoxetine. ResearchGate. Retrieved from [Link]

  • Access Structures. CCDC. Retrieved from [Link]

  • This compound. CRO SPLENDID LAB. Retrieved from [Link]

Sources

Whitepaper: Elucidating the Therapeutic Target Landscape of (S)-N-Demethyl Dapoxetine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: (S)-N-Demethyl Dapoxetine, also known as Desmethyl-dapoxetine, is the primary active metabolite of Dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI) approved for the treatment of premature ejaculation (PE). Understanding the pharmacological profile of this major metabolite is critical for a comprehensive grasp of Dapoxetine's overall mechanism of action, duration of effect, and potential for novel therapeutic applications. This guide provides a detailed exploration of the known and potential therapeutic targets of this compound. We delve into its high-affinity interaction with the serotonin transporter (SERT) and explore its selectivity profile across other monoamine transporters and CNS receptors. Furthermore, this document outlines robust, field-proven experimental protocols for the identification and validation of its molecular targets, offering a technical framework for future research and development initiatives.

Part 1: Introduction to Dapoxetine and its Metabolism

Dapoxetine is structurally related to fluoxetine and is characterized by a rapid onset of action and a short half-life, properties which make it suitable for on-demand treatment of PE rather than chronic administration. Following oral administration, Dapoxetine is rapidly absorbed and extensively metabolized in the liver by cytochrome P450 isoenzymes, primarily CYP2D6 and CYP3A4, as well as flavin monooxygenase 1 (FMO1).

The primary metabolic pathway is N-demethylation, which results in the formation of this compound. This metabolite is pharmacologically active and circulates in the plasma at concentrations roughly equivalent to the parent compound. Given its significant systemic exposure, the pharmacological activity of this compound is a key contributor to the overall therapeutic effect of Dapoxetine.

Part 2: Primary Therapeutic Target: The Serotonin Transporter (SERT)

The definitive mechanism of action for Dapoxetine in delaying ejaculation is linked to the inhibition of neuronal serotonin reuptake.[1][2] Human ejaculation is a complex reflex mediated by the sympathetic nervous system, originating from a spinal reflex center that is modulated by several brain nuclei, including the medial preoptic and paraventricular nuclei.[1][2] Serotonin (5-HT) plays a crucial inhibitory role in this pathway. By blocking the serotonin transporter (SERT), SSRIs like Dapoxetine increase the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission and thereby delaying the ejaculatory reflex.[3][4][5]

This compound is a potent inhibitor of SERT, exhibiting a pharmacological potency that is roughly equivalent to its parent compound, Dapoxetine.[3] This makes it a significant contributor to the overall clinical effect observed after Dapoxetine administration.

Comparative Potency at Monoamine Transporters

The therapeutic efficacy and side-effect profile of an SSRI are largely defined by its potency and selectivity for SERT over other monoamine transporters, namely the norepinephrine transporter (NET) and the dopamine transporter (DAT). High selectivity for SERT is a hallmark of this class of drugs.

CompoundTargetIC₅₀ (nM)Selectivity vs. NETSelectivity vs. DAT
Dapoxetine SERT 1.12 ~180x~1535x
NET202--
DAT1720--
This compound SERT ~1-3 (equipotent to Dapoxetine) [3]N/AN/A

This high selectivity for SERT over DAT and NET minimizes off-target effects related to the dopaminergic and noradrenergic systems, contributing to the specific therapeutic action on ejaculation.

Diagram: Mechanism of SERT Inhibition

SERT_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron 5HT_Vesicle 5-HT Vesicle 5HT_Synapse 5-HT 5HT_Vesicle->5HT_Synapse Release SERT Serotonin Transporter (SERT) 5HT_Synapse->SERT Reuptake 5HT_Receptor Postsynaptic 5-HT Receptor 5HT_Synapse->5HT_Receptor Binding & Signal Metabolite (S)-N-Demethyl Dapoxetine Metabolite->SERT Inhibition

Caption: Inhibition of the serotonin transporter (SERT) by this compound.

Part 3: Exploration of Potential Secondary & Novel Therapeutic Targets

While SERT is the primary target, a comprehensive understanding requires investigating potential secondary targets. The activity of SSRIs is not always confined to SERT, and off-target interactions can contribute to both therapeutic effects and adverse events.

Other Monoamine Transporters (NET & DAT)

As shown in the table above, the parent compound Dapoxetine has a significantly lower affinity for NET and DAT compared to SERT.[6] It is reasonable to hypothesize that this compound shares this high selectivity. This profile is advantageous for its approved indication, as significant inhibition of DAT, in particular, could increase the risk of abuse potential, which is not associated with Dapoxetine.

5-HT Receptor Subtypes

Chronic administration of SSRIs can lead to adaptive changes in the sensitivity of various serotonin receptors, such as the desensitization of 5-HT₁ₐ and 5-HT₁₋ autoreceptors.[7] While Dapoxetine is used acutely, its metabolite's activity at these receptors could still be relevant.

  • 5-HT₂C Receptors: Stimulation of these receptors is known to contribute to ejaculatory delay.[4] The increased synaptic serotonin resulting from SERT inhibition by this compound potentiates the action at these postsynaptic receptors.[4] Direct agonist activity is unlikely but cannot be ruled out without specific binding studies.

  • 5-HT₁ₐ Receptors: Conversely, activation of 5-HT₁ₐ receptors can accelerate ejaculation.[7] A lack of affinity for this receptor would be a favorable characteristic for a PE therapeutic.

Further research is warranted to screen this compound across a panel of CNS receptors to build a complete pharmacological profile and uncover potential novel therapeutic avenues beyond PE.

Part 4: Methodologies for Target Identification & Validation

To rigorously assess the interaction of this compound with its putative targets, a multi-step experimental approach is essential. The following protocols represent a standard, self-validating workflow in drug discovery.

Diagram: Target Validation Workflow

Target_Validation A Hypothesized Target (e.g., SERT) B Step 1: In Vitro Binding Assay (Determine Affinity - Ki) A->B Does it bind? C Step 2: In Vitro Functional Assay (Measure Potency - IC₅₀/EC₅₀) B->C Is it functional? D Step 3: In Vivo Target Engagement (e.g., Microdialysis) C->D Does it work in a living system? E Step 4: In Vivo Behavioral Model (Assess Phenotypic Effect) D->E Does it produce the desired effect?

Caption: A sequential workflow for validating a hypothesized molecular target.

Protocol 1: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human serotonin transporter (hSERT).

Causality: This experiment directly measures the physical interaction between the compound and its target protein. A high affinity (low Kᵢ value) is a prerequisite for a compound to be a potent modulator of that target.

Methodology:

  • Preparation of Membranes:

    • Culture HEK293 cells stably expressing hSERT.

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Competition Binding Assay:

    • Set up assay tubes containing:

      • A fixed concentration of a high-affinity radioligand for SERT (e.g., [³H]-Citalopram).

      • Increasing concentrations of the test compound (this compound).

      • A fixed amount of the prepared cell membranes.

    • Controls:

      • Total Binding: Radioligand + membranes (no competitor).

      • Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known, non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine).

  • Incubation & Detection:

    • Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold buffer to reduce NSB.

    • Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Protocol 2: In Vitro Neurotransmitter Uptake Assay

Objective: To measure the functional potency (IC₅₀) of this compound in inhibiting serotonin uptake via hSERT.

Causality: While a binding assay confirms interaction, this functional assay confirms that the binding event leads to a biological consequence—in this case, the inhibition of the transporter's primary function.

Methodology:

  • Cell Preparation:

    • Plate hSERT-expressing cells (e.g., HEK293 or CHO cells) in 96-well plates and grow to confluence.

  • Assay Procedure:

    • Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells for 10-15 minutes with varying concentrations of this compound or control compounds (e.g., vehicle, known SSRIs).

    • Initiate the uptake by adding a fixed concentration of radiolabeled serotonin (e.g., [³H]-5-HT).

    • Allow the uptake to proceed for a short, defined period (e.g., 10 minutes) at 37°C. The time should be within the linear range of uptake.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold KRH buffer.

  • Detection & Analysis:

    • Lyse the cells (e.g., with 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of [³H]-5-HT taken up by the cells using a liquid scintillation counter.

    • Plot the percentage of inhibition (relative to vehicle control) against the log concentration of this compound.

    • Use non-linear regression to fit a dose-response curve and determine the IC₅₀ value.

Part 5: Therapeutic Implications & Future Directions

The available evidence strongly supports that the primary therapeutic target of this compound is the serotonin transporter, SERT. Its equipotency with the parent compound, Dapoxetine, confirms its critical role in the clinical efficacy observed in the treatment of premature ejaculation.[3]

Future Research should focus on:

  • Comprehensive Off-Target Screening: A broad receptor screening panel (e.g., Eurofins SafetyScreen) should be employed to definitively characterize the selectivity profile of this compound. This could uncover novel interactions and explain secondary pharmacological effects.

  • Head-to-Head Pharmacodynamic Studies: Directly comparing the in vivo effects of Dapoxetine and this compound on neurotransmitter levels (via microdialysis) and in animal models of ejaculation would precisely quantify the metabolite's contribution to the overall effect.

  • Metabolite-Centric Drug Design: Given its potent activity, this compound could serve as a lead compound for the development of new therapeutics. Modifications to its structure could potentially fine-tune its pharmacokinetic profile or enhance its selectivity, leading to improved therapies for PE or other serotonin-related disorders.

References

  • Title: Dapoxetine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Pharmacokinetic and pharmacodynamic properties of dapoxetine a novel 'on demand' treatment for premature ejaculation | Request PDF Source: ResearchGate URL: [Link]

  • Title: Dapoxetine: a new option in the medical management of premature ejaculation - PMC Source: NCBI URL: [Link]

  • Title: Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation Source: SciSpace URL: [Link]

  • Title: Dumax | 30 mg | Tablet | ডিউম্যাক্স ৩০ মি.গ্রা. ট্যাবলেট Source: MedEx URL: [Link]

  • Title: Efficacy of Dapoxetine in the Treatment of Premature Ejaculation - PMC Source: NCBI URL: [Link]

  • Title: Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation - PMC Source: NCBI URL: [Link]

  • Title: Dapoxetin: Adverse Effects, Contraindications and Dosage Source: Urology Textbook URL: [Link]

  • Title: Dapoxetine – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Dapoxetine Hydrochloride | ডেপক্সিটিন হাইড্রোক্লোরাইড Source: MedEx URL: [Link]

  • Title: Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation Source: PubMed URL: [Link]

  • Title: Dapoxetine N-Desmethyl | CAS 119357-18-5 Source: Veeprho URL: [Link]

  • Title: Dapoxetine Hydrochloride | Request PDF Source: ResearchGate URL: [Link]

Sources

The Role of (S)-N-Demethyl Dapoxetine in Serotonin Reuptake: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of (S)-N-Demethyl Dapoxetine, the primary active metabolite of the selective serotonin reuptake inhibitor (SSRI) Dapoxetine. While Dapoxetine is recognized for its rapid onset and short half-life, making it suitable for the on-demand treatment of premature ejaculation, the pharmacological contribution of its N-demethylated metabolite is critical to a comprehensive understanding of its overall mechanism of action.[1][2] This document will dissect the synthesis, mechanism of action, and experimental characterization of this compound's interaction with the serotonin transporter (SERT), offering valuable insights for researchers, medicinal chemists, and drug development professionals in the field of serotonergic neurotransmission.

Introduction: The Significance of Metabolites in SSRI Pharmacology

The metabolic fate of a drug can significantly influence its therapeutic efficacy and side-effect profile. In the realm of SSRIs, metabolites are not always inert byproducts; some retain pharmacological activity, occasionally comparable to or even exceeding that of the parent compound.[3] The N-demethylation of tertiary amine-containing SSRIs is a common metabolic pathway, often yielding pharmacologically active secondary amines.[4] Understanding the contribution of these metabolites is paramount for a complete pharmacokinetic and pharmacodynamic model of the drug.

Dapoxetine, (S)-(+)-N,N-dimethyl-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine, is extensively metabolized in the liver, primarily by cytochrome P450 isoenzymes CYP2D6 and CYP3A4.[1] This process generates several metabolites, including this compound (desmethyldapoxetine).[1] While present at lower plasma concentrations than the parent drug (approximately 10% of dapoxetine levels), its pharmacological potency at the serotonin transporter is reported to be comparable to that of dapoxetine.[5][6] This guide will elucidate the specific role of this key metabolite in the context of serotonin reuptake inhibition.

Synthesis of this compound

The targeted synthesis of this compound is essential for its isolation and subsequent pharmacological characterization. The following is a representative synthetic route, adapted from methodologies described in the patent literature.[7] This multi-step synthesis requires careful control of stereochemistry to yield the desired (S)-enantiomer.

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of a Suitable N-Protected Precursor

The synthesis begins with the appropriate N-protected precursor of dapoxetine. This protecting group strategy is crucial to prevent unwanted side reactions during subsequent synthetic steps.

Step 2: Demethylation

A key step involves the selective removal of one methyl group from the N,N-dimethyl moiety of a suitable dapoxetine precursor. This can be achieved through various demethylation procedures known in the art.

Step 3: Deprotection and Isolation

The final step involves the removal of the N-protecting group to yield this compound. Purification is typically achieved through chromatographic techniques to ensure high purity for analytical and biological testing.

Note: The detailed reaction conditions, including reagents, solvents, temperatures, and reaction times, are proprietary and can be found in the relevant patent literature.[7]

Mechanism of Action: Interaction with the Serotonin Transporter (SERT)

The primary mechanism of action for both Dapoxetine and this compound is the inhibition of the serotonin transporter (SERT).[1] SERT is a transmembrane protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating the serotonergic signal.[8] By blocking this transporter, SSRIs increase the concentration and duration of serotonin in the synapse, leading to enhanced postsynaptic receptor activation.

Visualizing the Mechanism of Action

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles SERT SERT Serotonin Serotonin (5-HT) Serotonin->SERT Reuptake Postsynaptic_Receptor 5-HT Receptor Serotonin->Postsynaptic_Receptor Binds to Receptor Dapoxetine_Metabolite (S)-N-Demethyl Dapoxetine Dapoxetine_Metabolite->SERT Inhibits

Caption: Inhibition of the Serotonin Transporter (SERT) by this compound.

This compound, like its parent compound, binds to SERT and competitively inhibits the reuptake of serotonin. This leads to an accumulation of serotonin in the synaptic cleft, thereby potentiating serotonergic neurotransmission.

Experimental Characterization of SERT Inhibition

To quantify the inhibitory activity of this compound on serotonin reuptake, two primary in vitro assays are employed: radioligand binding assays and synaptosomal uptake assays.

SERT Binding Affinity (Ki)

This assay determines the affinity of a compound for the serotonin transporter. It is a competitive binding assay where the test compound (in this case, this compound) competes with a radiolabeled ligand (e.g., [³H]citalopram) for binding to SERT expressed in a cell line or in brain tissue preparations. The inhibition constant (Ki) is a measure of the binding affinity of the test compound.

  • Preparation of Membranes: Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing human SERT in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.

  • Binding Reaction: Incubate the membrane preparation with a fixed concentration of a radiolabeled SERT ligand (e.g., [³H]citalopram) and varying concentrations of the test compound (this compound).

  • Separation of Bound and Free Ligand: After incubation, rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound ligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

Serotonin Reuptake Inhibition (IC50)

This functional assay measures the ability of a compound to inhibit the transport of serotonin into cells or synaptosomes. It directly assesses the functional consequence of binding to SERT.

  • Preparation of Synaptosomes: Isolate synaptosomes (resealed nerve terminals) from fresh brain tissue (e.g., rat striatum or cortex) by differential centrifugation.

  • Uptake Reaction: Pre-incubate the synaptosomal preparation with varying concentrations of the test compound (this compound) or vehicle.

  • Initiation of Uptake: Initiate serotonin uptake by adding a low concentration of [³H]serotonin.

  • Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Quantification: Measure the amount of [³H]serotonin taken up by the synaptosomes by liquid scintillation counting.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that produces 50% inhibition of [³H]serotonin uptake.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_binding_assay SERT Binding Assay (Ki) cluster_uptake_assay Serotonin Uptake Assay (IC50) Membrane_Prep Membrane Preparation (SERT source) Binding_Reaction Incubation with [³H]Ligand & Test Compound Membrane_Prep->Binding_Reaction Filtration1 Rapid Filtration Binding_Reaction->Filtration1 Scintillation1 Scintillation Counting Filtration1->Scintillation1 Ki_Calc Ki Calculation Scintillation1->Ki_Calc Synaptosome_Prep Synaptosome Preparation Preincubation Pre-incubation with Test Compound Synaptosome_Prep->Preincubation Uptake_Initiation Addition of [³H]Serotonin Preincubation->Uptake_Initiation Filtration2 Rapid Filtration Uptake_Initiation->Filtration2 Scintillation2 Scintillation Counting Filtration2->Scintillation2 IC50_Calc IC50 Determination Scintillation2->IC50_Calc

Caption: Workflow for Characterizing SERT Inhibition.

Comparative Pharmacological Profile

CompoundTargetActivityPlasma ConcentrationClinical Contribution
Dapoxetine SERTPotent InhibitorHighPrimary therapeutic effect
This compound SERTPotent Inhibitor (equipotent to Dapoxetine)~10% of DapoxetineContributes to overall SSRI activity
Dapoxetine-N-oxide SERTInactive-No significant clinical effect

Table 1: Comparative Profile of Dapoxetine and its Metabolites.

The clinical efficacy of dapoxetine is primarily attributed to the parent drug due to its significantly higher plasma concentrations.[5] However, the contribution of this compound should not be disregarded, as it likely contributes to the overall inhibition of serotonin reuptake and the therapeutic effect.

Analytical Considerations

The accurate quantification of both dapoxetine and this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the method of choice for this purpose.[9]

Protocol Outline: HPLC-MS/MS Method for Dapoxetine and this compound
  • Sample Preparation: Protein precipitation or liquid-liquid extraction of plasma samples to remove interfering substances.

  • Chromatographic Separation: Use of a C18 reversed-phase column with a gradient elution of a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

  • Mass Spectrometric Detection: Utilization of a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for selective and sensitive quantification of the parent drug and its metabolite.

Conclusion

This compound is a pharmacologically active metabolite of dapoxetine that exhibits potent inhibition of the serotonin transporter, with a potency comparable to its parent compound. Although its plasma concentrations are lower than those of dapoxetine, it undoubtedly contributes to the overall mechanism of action of the drug. A thorough understanding of the synthesis, mechanism of action, and experimental characterization of this metabolite is essential for a complete picture of dapoxetine's pharmacology. Future research focusing on the precise quantification of its binding affinity and reuptake inhibition, as well as its potential off-target effects, will further refine our understanding of this important SSRI and its clinical utility.

References

  • Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation. BJU International. [Link]

  • Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation. PMC - PubMed Central. [Link]

  • Table 2 Pharmacokinetic parameters of dapoxetine and desmethyl... - ResearchGate. [Link]

  • Dapoxetine - Wikipedia. [Link]

  • (PDF) Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation - ResearchGate. [Link]

  • Preparation method of this compound (2016) | Zhang Yunhui - SciSpace. [Link]

  • Comparison of paroxetine and dapoxetine, a novel selective serotonin reuptake inhibitor in the treatment of premature ejaculation - PMC - NIH. [Link]

  • CN105548396A - Method for separating and determining dapoxetine hydrochloride and potential genetic toxicity impurities thereof - Google P
  • Pharmacokinetic interaction between udenafil and dapoxetine: a ra | DDDT. [Link]

  • Development and validation of RP-HPLC method for the estimation of dapoxetine hydrochloride in tablet forms - ResearchGate. [Link]

  • Comparison of the safety and efficacy of the on-demand use of sertraline, dapoxetine, and daily use of sertraline in the treatment of patients with lifelong premature ejaculation: A prospective randomised study - PubMed. [Link]

  • CN102746170A - Preparation method of dapoxetine - Google P
  • Stability indicating HPLC method for simultaneous quantification of sildenafil citrate and dapoxetine hydrochloride in Pharmaceutical products. [Link]

  • (PDF) Comparison of paroxetine and dapoxetine, a novel selective serotonin reuptake inhibitor in the treatment of premature ejaculation - ResearchGate. [Link]

  • Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF - MDPI. [Link]

  • Efficacy of Dapoxetine in the Treatment of Premature Ejaculation - PMC - PubMed Central. [Link]

  • A novel and practical asymmetric synthesis of dapoxetine hydrochloride - ResearchGate. [Link]

  • Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study - MDPI. [Link]

  • Comparison of paroxetine and dapoxetine, a novel selective serotonin reuptake inhibitor in the treatment of premature ejaculation - Semantic Scholar. [Link]

  • DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF PROCESS RELATED IMPURITIES - IJRPC. [Link]

  • CN103664660A - Synthesis method of dapoxetine hydrochloride - Google P
  • Determination of Basic Antidepressants and Their N-Desmethyl Metabolites in Raw Sewage and Wastewater Using Solid-Phase Extraction and Liquid Chromatography−Tandem Mass Spectrometry | Analytical Chemistry - ACS Publications. [Link]

  • Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity - PMC. [Link]

  • Pharmacokinetics of dapoxetine hydrochloride in healthy Chinese, Japanese, and Caucasian men - PubMed. [Link]

Sources

(S)-N-Demethyl Dapoxetine: A Preliminary In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a structured and in-depth approach to conducting preliminary in vitro studies on (S)-N-Demethyl Dapoxetine, a principal active metabolite of Dapoxetine. Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) developed for the on-demand treatment of premature ejaculation.[1] A comprehensive understanding of its metabolites is critical for a complete picture of the drug's activity and potential for drug-drug interactions. This document outlines the rationale, experimental design, and detailed protocols for the initial in vitro characterization of this compound, focusing on its metabolic stability, enzymatic formation pathways, and its pharmacological activity at the serotonin transporter (SERT).

Introduction

Dapoxetine is distinguished from other SSRIs by its rapid absorption and elimination, making it suitable for as-needed dosing.[2][3] Following oral administration, it is extensively metabolized into several metabolites, including this compound (also known as desmethyldapoxetine).[4][5] This metabolite is pharmacologically active and circulates in the body, contributing to the overall therapeutic effect. Therefore, a thorough in vitro evaluation is a foundational step in preclinical drug development. The insights gained from these studies are crucial for predicting the metabolite's contribution to efficacy and for assessing potential safety liabilities.

PART 1: Metabolic Profile Characterization

The initial phase of the in vitro assessment is to understand the metabolic fate of this compound. This involves determining its stability in a metabolic system and identifying the key enzymes responsible for its formation from the parent drug, dapoxetine.

Rationale for Metabolic Studies

The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP450) superfamily of enzymes playing a central role.[6] Characterizing the interaction of a new chemical entity and its metabolites with these enzymes is a regulatory expectation and a scientific necessity. These studies help to:

  • Predict the in vivo clearance and half-life.

  • Identify the potential for drug-drug interactions (DDIs).

  • Understand inter-individual variability in drug response due to genetic polymorphisms in CYP enzymes.

Experimental Protocols

Objective: To determine the intrinsic metabolic stability of this compound in human liver microsomes.

Methodology:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • In a microcentrifuge tube on ice, combine human liver microsomes (HLM), a NADPH-regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP⁺ in phosphate buffer, pH 7.4), and the test compound.

  • Initiation and Sampling:

    • Pre-warm the HLM and buffer mixture to 37°C.

    • Initiate the reaction by adding the NADPH-regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm of the percent remaining versus time. The slope of this line represents the elimination rate constant (k).

    • From the rate constant, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Objective: To identify the specific CYP isozymes responsible for the N-demethylation of dapoxetine to form this compound.

Methodology:

  • Incubation with Recombinant Human CYPs:

    • Incubate dapoxetine with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) in the presence of a NADPH-regenerating system.

    • After a fixed incubation period at 37°C, quench the reactions with ice-cold acetonitrile.

  • Chemical Inhibition in Human Liver Microsomes:

    • Incubate dapoxetine with human liver microsomes in the presence and absence of specific chemical inhibitors for each major CYP isozyme.

    • Quench the reactions after a fixed incubation period.

  • Sample Analysis:

    • Analyze the samples from both approaches for the formation of this compound using a validated LC-MS/MS method.

  • Data Interpretation:

    • The formation of the metabolite by specific recombinant CYPs directly indicates their involvement.

    • A significant reduction in metabolite formation in the presence of a specific chemical inhibitor confirms the role of that CYP isozyme in the metabolic pathway.[7]

PART 2: Pharmacological Activity at the Serotonin Transporter (SERT)

The primary mechanism of action for dapoxetine and other SSRIs is the inhibition of the serotonin transporter (SERT).[8] It is imperative to quantify the activity of this compound at this target to understand its contribution to the overall pharmacological effect.

Rationale for SERT Activity Assays

SERT is a protein that mediates the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating its action.[9] Inhibition of SERT leads to increased levels of serotonin in the synapse, which is the basis for the therapeutic effects of SSRIs.[10] Two key in vitro assays are employed to characterize the interaction of a compound with SERT:

  • Binding Affinity Assays: These assays determine how strongly a compound binds to the transporter.

  • Reuptake Inhibition Assays: These functional assays measure the ability of a compound to block the transport of serotonin.[11]

Experimental Protocols

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin transporter.

Methodology:

  • Membrane Preparation:

    • Use cell membranes from a cell line stably expressing the human SERT (e.g., HEK-293 or CHO cells).

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, a radioligand with high affinity for SERT (e.g., [³H]-citalopram or [³H]-paroxetine), and a range of concentrations of this compound.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known SERT inhibitor, such as fluoxetine).

  • Incubation and Harvesting:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Detection and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding against the log concentration of this compound to determine the IC₅₀ (the concentration that inhibits 50% of specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation.

Objective: To determine the functional potency (IC₅₀) of this compound to inhibit serotonin reuptake.

Methodology:

  • Cell Culture:

    • Plate cells expressing hSERT in a 96-well plate.

  • Inhibition and Uptake:

    • Pre-incubate the cells with various concentrations of this compound.

    • Initiate serotonin uptake by adding [³H]-serotonin.

  • Termination and Lysis:

    • After a short incubation period at 37°C, terminate the uptake by rapidly washing the cells with ice-cold buffer.[12]

    • Lyse the cells to release the intracellular contents.

  • Detection and Analysis:

    • Measure the amount of [³H]-serotonin taken up by the cells using a scintillation counter.[12]

    • Plot the percent inhibition of serotonin uptake against the log concentration of this compound to determine the IC₅₀ value.

PART 3: Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpretation and decision-making.

Table 1: Anticipated Data Summary for this compound
Parameter Anticipated Value Units Assay
Metabolic Stability
In Vitro Half-life (t½)Moderate to HighminHuman Liver Microsomes
CYP450 Contribution Recombinant Human CYPs
CYP2D6Major Contributor%Formation from Dapoxetine
CYP3A4Significant Contributor%Formation from Dapoxetine
SERT Activity
SERT Binding Affinity (Ki)PotentnMRadioligand Binding
SERT Reuptake IC₅₀PotentnM[³H]-Serotonin Uptake
Diagram 1: Metabolic Conversion of Dapoxetine

Dapoxetine Dapoxetine SDND (S)-N-Demethyl Dapoxetine Dapoxetine->SDND N-Demethylation (CYP2D6, CYP3A4)

Caption: Primary metabolic pathway of Dapoxetine to this compound.

Diagram 2: Workflow for SERT Reuptake Inhibition Assay

step1 Plate hSERT-expressing cells step2 Pre-incubate with this compound step1->step2 step3 Add [³H]-Serotonin to initiate uptake step2->step3 step4 Terminate uptake by washing with cold buffer step3->step4 step5 Lyse cells and quantify intracellular radioactivity step4->step5 step6 Calculate IC₅₀ step5->step6

Caption: Step-wise protocol for the serotonin reuptake inhibition assay.

Conclusion

The in vitro studies detailed in this guide are essential for building a foundational understanding of this compound. The data generated will elucidate its metabolic fate and its pharmacological activity at the primary target, the serotonin transporter. These preliminary findings are critical for informing the design of subsequent in vivo pharmacokinetic and pharmacodynamic studies and for ultimately understanding the complete clinical profile of dapoxetine. A thorough characterization of major active metabolites is a cornerstone of modern, science-driven drug development, ensuring a comprehensive assessment of both efficacy and safety.

References

  • Dresser, M. J., et al. (2006). Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation. Therapeutics and Clinical Risk Management, 2(1), 53–62.
  • McMahon, C. G., et al. (2011). Efficacy of Dapoxetine in the Treatment of Premature Ejaculation. Journal of Sexual Medicine, 8(2), 524-539.
  • Modi, N. B., et al. (2006). Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation. Journal of Clinical Pharmacology, 46(3), 301-309.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Dapoxetine. Wikipedia. Retrieved from [Link]

  • Yuan, H., et al. (2018). Effect of Wuziyanzong pill on metabolism of dapoxetine in vivo and in vitro. Journal of Pharmaceutical and Biomedical Analysis, 161, 249-254.
  • BioIVT. (n.d.). SERT Transporter Assay. BioIVT. Retrieved from [Link]

  • Rothman, R. B., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 50-56.
  • Hiemke, C., et al. (2018). AGNP Consensus Guidelines for Therapeutic Drug Monitoring in Psychiatry: Update 2017.
  • Boobis, A. R., et al. (2008). In vitro approaches to characterising and predicting drug metabolism. Current Opinion in Drug Discovery & Development, 11(1), 57-65.
  • Blakely, R. D., & Bauman, A. L. (2000). Biogenic amine transporters: regulation in flux. Current Opinion in Neurobiology, 10(3), 328-336.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Plenge, P., & Mellerup, E. T. (1997). Allosteric effects of serotonergic drugs on the serotonin transporter. European Journal of Pharmacology, 321(3), 321-329.
  • Gu, H., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 66, 12.11.1-12.11.16.
  • Jhanjee, A., et al. (2021). Pharmacokinetics and Safety of Dapoxetine Hydrochloride in Healthy Chinese Men: Impact of Dose and High-Fat Meal. Clinical Pharmacology in Drug Development, 10(7), 780-788.
  • Warrington, J. S., et al. (2000). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British Journal of Clinical Pharmacology, 50(5), 401-408.
  • Gengo, F. M., et al. (2005). The clinical pharmacology of dapoxetine hydrochloride. Journal of Urology, 173(4S), 233.
  • MedEx. (n.d.). Susten | 30 mg | Tablet. MedEx. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetic and pharmacodynamic properties of dapoxetine a novel 'on demand' treatment for premature ejaculation. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Pharmacokinetic parameters of dapoxetine and desmethyl... ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust, Stability-Indicating Method for the Analysis of (S)-N-Demethyl Dapoxetine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a robust analytical methodology for (S)-N-Demethyl Dapoxetine, a primary metabolite of Dapoxetine. The presented methods are designed for accuracy, specificity, and stability-indicating power, crucial for researchers, scientists, and drug development professionals. Protocols for both High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for high-sensitivity bioanalytical applications are provided. All methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document serves as an in-depth technical guide, explaining the rationale behind experimental choices to ensure scientifically sound and reproducible results.

Introduction

Dapoxetine, chemically known as (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, is a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation.[4] Its major active metabolite, this compound (also known as desmethyldapoxetine), plays a significant role in its overall pharmacological profile. Accurate and precise quantification of this metabolite is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development. Furthermore, the chiral nature of the parent compound and its metabolite necessitates analytical methods capable of distinguishing between enantiomers to ensure safety and efficacy.[5][6]

The development of a stability-indicating analytical method is critical to ensure that any degradation of the analyte of interest can be detected and quantified. This involves subjecting the analyte to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[7][8][9][10] The analytical method must then be able to separate the intact analyte from these degradation products.

This application note provides a comprehensive guide to developing and validating analytical methods for this compound, addressing the challenges of chromatographic separation, sensitivity, and stability assessment.

Method Development Strategy

The primary objective is to develop a reliable and robust analytical method for the quantification of this compound in both bulk drug substance and biological matrices. The strategy involves a multi-faceted approach, beginning with fundamental HPLC-UV method development and progressing to a highly sensitive LC-MS/MS method for bioanalysis.

A critical aspect of the development process is the chiral separation of this compound from its (R)-enantiomer. Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating enantiomers of pharmaceutical compounds and were a primary consideration in this work.[5][11]

The overall workflow for method development and validation is outlined below:

MethodDevelopmentWorkflow A Analyte Characterization (this compound) B Method Development Goal Definition (HPLC-UV & LC-MS/MS) A->B Define Scope C HPLC-UV Method Development B->C Routine Analysis D LC-MS/MS Method Development B->D Bioanalysis E Forced Degradation Studies C->E Assess Stability Indicating Power F Method Validation (ICH Q2(R1)) C->F Validate Method D->E Assess Stability Indicating Power D->F Validate Method E->F Validate Specificity G Application to Samples F->G Implement Method

Caption: Workflow for Analytical Method Development and Validation.

HPLC-UV Method for Routine Analysis & Stability Studies

This method is designed for the routine quality control of this compound drug substance and for use in stability studies.

Chromatographic Conditions

The selection of the stationary and mobile phases is critical for achieving optimal separation. A reversed-phase C18 column is a common starting point for moderately polar compounds like this compound. The mobile phase composition, pH, and organic modifier are optimized to achieve a good peak shape, resolution, and a reasonable run time.

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for a wide range of compounds.
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (Gradient)Acetonitrile is a common organic modifier. Formic acid helps to protonate the analyte, leading to better peak shape and retention on a C18 column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection Wavelength 211 nmBased on the UV absorbance maxima of Dapoxetine and its metabolites.[12]
Injection Volume 10 µLA standard volume for HPLC analysis.
Standard and Sample Preparation

Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 100 µg/mL.

Sample Solution: Prepare the sample in the same diluent to a concentration within the linear range of the method.

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the method.[7][8][9][10][13]

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an appropriate duration as per ICH Q1B guidelines.

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.

LC-MS/MS Method for Bioanalytical Applications

This high-sensitivity method is designed for the quantification of this compound in biological matrices such as human plasma.[14][15][16]

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[17][18]

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., deuterated this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4 °C.[19]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

SamplePrepWorkflow A Plasma Sample (100 µL) B Add Acetonitrile with Internal Standard (300 µL) A->B C Vortex (1 min) B->C D Centrifuge (10,000 rpm, 10 min, 4°C) C->D E Transfer Supernatant D->E F Evaporate to Dryness (Nitrogen) E->F G Reconstitute in Mobile Phase (100 µL) F->G H Inject into LC-MS/MS G->H

Caption: Protein Precipitation Workflow for Plasma Samples.

LC-MS/MS Conditions

A UPLC system coupled with a triple quadrupole mass spectrometer is recommended for high-throughput and sensitive analysis.

ParameterConditionRationale
Column UPLC C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)Smaller particle size provides higher efficiency and resolution, suitable for complex matrices.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient)Provides good separation and is compatible with mass spectrometry.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode Electrospray Ionization (ESI), PositiveThe amine group in this compound is readily protonated.
MRM Transitions Analyte: Q1/Q3Internal Standard: Q1/Q3Specific precursor-to-product ion transitions provide high selectivity and sensitivity. These need to be optimized for the specific instrument. For desmethyldapoxetine, a potential transition is m/z 292.2 → 261.2.[14]

Method Validation

The developed analytical methods must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[1][2][3][20][21]

Validation Parameters

The following parameters should be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Acceptance Criteria
ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 80-120% (98-102% for assay)
Precision (% RSD) ≤ 15% (≤ 2% for assay)
Robustness % RSD ≤ 2% for assay results

Chiral Separation

For the enantiomeric separation of this compound, a chiral stationary phase is required. A method adapted from the separation of dapoxetine enantiomers can be a good starting point.[22]

Chiral HPLC Conditions
ParameterConditionRationale
Column Polysaccharide-based CSP (e.g., Lux Cellulose-1)These columns have demonstrated good enantioselectivity for a wide range of chiral compounds.[5][12]
Mobile Phase Hexane:Isopropanol:Diethylamine (e.g., 90:10:0.1, v/v/v)A normal-phase mobile system is often effective for chiral separations on polysaccharide-based CSPs. Diethylamine is added to improve the peak shape of basic analytes.
Flow Rate 1.0 mL/minStandard flow rate.
Detection Wavelength 211 nmAs determined previously.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the accurate and reliable analysis of this compound. The HPLC-UV method is suitable for routine quality control and stability testing, while the LC-MS/MS method offers the high sensitivity required for bioanalytical studies. Adherence to the validation protocols outlined will ensure that the methods are robust, reliable, and compliant with regulatory expectations.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Metabolomics Sample Preparation FAQ. Metware Biotechnology. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Royal Society of Chemistry. [Link]

  • Typical HPLC chromatogram of Dapoxetine hydrochloride bulk sample (0.05 mg/ml) Spiked with (R)-Enantiomer (0.5%). ResearchGate. [Link]

  • New plasma preparation approach to enrich metabolome coverage in untargeted metabolomics: plasma protein bound hydrophobic metabolite release with proteinase K. National Institutes of Health. [Link]

  • Liquid chromatographic method for the simultaneous determination of achiral and chiral impurities of dapoxetine in approved and counterfeit products. ScienceDirect. [Link]

  • A validated chiral liquid chromatographic method for the enantiomeric separation of Dapoxetine Hydrochloride. Semantic Scholar. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of Dapoxetine and its two metabolites in human plasma. ResearchGate. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health. [Link]

  • Stability indicating HPLC method for simultaneous quantification of sildenafil citrate and dapoxetine hydrochloride in Pharmaceutical products. CORE. [Link]

  • Bioanalytical Method Development and Validation of Dapoxetine Hydrochloride in Human Plasma by RP-HPLC. International Journal of Current Microbiology and Applied Sciences. [Link]

  • Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of dapoxetine and its two metabolites in human plasma. Scilit. [Link]

  • DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF PROCESS RELATED IMPURITIES. International Journal of Research in Pharmacy and Chemistry. [Link]

  • High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study. PubMed. [Link]

  • STABILITY INDICATING HPLC-UV METHOD FOR DETERMINATION OF DAPOXETINE HCl IN PHARMACEUTICAL PRODUCT. Acta Poloniae Pharmaceutica. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • High performance liquid chromatography – Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study. Open Ukrainian Citation Index. [Link]

  • Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique. BUE Scholar. [Link]

  • Chiral Drug Separation. In Encyclopedia of Analytical Chemistry. [Link]

Sources

Application Note: A Validated Chiral HPLC Method for the Quantification of (S)-N-Demethyl Dapoxetine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and selective High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantification of (S)-N-Demethyl Dapoxetine, the primary active metabolite of Dapoxetine. The accurate measurement of this specific enantiomer is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. This method utilizes a polysaccharide-based chiral stationary phase to achieve baseline resolution of the (S) and (R) enantiomers. Sample preparation from human plasma is accomplished through a straightforward protein precipitation protocol. The method has been developed and validated in accordance with international guidelines to ensure its accuracy, precision, and reliability for bioanalytical applications.

Introduction and Scientific Rationale

Dapoxetine, chemically known as (S)-N,N-dimethyl-3-(naphthalene-1-yloxy)-1-phenylpropan-1-amine, is a selective serotonin reuptake inhibitor (SSRI) developed for the treatment of premature ejaculation (PE).[1] Upon administration, Dapoxetine is extensively metabolized in the liver to several metabolites, with N-Demethyl Dapoxetine being one of the most significant. Like the parent drug, N-Demethyl Dapoxetine is chiral, existing as (S) and (R) enantiomers.

The stereochemistry of a drug and its metabolites is a critical factor in pharmacology, as enantiomers can exhibit different potencies, metabolic pathways, and toxicological profiles.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines emphasizing the need to characterize the activity of individual enantiomers of a chiral drug.[2] Therefore, a stereoselective analytical method is not merely preferable but essential for accurately assessing the pharmacokinetic profile and biological activity of this compound.

This protocol addresses this need by employing a direct chiral HPLC separation method. The direct approach, utilizing a chiral stationary phase (CSP), is generally favored over indirect methods (which require derivatization) due to its simplicity and reduced risk of analytical errors.[3] The method described herein is designed to be both highly selective and suitable for routine analysis in a drug development or clinical research setting.

Materials and Methods

Equipment and Consumables
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Vortex mixer.

  • Micro-centrifuge capable of >10,000 x g.

  • Pipettes and precision glassware.

  • HPLC vials with inserts.

  • Syringe filters (0.22 µm, PTFE or suitable).

Chemicals and Reagents
  • This compound reference standard (>99% purity).

  • (R)-N-Demethyl Dapoxetine reference standard (>99% purity).

  • Dapoxetine-d7 (Internal Standard, IS).[4]

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • HPLC-grade n-Hexane and 1-Propanol.

  • Diethylamine (DEA), analytical grade.

  • Formic acid, analytical grade.

  • Ammonium formate, analytical grade.

  • Ultrapure water (18.2 MΩ·cm).

  • Drug-free human plasma (K2-EDTA anticoagulant).

Chromatographic Conditions

The causality behind these specific choices is rooted in achieving optimal chiral resolution. Polysaccharide-based CSPs, such as cellulose derivatives, are renowned for their broad applicability in separating enantiomers through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[3][5] The mobile phase, a non-polar solvent like hexane modified with an alcohol (1-propanol), creates the necessary environment for these interactions. The addition of a small amount of a basic modifier like Diethylamine (DEA) is crucial for improving the peak shape and reducing the tailing of basic analytes like N-Demethyl Dapoxetine by minimizing undesirable interactions with residual silanols on the silica support.[5][6]

ParameterCondition
Column Phenomenex Lux Cellulose-1 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase n-Hexane : 1-Propanol : Diethylamine (97.5 : 2.5 : 0.1, v/v/v)[5]
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 292 nm[1]
Injection Volume 10 µL
Internal Standard (IS) Dapoxetine-d7[4]

Experimental Protocols

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of this compound and Dapoxetine-d7 (IS) into separate 10 mL volumetric flasks. Dissolve and dilute to volume with Methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of Acetonitrile and water. These solutions will be used to spike blank plasma for the calibration curve.

  • Internal Standard (IS) Working Solution (1 µg/mL): Dilute the IS primary stock solution with a 50:50 (v/v) mixture of Acetonitrile and water.

Sample Preparation from Human Plasma (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting a wide range of drugs from biological matrices, making it suitable for high-throughput analysis.[4][7] Acetonitrile is used as the precipitating agent due to its ability to efficiently denature and precipitate plasma proteins while ensuring high recovery of the analyte.

G cluster_prep Sample Preparation Workflow plasma 1. Pipette 200 µL Human Plasma is 2. Add 25 µL IS Working Solution plasma->is analyte 3. Add 25 µL Working Standard or QC is->analyte vortex1 4. Vortex (30 seconds) analyte->vortex1 precip 5. Add 600 µL Acetonitrile vortex1->precip vortex2 6. Vortex (2 minutes) precip->vortex2 centrifuge 7. Centrifuge (10 min @ 10,000 x g) vortex2->centrifuge transfer 8. Transfer Supernatant to HPLC vial centrifuge->transfer inject 9. Inject into HPLC System transfer->inject G cluster_validation Method Validation Logic FitForPurpose Fit for Purpose (ICH Q2) Selectivity Selectivity & Specificity FitForPurpose->Selectivity Linearity Linearity & Range FitForPurpose->Linearity Accuracy Accuracy FitForPurpose->Accuracy Precision Precision FitForPurpose->Precision Sensitivity Sensitivity (LOD/LOQ) FitForPurpose->Sensitivity Robustness Robustness FitForPurpose->Robustness Stability Stability FitForPurpose->Stability Linearity->Accuracy defines range for Linearity->Precision defines range for

Caption: Core parameters for validating the analytical method.

Validation Parameters and Acceptance Criteria
ParameterProcedureAcceptance Criteria
Selectivity & Specificity Analyze blank plasma from at least six different sources. Check for interference at the retention times of the analyte and IS.No significant interfering peaks at the retention times of the analyte or IS (<20% of LLOQ response). [8]
Linearity & Range Analyze calibration curves on three separate days. Plot the peak area ratio (Analyte/IS) vs. concentration.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze six replicates of LQC, MQC, and HQC samples on three different days (intra- and inter-day).Accuracy: Mean concentration within ±15% of nominal. Precision: Relative Standard Deviation (RSD) ≤ 15%. [8][9]
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Accuracy within ±20% of nominal and Precision (RSD) ≤ 20%.
Recovery Compare the peak area of the analyte from extracted plasma samples to the peak area of post-extraction spiked samples at three QC levels.Recovery should be consistent, precise, and reproducible.
Stability Evaluate analyte stability in plasma under various conditions: Freeze-Thaw (3 cycles), Short-Term (room temp, 4h), Long-Term (-80°C, 30 days), and Post-Preparative (autosampler, 24h).Mean concentration of stability samples should be within ±15% of the nominal concentration.

Results and Data Interpretation

System Suitability

Before each analytical run, a system suitability test must be performed by injecting a standard solution containing both (S) and (R) enantiomers.

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 1.5 between enantiomersEnsures baseline separation for accurate quantification.
Tailing Factor (T) 0.8 - 1.5Confirms good peak shape, free from excessive tailing. [10]
Theoretical Plates (N) > 2000Indicates high column efficiency. [10]
Precision of Injections RSD ≤ 2% for 5 replicate injectionsDemonstrates the stability and precision of the HPLC system.
Example Validation Data Summary

The following table presents hypothetical data that would be expected from a successful validation study, demonstrating the method's performance.

Validation ParameterLQC (3 ng/mL)MQC (75 ng/mL)HQC (400 ng/mL)
Intra-Day Precision (%RSD) 5.8%3.1%2.5%
Intra-Day Accuracy (%Bias) +4.5%-1.2%+0.8%
Inter-Day Precision (%RSD) 7.2%4.5%3.8%
Inter-Day Accuracy (%Bias) +6.1%-0.5%+1.5%

Conclusion

The chiral HPLC method detailed in this application note provides a selective, accurate, and reliable tool for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and excellent chromatographic resolution make it suitable for supporting pharmacokinetic and other bioanalytical studies in the drug development pipeline. Adherence to the described validation protocol will ensure that the data generated is robust and compliant with global regulatory standards. [11][12]

References

  • Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). AAPS Newsmagazine. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks on YouTube. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. (2001). U.S. Food and Drug Administration (FDA). Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency (EMA). Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH). Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration (FDA). Available at: [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy. Available at: [Link]

  • Bioanalytical Method Development and Validation of Dapoxetine Hydrochloride in Human Plasma by RP-HPLC. (2021). Research J. Pharm. and Tech. Available at: [Link]

  • A validated chiral liquid chromatographic method for the enantiomeric separation of Dapoxetine Hydrochloride. (n.d.). Semantic Scholar. Available at: [Link]

  • Liquid chromatographic method for the simultaneous determination of achiral and chiral impurities of dapoxetine in approved and counterfeit products. (2020). Journal of Chromatography A. Available at: [Link]

  • Stability indicating HPLC method for simultaneous quantification of sildenafil citrate and dapoxetine hydrochloride in Pharmaceutical products. (2014). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Typical HPLC chromatogram of Dapoxetine hydrochloride bulk sample (0.05 mg/ml) Spiked with (R)-Enantiomer (0.5%). (n.d.). ResearchGate. Available at: [Link]

  • Bioanalytical Method Development and Validation of Dapoxetine Hydrochloride in Human Plasma by RP-HPLC. (2021). RJPT. Available at: [Link]

  • Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. (2022). ResearchGate. Available at: [Link]

  • Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS): A clinical application. (2021). RSC Advances. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF PROCESS RELATED IMPURITIES IN DAPOXETINE HYDROCHLORIDE. (2014). International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • STABILITY INDICATING HPLC-UV METHOD FOR DETERMINATION OF DAPOXETINE HCl IN PHARMACEUTICAL PRODUCT. (2013). International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR THE DETERMINATION OF DAPOXETINE HYDROCHLORIDE IN PHARMACEUTICAL FORMULATION USING AN EXPERIMENTAL DESIGN. (2011). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Stability indicating HPLC method for Dapoxetine HCL in bulk and in formulation. (2014). International Journal of Pharmacy. Available at: [Link]

  • Chiral Drug Separation. (n.d.). Encyclopedia of Pharmaceutical Science and Technology. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2001). LCGC International. Available at: [Link]

Sources

A Robust LC-MS/MS Protocol for the High-Sensitivity Quantification of (S)-N-Demethyl Dapoxetine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, validated, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of (S)-N-Demethyl Dapoxetine (desmethyldapoxetine) in human plasma. Dapoxetine, a selective serotonin reuptake inhibitor (SSRI), is rapidly metabolized into several products, with desmethyldapoxetine being a primary and pharmacologically active metabolite.[1][2] Accurate quantification of this metabolite is therefore critical for comprehensive pharmacokinetic (PK) and drug-drug interaction (DDI) studies. The protocol herein employs a straightforward protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard (Dapoxetine-d7) to ensure maximum accuracy and precision.[3][4] The method is optimized for high-throughput analysis, making it ideally suited for drug development professionals and researchers in clinical pharmacology.

Introduction: The Rationale for Metabolite Quantification

Dapoxetine is a unique, short-acting SSRI developed for the on-demand treatment of premature ejaculation (PE).[5][6] Unlike other SSRIs used for depression, its pharmacokinetic profile is characterized by rapid absorption and elimination.[7][8] The clinical efficacy and safety profile of dapoxetine are influenced not only by the parent drug but also by its metabolites.

Dapoxetine undergoes extensive first-pass metabolism in the liver and kidneys, primarily mediated by cytochrome P450 enzymes (CYP2D6, CYP3A4) and flavin monooxygenase 1 (FMO1).[6][9][10] This process leads to the formation of multiple metabolites, including this compound (desmethyldapoxetine) and Dapoxetine-N-Oxide.[2][11] Desmethyldapoxetine is of particular interest as it is reported to be roughly equipotent to the parent drug, thus contributing to the overall pharmacological effect.[1] Consequently, a reliable bioanalytical method that can accurately quantify this active metabolite is essential for building a complete pharmacokinetic model and understanding the drug's in-vivo behavior.

This guide provides a comprehensive, field-proven protocol designed for direct implementation in a research or clinical laboratory setting.

Metabolic Pathway of Dapoxetine

The primary metabolic transformations of Dapoxetine involve N-demethylation and N-oxidation. The diagram below illustrates the generation of the key metabolites, this compound and Dapoxetine-N-Oxide, from the parent drug.

G DAP Dapoxetine (C₂₁H₂₃NO) m/z = 306.3 DED This compound (C₂₀H₂₁NO) m/z = 292.2 DAP->DED N-Demethylation (CYP2D6, CYP3A4) DNO Dapoxetine-N-Oxide (C₂₁H₂₃NO₂) m/z = 322.2 DAP->DNO N-Oxidation (FMO1)

Caption: Metabolic conversion of Dapoxetine to its primary metabolites.

Principle of the LC-MS/MS Method

This method leverages the superior selectivity and sensitivity of tandem mass spectrometry for bioanalysis. The core workflow involves three key stages:

  • Sample Preparation: An efficient protein precipitation step is used to remove the bulk of plasma proteins (e.g., albumin), which would otherwise interfere with the analysis and contaminate the LC-MS system. A deuterated internal standard (IS), Dapoxetine-d7, is added at the beginning of this process to correct for any variability during sample handling and analysis.[12]

  • Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. A reversed-phase C18 column separates this compound from the parent drug, other metabolites, and endogenous plasma components based on their physicochemical properties.[13] A gradient elution with an acidified mobile phase ensures sharp, well-defined chromatographic peaks and promotes efficient ionization.[2]

  • Mass Spectrometric Detection: As the separated compounds elute from the LC column, they are ionized using positive-mode electrospray ionization (ESI).[14] The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) is set to isolate the specific precursor ion (the protonated molecule, [M+H]⁺) of the analyte. This ion is then fragmented in the collision cell (Q2), and the second quadrupole (Q3) isolates a specific, high-abundance product ion. This precursor-to-product ion transition is highly specific to the analyte's chemical structure, effectively eliminating background noise and enabling precise quantification at very low concentrations.[2][14]

Experimental Protocol

Materials, Reagents, and Equipment
Item Description / Recommended Grade
Analytical Standards This compound HCl, Dapoxetine HCl, Dapoxetine-d7 HCl
Solvents Acetonitrile (LC-MS or HPLC Grade), Methanol (LC-MS Grade)
Reagents Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm)
Biological Matrix Blank Human Plasma (K2-EDTA anticoagulant recommended)
Labware 1.5 mL polypropylene microcentrifuge tubes, autosampler vials/plates
Equipment Analytical balance, calibrated pipettes, vortex mixer, centrifuge
Instrumentation and Conditions

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation available in your laboratory.

Table 1: Liquid Chromatography Conditions

Parameter Condition
LC System UPLC or HPLC system capable of binary gradient elution
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)[2][14]
Mobile Phase A 0.1% Formic Acid in Water[2][3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[2][3]
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
2.5
2.6
3.5
3.6
4.5

Table 2: Mass Spectrometry Conditions

Parameter Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Ion Spray Voltage ~5000 V
Source Temperature ~500 °C
MRM Transitions See Table 3 below

Table 3: Optimized MRM Transitions and Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Declustering Potential (V)
This compound 292.2261.2~25~50
Dapoxetine 306.3261.2~25~55
Dapoxetine-d7 (IS) 313.2164.2~34~60

Rationale for MRM selection: The precursor ions correspond to the protonated molecules [M+H]⁺. The product ion m/z 261.2 for both dapoxetine and desmethyldapoxetine likely corresponds to a common fragment after the loss of the amine group, providing structural confirmation.[2][14] The distinct product ion for the deuterated internal standard ensures no crosstalk.[3][15] Collision energy and declustering potential values are instrument-dependent and should be optimized via infusion of individual standards. The provided values are representative starting points based on published methods.[12][14][15]

Overall Experimental Workflow

The diagram below outlines the complete analytical process from sample receipt to final data reporting.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Aliquot 50 µL Plasma Sample p2 Add 25 µL Internal Standard (IS) p1->p2 p3 Add 150 µL Cold Acetonitrile (Protein Precipitation) p2->p3 p4 Vortex & Centrifuge (13,000 rpm, 10 min) p3->p4 p5 Transfer Supernatant to Autosampler Plate p4->p5 a1 Inject Sample onto UPLC-C18 Column p5->a1 a2 Gradient Elution & Separation a1->a2 a3 ESI+ Ionization & MRM Detection a2->a3 d1 Integrate Peak Areas (Analyte & IS) a3->d1 d2 Calculate Peak Area Ratio (Analyte/IS) d1->d2 d3 Generate Calibration Curve (Weighted Linear Regression) d2->d3 d4 Calculate Concentration in Unknown Samples d3->d4

Caption: High-level workflow for the quantification of this compound.

Step-by-Step Protocol

1. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of this compound and Dapoxetine-d7 in methanol to achieve a final concentration of 1 mg/mL. Store at -20°C.

  • Calibration Standards & Quality Controls (QCs): Prepare a series of working solutions by serially diluting the this compound stock solution with 50:50 Methanol:Water. Use these to spike blank plasma to create calibration standards (e.g., 0.1 to 5.0 ng/mL) and at least three levels of QCs (low, medium, high).[2]

  • Internal Standard Working Solution: Dilute the Dapoxetine-d7 stock solution with 50:50 Methanol:Water to a final concentration of ~50 ng/mL.

2. Sample Preparation Protocol (Protein Precipitation):

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 25 µL of the Dapoxetine-d7 internal standard working solution to all tubes except for the 'double blank' (matrix blank). To the double blank, add 25 µL of 50:50 Methanol:Water.

  • Vortex briefly (5-10 seconds).

  • Add 150 µL of ice-cold acetonitrile to each tube to induce protein precipitation.[12]

  • Vortex vigorously for 1 minute to ensure complete mixing and precipitation.

  • Centrifuge the samples at ≥13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant (~200 µL) to an autosampler vial or 96-well plate.

  • Inject into the LC-MS/MS system.

Method Validation & Data Analysis

For use in regulated studies, this method should be fully validated according to the US-FDA Bioanalytical Method Validation Guidance or equivalent regulatory standards. Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from multiple sources.

  • Linearity and Lower Limit of Quantification (LLOQ): The calibration curve should demonstrate linearity over the defined concentration range (e.g., 0.1-5.0 ng/mL for desmethyldapoxetine), with a coefficient of determination (r²) > 0.99.[2] The LLOQ must be determined as the lowest concentration with acceptable precision (≤20%) and accuracy (±20%).

  • Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ), and accuracy (% bias) should be within ±15% (±20% at the LLOQ) for all QC levels.[16]

  • Matrix Effect and Recovery: Assess the ion suppression or enhancement caused by the plasma matrix and determine the efficiency of the extraction process.

  • Stability: Evaluate the stability of the analyte in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Data is processed using the instrument's software. A calibration curve is generated by plotting the peak area ratio of this compound to the internal standard (Dapoxetine-d7) against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically applied to ensure accuracy at the lower end of the curve.[12]

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and high-throughput solution for the quantification of the active metabolite this compound in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard ensure both efficiency and data integrity. This protocol is well-suited for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring, providing researchers with a reliable tool to fully characterize the disposition of dapoxetine in vivo.

References

  • Dapoxetine - Wikipedia. [Link]

  • Susten | 30 mg | Tablet | Square Pharmaceuticals PLC. MedEx. [Link]

  • The proposed hepatic metabolic pathway of dapoxetine. ResearchGate. [Link]

  • Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. MDPI. [Link]

  • Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. National Center for Biotechnology Information. [Link]

  • Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. PubMed. [Link]

  • Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of Dapoxetine and its two metabolites in human plasma. ResearchGate. [Link]

  • Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. ResearchGate. [Link]

  • Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of dapoxetine and its two metabolites in human plasma. PubMed. [Link]

  • Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique. RSC Publishing. [Link]

  • Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation. SciSpace. [Link]

  • Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of dapoxetine and its two metabolites in human plasma. Scilit. [Link]

  • High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study. PubMed. [Link]

  • Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. ResearchGate. [Link]

  • Dapoxetine: a new option in the medical management of premature ejaculation. National Center for Biotechnology Information. [Link]

  • Dumax | 30 mg | Tablet | Eskayef Pharmaceuticals Ltd. MedEx. [Link]

  • Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique. RSC Publishing. [Link]

  • Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation. PubMed. [Link]

  • Dapoxetin: Adverse Effects, Contraindications and Dosage. Urology Textbook. [Link]

  • Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. MDPI. [Link]

Sources

Application Note: (S)-N-Demethyl Dapoxetine as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolite Reference Standards in Pharmaceutical Quality Control

Dapoxetine, the active pharmaceutical ingredient (API) in treatments for premature ejaculation, undergoes extensive metabolism in the body.[1][2] One of its primary metabolites is (S)-N-Demethyl Dapoxetine. This compound is not only a significant metabolite but also a potential impurity in the synthesis of Dapoxetine.[3] Therefore, ensuring the quality, safety, and efficacy of Dapoxetine formulations requires strict control over its impurity profile.

The use of highly characterized reference standards is the cornerstone of pharmaceutical quality control.[4] A reference standard is a highly purified compound used as a benchmark for the identification and quantification of APIs and their impurities.[4] this compound, when used as a reference standard, allows for the accurate identification and quantification of this specific impurity in both the bulk drug substance and the final pharmaceutical product. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a reference standard, including detailed analytical protocols.

Characterization of this compound Reference Standard

A qualified reference standard must be thoroughly characterized to confirm its identity and purity. The primary techniques for the characterization of this compound are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

  • Molecular Formula: C₂₀H₂₁NO[3][5]

  • Molecular Weight: 291.39 g/mol [3][5]

  • Expected Mass Spectrometry Transitions: While specific instrument parameters will vary, for tandem mass spectrometry (MS/MS), the precursor ion would be the protonated molecule [M+H]⁺ at m/z 292.4. Fragmentation would likely involve the loss of the methylamino group and other characteristic fragments of the dapoxetine structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the connectivity of atoms and the stereochemistry. 1H NMR and 13C NMR are essential for structural elucidation. While specific chemical shifts can vary slightly based on the solvent and instrument, the expected proton and carbon environments of this compound can be predicted. The presence of signals corresponding to the naphthyl, phenyl, and the demethylated propanamine chain, along with their specific couplings and integrations, confirms the structure.[6]

Quantitative Analysis of this compound using High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is crucial for the accurate quantification of this compound in Dapoxetine drug substance and product. The following protocol is a recommended starting point and should be validated according to ICH guidelines.[7][8][9][10][11]

HPLC Method Protocol
ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: AcetonitrileGradient elution may be required for optimal separation from Dapoxetine and other impurities.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV at 292 nm
Diluent Acetonitrile or a mixture of Acetonitrile and Water

Note: This is a general method; optimization may be necessary based on the specific HPLC system and column used.

Workflow for HPLC Analysis

Caption: Workflow for the quantification of this compound.

Step-by-Step Protocols

1. Preparation of Standard Solutions:

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the diluent to cover the expected concentration range of the impurity in the sample. A typical range might be from the limit of quantification (LOQ) to 150% of the specification limit for the impurity.

2. Preparation of Sample Solutions:

  • For Dapoxetine API:

    • Accurately weigh about 100 mg of the Dapoxetine API sample into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent. This results in a concentration of 1000 µg/mL.

  • For Dapoxetine Tablets:

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 100 mg of Dapoxetine and transfer it to a 100 mL volumetric flask.

    • Add about 70 mL of diluent and sonicate for 15-20 minutes to ensure complete extraction of the drug.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm nylon or PVDF syringe filter, discarding the first few mL of the filtrate.[12]

3. Chromatographic Analysis and Quantification:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interference from the solvent.

  • Inject the working standard solutions to establish a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solution.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Method Validation according to ICH Guidelines

The analytical method must be validated to ensure it is suitable for its intended purpose.[7][8][9][10][11] The key validation parameters according to ICH Q2(R2) guidelines include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies and by spiking the drug product with the impurity and other potential interfering substances.[13][14][15]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the reference standard.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by recovery studies, where a known amount of the impurity reference standard is spiked into the sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[13][14][15] The Dapoxetine sample should be subjected to stress conditions such as:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: e.g., heating at 105°C for 48 hours.

  • Photolytic Degradation: e.g., exposure to UV light (254 nm) for 48 hours.

The stressed samples are then analyzed by the HPLC method to ensure that the degradation products do not interfere with the peak of this compound.

System Suitability

Before performing any analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting a standard solution multiple times. The system suitability parameters to be monitored include:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Areas (for replicate injections) ≤ 2.0%

Conclusion

The use of a well-characterized this compound reference standard is indispensable for the accurate and reliable quality control of Dapoxetine API and its pharmaceutical formulations. The detailed HPLC protocol and method validation guidelines provided in this application note offer a robust framework for researchers and quality control analysts to ensure the safety and efficacy of Dapoxetine products. Adherence to these scientifically sound principles and regulatory guidelines is paramount in the pharmaceutical industry.

References

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2023. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). 2023. Available from: [Link]

  • ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. 2022. Available from: [Link]

  • International Journal of Research in Pharmaceutical and Biomedical Sciences. DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF PROCESS RELATED IMPURITIES. Available from: [Link]

  • ResearchGate. Typical HPLC chromatogram of Dapoxetine hydrochloride bulk sample (0.05 mg/ml) Spiked with (R)-Enantiomer (0.5%). Available from: [Link]

  • SynThink Research Chemicals. Dapoxetine EP Impurities & USP Related Compounds. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Volume 6, Issue 2, January – February 2011; Article-015 ISSN 0976 – 044X. Available from: [Link]

  • ResearchGate. Results of forced degradation studies of laboratory-made tablets. Available from: [Link]

  • SynZeal. Dapoxetine Impurities. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. 2022. Available from: [Link]

  • R Discovery. Forced Degradation Studies Research Articles - Page 1. Available from: [Link]

  • National Institutes of Health. Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. 2022. Available from: [Link]

  • ResearchGate. Development and validation of RP-HPLC method for the estimation of dapoxetine hydrochloride in tablet forms. Available from: [Link]

  • Stability indicating HPLC method for simultaneous quantification of sildenafil citrate and dapoxetine hydrochloride in Pharmaceutical products. Available from: [Link]

  • STABILITY INDICATING HPLC-UV METHOD FOR DETERMINATION OF DAPOXETINE HCl IN PHARMACEUTICAL PRODUCT. Available from: [Link]

  • RSC Publishing. NMR, CD and UV spectroscopic studies reveal uncommon binding modes of dapoxetine to native cyclodextrins. Available from: [Link]

  • PubMed. Identification and characterization of a new dapoxetine impurity by NMR: Transformation of N-oxide by Cope elimination. 2017. Available from: [Link]

  • Scholars Research Library. A novel stability indicating RP-HPLC method for the simultaneous estimation of Sildenfii Citrate and Dapoxetine Hydrochloride in. Available from: [Link]

  • MedCrave online. Forced degradation studies. 2016. Available from: [Link]

  • MedCrave. Forced Degradation – A Review. 2022. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • Axios Research. (R)-N-Desmethyl Dapoxetine HCl. Available from: [Link]

  • Pharmaffiliates. Dapoxetine Hydrochloride-impurities. Available from: [Link]

  • ResearchGate. Molecular structure of dapoxetine:.... Available from: [Link]

Sources

Application Note: Characterizing Monoamine Transporter Inhibition using (S)-N-Demethyl Dapoxetine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing (S)-N-Demethyl Dapoxetine in Neurotransmitter Research

Dapoxetine, a potent and short-acting selective serotonin reuptake inhibitor (SSRI), is clinically established for the on-demand treatment of premature ejaculation.[1][2][3][4] Its therapeutic effect is mediated by inhibiting the human serotonin transporter (SERT), thereby increasing serotonin levels in the synaptic cleft and enhancing control over the ejaculatory reflex.[1][2][4] Dapoxetine undergoes extensive metabolism in the liver and kidneys, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2] This process yields several metabolites, including this compound (desmethyldapoxetine).

While the parent compound, Dapoxetine, is well-characterized, its metabolites are crucial for a comprehensive understanding of its pharmacological profile. This compound is of particular interest as it is an active metabolite, demonstrating a potency at the serotonin transporter that is roughly equipotent to Dapoxetine itself.[3] Therefore, characterizing the activity of this metabolite at SERT, as well as its selectivity against other key monoamine transporters such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), is essential for drug development and neuropharmacological research.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on utilizing this compound in neurotransmitter uptake assays. We present robust, field-proven protocols for determining the inhibitory potency (IC50) of this compound at human SERT, NET, and DAT. The methodologies described herein are designed to be self-validating, incorporating essential controls and clear data analysis pathways to ensure scientific integrity.

Scientific Principles: The Mechanics of Neurotransmitter Uptake Inhibition Assays

Monoamine transporters (MATs) like SERT, NET, and DAT are transmembrane proteins located on presynaptic neurons.[5] Their primary physiological role is to clear neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA), respectively—from the synaptic cleft, thereby terminating the signal.[6][7] This reuptake process is an active transport mechanism, driven by sodium and chloride ion gradients.[8]

Inhibitors of these transporters, such as this compound, block this reuptake process. This leads to an increased concentration and prolonged presence of the neurotransmitter in the synapse, enhancing neuronal signaling.

Neurotransmitter uptake assays are the gold-standard in vitro method for quantifying the potency of a compound as a transporter inhibitor.[5][9][10] The fundamental principle involves incubating cells that recombinantly express a specific transporter (e.g., hSERT) with a labeled substrate (either radioactive or fluorescent). The amount of substrate taken up by the cells over time is then measured. When an inhibitory compound is introduced, it competes with the substrate, leading to a dose-dependent decrease in substrate uptake. By measuring this inhibition across a range of compound concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.[11]

Visualizing the Mechanism and Workflow

To clarify the underlying biological process and the experimental procedure, the following diagrams are provided.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft SERT SERT Transporter Serotonin_in Vesicle Vesicle Serotonin_out 5-HT Serotonin_out->SERT Reuptake Demethyl_Dapoxetine (S)-N-Demethyl Dapoxetine Demethyl_Dapoxetine->SERT Inhibition caption Mechanism of SERT Inhibition

Caption: Mechanism of SERT Inhibition by this compound.

G start Start: Seed Transfected Cells (e.g., HEK293-hSERT) preincubation Pre-incubate cells with This compound (various concentrations) start->preincubation add_substrate Add Labeled Substrate (e.g., [3H]5-HT or fluorescent analog) preincubation->add_substrate incubation Incubate for a defined period (e.g., 15 min at 25°C) add_substrate->incubation stop_uptake Stop Uptake (e.g., rapid filtration and washing) incubation->stop_uptake measure Measure Substrate Uptake (Scintillation Counting or Fluorescence) stop_uptake->measure analyze Data Analysis: Plot Dose-Response Curve, Calculate IC50 measure->analyze end End analyze->end

Caption: General workflow for a neurotransmitter uptake inhibition assay.

Experimental Protocols: A Step-by-Step Guide

The following protocols are optimized for determining the IC50 values of this compound at human SERT, NET, and DAT. While radiolabeled substrates ([³H]5-HT, [³H]NE, [³H]DA) have historically been the standard, fluorescent-based assays are increasingly common due to safety and disposal advantages.[12][13][14] Both methodologies are presented.

PART 1: Cell Culture and Preparation

Causality: The choice of cell line is critical. Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are industry standards for this application.[15][16] They are robust, have high transfection efficiency, and, importantly, lack endogenous expression of the monoamine transporters being studied, providing a clean background for the assay.[15] Stable transfection ensures consistent, high-level expression of the target transporter.

  • Cell Lines: Use HEK293 cell lines stably expressing either human serotonin transporter (hSERT, SLC6A4), human norepinephrine transporter (hNET, SLC6A2), or human dopamine transporter (hDAT, SLC6A3).[7][17][18][19]

  • Culture Medium: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, 100 µg/mL streptomycin, and an appropriate concentration of a selection antibiotic (e.g., 250-500 µg/mL G418) to maintain transporter expression.

  • Plating: Two days prior to the assay, seed the cells into 96-well microplates (poly-D-lysine coated for better adherence) at a density that will yield a confluent monolayer on the day of the experiment (e.g., 20,000 - 60,000 cells/well).[5][12]

  • Control Wells: In parallel, plate the parental (non-transfected) cell line to determine non-specific uptake.[5] Alternatively, use a potent and specific inhibitor for the respective transporter to define the signal window (e.g., Fluoxetine for SERT, Desipramine for NET, GBR12909 for DAT).[6][7][19]

PART 2: Radiometric Uptake Inhibition Assay

Causality: This classic method offers high sensitivity and uses the native neurotransmitter as the substrate. The choice of buffer (Krebs-HEPES) mimics physiological ionic conditions necessary for transporter function.[20] Pre-incubation with the inhibitor allows it to reach equilibrium with the transporter before the substrate is introduced. The short incubation time with the radioligand ensures measurement of the initial uptake rate, which is most sensitive to inhibition.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Radiolabeled substrates: [³H]Serotonin ([³H]5-HT), [³H]Norepinephrine ([³H]NE), [³H]Dopamine ([³H]DA)[20]

  • Krebs-HEPES Buffer (KHB): 120 mM NaCl, 10 mM HEPES, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 20 mM glucose, pH 7.3[21]

  • Reference inhibitors (e.g., Fluoxetine, Desipramine, GBR12909)

  • 96-well microplates, cell harvester, filter mats, scintillation cocktail, and a microplate scintillation counter.

Protocol:

  • Prepare Compound Dilutions: Serially dilute this compound in KHB to create a range of concentrations (e.g., 10-point, 1:3 dilution series starting from 10 µM). Include a vehicle control (DMSO in KHB) and a positive control inhibitor.

  • Wash Cells: On the day of the assay, gently aspirate the culture medium from the wells and wash the cell monolayer once with 200 µL of room temperature KHB.[21]

  • Pre-incubation: Add 100 µL of the prepared compound dilutions (or controls) to the appropriate wells. Incubate the plate for 20-30 minutes at room temperature (or 37°C, depending on the specific transporter protocol).[6][22]

  • Initiate Uptake: Add 100 µL of KHB containing the radiolabeled substrate at a final concentration approximately equal to its Km value (e.g., 65 nM [³H]5-HT for SERT).[6]

  • Incubation: Incubate for a short, defined period (e.g., 10-20 minutes) at room temperature.[6] This step is critical and should be timed precisely.

  • Terminate Uptake: Rapidly terminate the uptake reaction by aspirating the solution and washing the cells 3-5 times with ice-cold KHB. This is most efficiently done using a cell harvester, which lyses the cells and transfers the contents onto a filter mat.

  • Measure Radioactivity: Dry the filter mats, add scintillation cocktail, and count the radioactivity in each well using a microplate scintillation counter. The counts per minute (CPM) are directly proportional to the amount of substrate taken up.

PART 3: Fluorescent Uptake Inhibition Assay

Causality: This high-throughput friendly method uses a fluorescent substrate analog that is transported into the cell, leading to an increase in intracellular fluorescence.[12][13][17] A masking dye is often included in the assay buffer to quench the fluorescence of the extracellular substrate, eliminating the need for wash steps and allowing for real-time kinetic measurements.[8][14] This simplifies the workflow significantly.

Materials:

  • This compound stock solution

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices or similar), which includes a fluorescent substrate and often a masking dye.[12][17][23]

  • Assay Buffer (typically HBSS or similar, provided with or recommended by the kit)

  • Reference inhibitors

  • Black, clear-bottom 96- or 384-well microplates

  • A bottom-reading fluorescence microplate reader.

Protocol:

  • Prepare Compound Dilutions: As described in the radiometric assay protocol, prepare serial dilutions of this compound in the appropriate assay buffer.

  • Wash Cells (if required): Depending on the kit protocol, aspirate the culture medium. Some no-wash protocols may not require this step.

  • Pre-incubation: Add 100 µL (for 96-well) of the compound dilutions to the wells. Incubate for 10-20 minutes at 37°C.[17]

  • Initiate Uptake: Add the fluorescent substrate/masking dye solution to all wells as per the manufacturer's instructions.[17]

  • Measure Fluorescence: Immediately transfer the plate to a bottom-reading fluorescence microplate reader pre-set to the appropriate excitation/emission wavelengths (e.g., Ex: 440 nm, Em: 520 nm).[14]

    • Endpoint Mode: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C and then read the final fluorescence intensity.[17]

    • Kinetic Mode: Read the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes. This provides richer data on the rate of uptake.[17][23]

Data Analysis and Interpretation

Trustworthiness through Self-Validation: A robust assay includes proper controls to define the measurement window. Total uptake is measured in vehicle-treated wells, while non-specific uptake (the background) is determined either in wells with non-transfected cells or in the presence of a saturating concentration of a known potent inhibitor. Specific uptake is the difference between these two values.

  • Calculate Percent Inhibition: For each concentration of this compound, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Total - Signal_Background))

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of specific substrate uptake.[11]

Expected Data Presentation

The inhibitory activities of this compound against hSERT, hNET, and hDAT should be summarized for clear comparison.

TransporterTest CompoundIC50 (nM) [Example Data]Selectivity Ratio (vs. hSERT)
hSERT This compound251x
hNET This compound85034x
hDAT This compound120048x

Interpretation: The IC50 value represents the potency of the compound at the specific transporter. The selectivity ratio (IC50 for NET or DAT / IC50 for SERT) provides a quantitative measure of how selective the compound is for the serotonin transporter over the others. A higher ratio indicates greater selectivity. Based on literature for the parent compound, this compound is expected to be a potent and selective inhibitor of SERT.[3][24]

References

  • What is the mechanism of Dapoxetine Hydrochloride? - Patsnap Synapse. [Link]

  • Dapoxetin: Adverse Effects, Contraindications and Dosage - Urology Textbook. [Link]

  • Dapoxetine - Wikipedia. [Link]

  • Dapoxetine: Comprehensive Insights - Aster Grove Nursing Home. [Link]

  • Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation - SciSpace. [Link]

  • Understanding Dapoxetine Hydrochloride: Properties, Applications, and Market Trends . [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) . [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) . [Link]

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. [Link]

  • Dapoxetine – Knowledge and References - Taylor & Francis. [Link]

  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed. [Link]

  • Pharmacokinetic and pharmacodynamic properties of dapoxetine a novel 'on demand' treatment for premature ejaculation | Request PDF - ResearchGate. [Link]

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay . [Link]

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay - Molecular Devices. [Link]

  • Monitoring monoamine transport with the fluorescent substrate analogue... - ResearchGate. [Link]

  • The IC50 Values, Half Life, Metabolism, and Bioavailability of Various Nootropic Monoamine Reuptake Inhibitors. - Reddit. [Link]

  • Range of previously reported IC 50 values for neurotransmitter uptake inhibition. [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor - Analytical Chemistry. [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor - ACS Publications. [Link]

  • IC50 - Wikipedia. [Link]

  • DAT Transporter Assay - BioIVT. [Link]

  • SERT Transporter Assay - BioIVT. [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. [Link]

  • NET (SLC6A2) Transporter Assay - BioIVT. [Link]

  • A Fluorescent-Based Assay for Live Cell, Spatially Resolved Assessment of Vesicular Monoamine Transporter 2-mediated Neurotransmitter Transport - PubMed. [Link]

  • Comparative Study: HEK293 Cells Vs CHO Cells - evitria. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices - Catalogs Medicalexpo. [Link]

  • 5-HT Radioligands for Human Brain Imaging With PET and SPECT - PMC - PubMed Central. [Link]

  • In vitro dopamine and serotonin uptake transporter inhibition (IC50... - ResearchGate. [Link]

  • The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed Central. [Link]

  • Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC. [Link]

  • Synthesis of [11C]dapoxetine.HCl, a serotonin re-uptake inhibitor: biodistribution in rat and preliminary PET imaging in the monkey - PubMed. [Link]

  • Uptake of [3H]serotonin and [3H]glutamate by primary astrocyte cultures. II. Differences in cultures prepared from different brain regions - PubMed. [Link]

  • Neurotransmitter Transporter Uptake Assay Explorer Kit from Molecular Devices . [Link]

Sources

Application Notes and Protocols for the Laboratory Synthesis of (S)-N-Demethyl Dapoxetine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed laboratory protocols for the synthesis of (S)-N-Demethyl Dapoxetine, a primary metabolite of the selective serotonin reuptake inhibitor (SSRI) Dapoxetine. This compound, also known as (S)-N-methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, is a critical compound for pharmacological and metabolic studies. Two primary synthetic strategies are presented: a direct approach involving the selective N-demethylation of commercially available (S)-Dapoxetine, and a multi-step de novo synthesis from precursor molecules. These protocols are designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, explanations of experimental choices, and methods for characterization and purification.

Introduction

This compound is the pharmacologically active N-demethylated metabolite of Dapoxetine.[1] Dapoxetine is a short-acting SSRI developed for the treatment of premature ejaculation.[2] Understanding the synthesis and properties of its metabolites is crucial for comprehensive pharmacokinetic and pharmacodynamic profiling. This guide outlines two robust synthetic pathways to obtain this compound for research purposes.

The first protocol details a selective mono-demethylation of the tertiary amine in (S)-Dapoxetine. This method is advantageous for its directness if the parent compound is readily available. The second protocol outlines a convergent synthesis strategy, building the molecule from key precursors. This latter approach offers greater flexibility in analogue synthesis and is not reliant on the availability of Dapoxetine.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Several reagents used in these protocols are hazardous and require careful handling:

  • α-Chloroethyl chloroformate (ACE-Cl): Highly toxic and corrosive. Reacts with moisture. Handle under an inert atmosphere.

  • Cyanogen bromide (for von Braun reaction, if used as an alternative): Highly toxic and should be handled with extreme caution.[3]

  • Sodium borohydride (NaBH₄): Flammable solid and reacts with water to produce hydrogen gas.

  • Raney Nickel: Highly pyrophoric when dry. Must be kept wet with a solvent like water or ethanol.

Refer to the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.

Protocol 1: Selective N-Demethylation of (S)-Dapoxetine

This protocol leverages the reaction of a tertiary amine with α-chloroethyl chloroformate (ACE-Cl) to achieve selective N-demethylation. This method is generally preferred over the classical von Braun reaction (using cyanogen bromide) due to the lower toxicity of the reagents.[3][4] The reaction proceeds via a stable carbamate intermediate which is subsequently hydrolyzed to yield the secondary amine.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
(S)-Dapoxetine305.411.0 g3.27
α-Chloroethyl chloroformate (ACE-Cl)142.980.51 g (0.36 mL)3.57
Dichloromethane (DCM), anhydrous84.9320 mL-
Methanol (MeOH), anhydrous32.0420 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed-
Sodium Sulfate (Na₂SO₄), anhydrous142.04As needed-
Experimental Procedure

Step 1: Formation of the Carbamate Intermediate

  • In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-Dapoxetine (1.0 g, 3.27 mmol) in anhydrous dichloromethane (20 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add α-chloroethyl chloroformate (0.36 mL, 3.57 mmol) dropwise to the stirred solution over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Step 2: Hydrolysis of the Carbamate

  • Once the formation of the carbamate intermediate is complete, remove the solvent (DCM) under reduced pressure using a rotary evaporator.

  • To the resulting residue, add anhydrous methanol (20 mL).

  • Heat the solution to reflux (approximately 65 °C) and maintain for 1 hour. This step facilitates the cleavage of the carbamate.

  • Monitor the hydrolysis by TLC or LC-MS to confirm the formation of the desired N-demethylated product.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dissolve the residue in dichloromethane (30 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acidic components.

  • Wash the organic layer with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel. Given the basic nature of the product, an amine-functionalized silica column or the addition of a small amount of triethylamine (e.g., 1%) to the eluent system (e.g., ethyl acetate/hexanes) is recommended to prevent peak tailing and improve separation.[5]

Reaction Pathway Diagram

N_Demethylation_Pathway cluster_reagents Dapoxetine (S)-Dapoxetine Carbamate Carbamate Intermediate Dapoxetine->Carbamate Step 1 ACE_Cl α-Chloroethyl chloroformate (ACE-Cl) in DCM, 0°C to RT Product This compound Carbamate->Product Step 2 Methanol Methanol (MeOH) Reflux

Caption: N-Demethylation of (S)-Dapoxetine using ACE-Cl.

Protocol 2: Proposed De Novo Synthesis of this compound

This protocol outlines a potential multi-step synthesis starting from acetophenone. This pathway involves the formation of a key chiral amino alcohol intermediate, followed by an etherification reaction.

Overview of the Synthetic Workflow

This synthesis can be broken down into three main stages:

  • Stage 1: Synthesis of 3-(methylamino)-1-phenylpropan-1-one hydrochloride via a Mannich reaction.

  • Stage 2: Asymmetric reduction of the ketone to form (S)-3-(methylamino)-1-phenylpropan-1-ol.

  • Stage 3: Williamson ether synthesis to couple the chiral amino alcohol with 1-naphthol.

Experimental Procedure

Stage 1: Synthesis of 3-(methylamino)-1-phenylpropan-1-one hydrochloride

  • Rationale: The Mannich reaction is a classic method for the aminomethylation of an acidic proton located alpha to a carbonyl group.[6]

  • In a pressure-rated reaction vessel, combine acetophenone, paraformaldehyde, and monomethylamine hydrochloride in a suitable solvent such as ethanol.[6]

  • Seal the vessel and heat the mixture to 60-90 °C for several hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture, which should induce crystallization of the product.

  • Filter the solid and wash with cold ethanol to obtain 3-(methylamino)-1-phenylpropan-1-one hydrochloride.

Stage 2: Asymmetric Reduction to (S)-3-(methylamino)-1-phenylpropan-1-ol

  • Rationale: The stereoselective reduction of the prochiral ketone is the key step to introduce the desired (S)-stereochemistry. This can be achieved using chiral reducing agents or catalysts.

  • Dissolve the ketone from Stage 1 in a suitable solvent (e.g., THF or methanol).

  • Employ a chiral reducing agent such as a CBS catalyst (Corey-Bakshi-Shibata) with borane, or a chiral ruthenium catalyst with a hydrogen source.

  • Perform the reduction at low temperature (e.g., -20 °C to 0 °C) to maximize enantioselectivity.

  • After the reaction is complete, quench carefully with a proton source (e.g., dilute HCl).

  • Work up the reaction mixture to isolate the chiral amino alcohol. The enantiomeric excess (e.e.) should be determined using chiral HPLC.

Stage 3: Williamson Ether Synthesis

  • Rationale: This reaction forms the ether linkage between the chiral amino alcohol and 1-naphthol. A strong base is required to deprotonate the naphthol.

  • In a suitable solvent like DMF or DMSO, dissolve 1-naphthol and add a strong base such as sodium hydride (NaH) or potassium tert-butoxide at 0 °C to form the naphthoxide.

  • To this mixture, add a solution of (S)-3-(methylamino)-1-phenylpropan-1-ol from Stage 2. Note: The hydroxyl group of the amino alcohol may need to be converted to a better leaving group (e.g., a mesylate or tosylate) prior to this step for improved reactivity.

  • Heat the reaction mixture to facilitate the substitution reaction.

  • Monitor by TLC for the formation of the product.

  • Upon completion, cool the reaction, quench with water, and perform an extractive work-up to isolate the crude product.

  • Purify by column chromatography as described in Protocol 1.

Proposed Synthesis Workflow Diagram

De_Novo_Synthesis start Acetophenone + Paraformaldehyde + Methylamine HCl mannich Stage 1: Mannich Reaction start->mannich ketone 3-(methylamino)-1-phenylpropan-1-one mannich->ketone reduction Stage 2: Asymmetric Reduction ketone->reduction amino_alcohol (S)-3-(methylamino)-1-phenylpropan-1-ol reduction->amino_alcohol etherification Stage 3: Williamson Ether Synthesis with 1-Naphthol amino_alcohol->etherification product This compound etherification->product

Caption: Proposed De Novo Synthesis Workflow for this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

PropertyValueSource
Chemical Name (S)-N-methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine-
Molecular Formula C₂₀H₂₁NO[7]
Molar Mass 291.39 g/mol [7]
CAS Number 119357-18-5 (for racemate)[7]
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to assess the purity of the final compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is suitable.[8]

  • Chiral HPLC: To confirm the enantiomeric purity of the (S)-enantiomer, a chiral stationary phase is required.[8]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a protonated molecular ion [M+H]⁺ at m/z 292.17.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the compound. The spectra should be consistent with the N-demethylated structure, showing a single N-methyl group signal and characteristic aromatic signals for the phenyl and naphthyl rings.

Conclusion

The protocols provided herein offer two viable routes for the synthesis of this compound. The choice between the N-demethylation of (S)-Dapoxetine and the de novo synthesis will depend on the availability of starting materials, the scale of the synthesis, and the specific objectives of the research. Both methods require careful execution and rigorous analytical characterization to ensure the purity and identity of the final product. These application notes serve as a comprehensive guide for researchers engaged in the study of Dapoxetine and its metabolites.

References

  • Olofson, R. A., Martz, J. T., Senet, J. P., Piteau, M., & Malfroot, T. (1984). A new reagent for the selective, high-yield N-dealkylation of tertiary amines: improved syntheses of naltrexone and nalbuphine. The Journal of Organic Chemistry, 49(11), 2081–2082. [Link]

  • Andrus, M. B., & Hicken, E. J. (2001). A General, Selective, High-Yield N-Demethylation Procedure for Tertiary Amines by Solid Reagents in a Convenient Column Chromatography-like Setup. Organic Letters, 3(23), 3761–3764. [Link]

  • Zhu, Y., Liu, Z., Li, H., Ye, D., & Zhou, W. (2015). A novel and practical asymmetric synthesis of dapoxetine hydrochloride. Beilstein Journal of Organic Chemistry, 11, 2641–2645. [Link]

  • Skibiński, R., Trawiński, J., & Gawlik, M. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Molecules, 26(13), 3794. [Link]

  • Wikipedia. (2023). von Braun reaction. Retrieved from [Link]

  • McCarty, E. J., & Shabsigh, R. (2011). N-Dealkylation of Amines. Current Organic Chemistry, 15(13), 2356-2369. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Török, B. (2011). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 15(4), 893-896. [Link]

  • PubChem. (n.d.). rac N-Demethyl Dapoxetine. Retrieved from [Link]

  • Tótoli, F., et al. (2021). Liquid chromatographic method for the simultaneous determination of achiral and chiral impurities of dapoxetine in approved and counterfeit pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]

  • Google Patents. (n.d.). US7538232B2 - Process for the asymmetric synthesis of duloxetine.
  • Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

Sources

Application Notes and Protocols for (S)-N-Demethyl Dapoxetine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Dapoxetine Metabolite

Dapoxetine, a potent and short-acting selective serotonin reuptake inhibitor (SSRI), is primarily recognized for its clinical application in treating premature ejaculation (PE) in men.[1][2][3] Its therapeutic effect is attributed to the inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft, thereby modulating the ejaculatory reflex.[1][2][3][4] However, the pharmacological landscape of dapoxetine extends beyond the parent compound to its metabolites, which are formed predominantly in the liver by cytochrome P450 enzymes such as CYP2D6 and CYP3A4.[1][2] Among these, (S)-N-Demethyl Dapoxetine, also known as desmethyldapoxetine, stands out as a pharmacologically significant active metabolite.[1][5]

This compound is roughly equipotent to its parent compound, dapoxetine, in its ability to inhibit serotonin reuptake.[1] This equipotency suggests that this compound likely contributes to the overall therapeutic effect observed with dapoxetine administration. Understanding the specific neuropharmacological profile of this metabolite is therefore crucial for a comprehensive understanding of dapoxetine's mechanism of action and for exploring potential new therapeutic avenues.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in neuropharmacology research. We will delve into its mechanism of action, provide detailed protocols for key in vitro and in vivo experiments, and discuss the interpretation of potential findings.

Section 1: this compound - Physicochemical Properties and Synthesis Overview

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research. While detailed characterization data should be obtained from the supplier's certificate of analysis, a general overview is provided below.

PropertyValueReference
Chemical Name (S)-N-methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amineInferred from structure
Molecular Formula C₂₀H₂₁NOCalculated
Molecular Weight ~291.39 g/mol Calculated
Appearance Typically a white to off-white solidGeneral observation for similar compounds
Solubility Soluble in organic solvents such as DMSO and ethanolGeneral knowledge

A synthetic route to obtain this compound has been described, which can be crucial for researchers requiring a custom synthesis or for understanding potential impurities.[6] The synthesis generally involves the demethylation of dapoxetine or the use of a demethylated precursor during the synthetic process.

Section 2: Mechanism of Action - The Serotonergic Pathway

The primary mechanism of action for both dapoxetine and its active metabolite, this compound, is the inhibition of the serotonin transporter (SERT).[1][3] This action potentiates serotonergic neurotransmission, which plays a critical inhibitory role in the central control of ejaculation.[4][7][8][9]

The ejaculatory reflex is a complex process involving both the central and peripheral nervous systems.[7][10] Serotonin (5-HT) acts as a key inhibitory neurotransmitter in the brain and spinal cord, helping to delay ejaculation.[4][7][8][9] By blocking the reuptake of serotonin from the synaptic cleft, this compound increases the availability of serotonin to bind to postsynaptic receptors, thereby enhancing its inhibitory effect on the ejaculatory process.[2][4]

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Presynaptic Serotonin (5-HT) vesicles Serotonin Serotonin (5-HT) Presynaptic->Serotonin Release Receptor Postsynaptic 5-HT Receptors Serotonin->Receptor Binding -> Inhibitory Signal SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Demethyl_Dapoxetine (S)-N-Demethyl Dapoxetine Demethyl_Dapoxetine->SERT Inhibition

Section 3: In Vitro Characterization Protocols

In vitro assays are essential for confirming the potency and selectivity of this compound at its primary molecular target, the serotonin transporter.

Protocol: Serotonin Transporter (SERT) Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of this compound for the human serotonin transporter.

Objective: To quantify the binding affinity (Ki) of this compound for the human serotonin transporter (hSERT).

Materials:

  • HEK293 cells stably expressing hSERT

  • [³H]-Citalopram (radioligand)

  • This compound

  • Fluoxetine (positive control)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hSERT cells to confluence.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer.

    • Determine protein concentration using a standard assay (e.g., Bradford).

  • Binding Assay:

    • In a 96-well plate, add binding buffer, a fixed concentration of [³H]-Citalopram (typically at its Kd), and varying concentrations of this compound or the positive control.

    • For non-specific binding, use a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Serotonin Reuptake Inhibition Assay

This functional assay measures the ability of this compound to inhibit the uptake of serotonin into cells expressing the serotonin transporter.

Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting serotonin reuptake.

Materials:

  • HEK293 cells stably expressing hSERT

  • [³H]-Serotonin (substrate)

  • This compound

  • Fluoxetine (positive control)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Plating:

    • Plate HEK293-hSERT cells in a 24- or 48-well plate and allow them to adhere overnight.

  • Reuptake Assay:

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with varying concentrations of this compound or the positive control for a short period (e.g., 15-30 minutes).

    • Initiate the uptake by adding a fixed concentration of [³H]-Serotonin.

    • Incubate for a short duration (e.g., 10-15 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Counting:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Plot the percentage of serotonin uptake inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

InVitro_Workflow cluster_binding SERT Binding Assay cluster_reuptake Serotonin Reuptake Assay B1 Prepare hSERT Membranes B2 Incubate with [³H]-Citalopram & this compound B1->B2 B3 Filter and Count Radioactivity B2->B3 B4 Calculate Ki B3->B4 End Determine Potency and Affinity B4->End R1 Plate hSERT Expressing Cells R2 Pre-incubate with This compound R1->R2 R3 Add [³H]-Serotonin R2->R3 R4 Lyse Cells and Count Radioactivity R3->R4 R5 Calculate IC₅₀ R4->R5 R5->End Start Start In Vitro Characterization Start->B1 Start->R1

Section 4: In Vivo Neuropharmacological and Behavioral Protocols

In vivo studies are crucial for understanding the effects of this compound on the central nervous system and its resulting behavioral outcomes in a whole-animal model.

Protocol: In Vivo Microdialysis for Extracellular Serotonin Measurement

This protocol describes the use of in vivo microdialysis to measure changes in extracellular serotonin levels in specific brain regions of freely moving rodents following administration of this compound.[11][12][13][14]

Objective: To determine the effect of this compound on extracellular serotonin concentrations in a relevant brain region (e.g., the lateral paragigantocellular nucleus, LPGi, or the medial preoptic area, MPOA).[1]

Materials:

  • Male rats or mice

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ED)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Anesthetic and analgesic agents

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest.

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[13]

    • Allow for a stabilization period to obtain a stable baseline of extracellular serotonin.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer this compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

  • Sample Analysis:

    • Analyze the dialysate samples for serotonin content using HPLC-ED.

  • Data Analysis:

    • Express the serotonin concentrations as a percentage of the baseline levels.

    • Compare the changes in serotonin levels between the vehicle-treated and this compound-treated groups.

Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

As dapoxetine was initially developed as an antidepressant, it is pertinent to investigate the potential anxiolytic or anxiogenic effects of its active metabolite. The elevated plus maze is a widely used behavioral test to assess anxiety-like behavior in rodents.[15][16][17][18][19]

Objective: To evaluate the effect of this compound on anxiety-like behavior.

Materials:

  • Elevated plus maze apparatus

  • Rodents (mice or rats)

  • Video tracking software

  • This compound

Procedure:

  • Habituation:

    • Habituate the animals to the testing room for at least 60 minutes before the test.[17]

  • Drug Administration:

    • Administer this compound or vehicle at a predetermined time before the test.

  • Testing:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).[16]

    • Record the animal's behavior using a video camera.

  • Data Analysis:

    • Analyze the video recordings to determine the time spent in the open arms, the number of entries into the open arms, and the total distance traveled.

    • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Protocol: Forced Swim Test (FST) for Antidepressant-Like Activity

The forced swim test is a common behavioral assay used to screen for potential antidepressant effects of novel compounds.[20][21][22][23][24]

Objective: To assess the antidepressant-like properties of this compound.

Materials:

  • Cylindrical water tank

  • Rodents (mice or rats)

  • Video recording equipment

  • This compound

Procedure:

  • Pre-test Session (for rats):

    • On the first day, place the animal in the water tank for a 15-minute session.[23]

  • Test Session:

    • 24 hours after the pre-test (for rats) or on the day of the single session (for mice), administer this compound or vehicle.

    • After a specified pre-treatment time, place the animal in the water tank for a 5- or 6-minute session.[21][24]

    • Record the session for later analysis.

  • Data Analysis:

    • Score the duration of immobility during the last 4 minutes of the test.[21]

    • A significant decrease in immobility time suggests an antidepressant-like effect.

InVivo_Workflow cluster_microdialysis In Vivo Microdialysis cluster_behavior Behavioral Assays M1 Surgical Implantation of Guide Cannula M2 Probe Insertion and Baseline Collection M1->M2 M3 Administer (S)-N-Demethyl Dapoxetine M2->M3 M4 Collect and Analyze Dialysate Samples M3->M4 End Evaluate Neurochemical and Behavioral Effects M4->End B1 Elevated Plus Maze (Anxiety) B2 Forced Swim Test (Depression) B1->B2 B2->End Start Start In Vivo Investigation Start->M1 Start->B1

Section 5: Data Interpretation and Further Research Directions

The data generated from these protocols will provide a comprehensive neuropharmacological profile of this compound.

  • In Vitro Data: The Ki and IC₅₀ values will quantify the potency of this compound at the serotonin transporter. Comparing these values to those of dapoxetine and other SSRIs will establish its relative potency.

  • In Vivo Microdialysis Data: An increase in extracellular serotonin levels following administration of this compound will confirm its in vivo target engagement. The time course of this effect can be correlated with its pharmacokinetic profile.

  • Behavioral Data: The results from the EPM and FST will indicate whether this compound possesses anxiolytic or antidepressant-like properties, which could have implications for its therapeutic potential beyond the treatment of premature ejaculation.

Further research could explore the selectivity of this compound for the serotonin transporter over other monoamine transporters, its effects on different serotonin receptor subtypes, and its potential role in other neurological and psychiatric disorders where serotonergic dysfunction is implicated.

Conclusion

This compound is a key active metabolite of dapoxetine that warrants further investigation to fully elucidate its contribution to the parent drug's efficacy and to explore its own therapeutic potential. The protocols and application notes provided herein offer a robust framework for researchers to characterize the neuropharmacological properties of this compound, ultimately advancing our understanding of serotonergic modulation and its therapeutic applications.

References

  • Dapoxetine - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Giuliano, F., & Clément, P. (2005). Physiology of ejaculation: emphasis on serotonergic control. PubMed, 13(2), 24-30. Retrieved from [Link]

  • Elevated plus maze protocol. (2023). protocols.io. Retrieved from [Link]

  • Serotonin's Role in the Biology of Male Ejaculation. (2025). Verywell Health. Retrieved from [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16). Retrieved from [Link]

  • Waldinger, M. D. (2007). Serotonin and the neurobiology of the ejaculatory threshold. PubMed, 15(1), 50-6. Retrieved from [Link]

  • what is the role of serotonin in ejaculation timing? (2025). yvex intimacy. Retrieved from [Link]

  • The Forced Swim Test as a Model of Depressive-like Behavior. (2014). JoVE. Retrieved from [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. PMC - NIH. Retrieved from [Link]

  • What is the mechanism of Dapoxetine Hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]

  • The Mouse Forced Swim Test. (n.d.). PMC - NIH. Retrieved from [Link]

  • McMahon, C. G. (2006). Serotonin and premature ejaculation: from physiology to patient management. PubMed, 14(3), 192-200. Retrieved from [Link]

  • The Forced Swim Test as a Model of Depressive-like Behavior. (2015). PMC - NIH. Retrieved from [Link]

  • Wróbel, M., Arciszewski, M., Kieć, M., & Wójcik-Pszczoła, K. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. PubMed, 26(13), 3794. Retrieved from [Link]

  • Dapotin | 30 mg | Tablet. (n.d.). MedEx. Retrieved from [Link]

  • The Porsolt Forced Swim Test in Rats and Mice. (n.d.). NSW Department of Primary Industries. Retrieved from [Link]

  • Wróbel, M., Arciszewski, M., Kieć, M., & Wójcik-Pszczoła, K. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Semantic Scholar. Retrieved from [Link]

  • McMahon, C. G. (2007). Efficacy of Dapoxetine in the Treatment of Premature Ejaculation. PMC - PubMed Central. Retrieved from [Link]

  • McMahon, C. G. (2012). Dapoxetine: a new option in the medical management of premature ejaculation. PMC. Retrieved from [Link]

  • Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. (2024). RSC Publishing. Retrieved from [Link]

  • Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. American Chemical Society. Retrieved from [Link]

  • Dapoxetin: Adverse Effects, Contraindications and Dosage. (n.d.). Urology Textbook. Retrieved from [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. (n.d.). Clinical Psychopharmacology and Neuroscience. Retrieved from [Link]

  • Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. (2024). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • In Vivo Brain Microdialysis of Monoamines. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Behavioural models for the characterisation of established and innovative antidepressant agents. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Dapoxetine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Behavioral Assessment of Antidepressant Activity in Rodents. (n.d.). NCBI - NIH. Retrieved from [Link]

  • The age of anxiety: role of animal models of anxiolytic action in drug discovery. (n.d.). PMC. Retrieved from [Link]

  • A novel and practical asymmetric synthesis of dapoxetine hydrochloride. (2015). PMC - NIH. Retrieved from [Link]

  • In vitro cytogenotoxic evaluation of sertraline. (n.d.). PMC - NIH. Retrieved from [Link]

  • A novel and practical asymmetric synthesis of dapoxetine hydrochloride. (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro methods for the assessment of the inhibitory effects of antidepressants in rat parotid glands. (n.d.). PubMed. Retrieved from [Link]

  • Preparation method of this compound. (2016). SciSpace. Retrieved from [Link]

  • Development and discovery of SSRI drugs - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025). Analytical Chemistry. Retrieved from [Link]

  • Antidepressants augment natural killer cell activity: in vivo and in vitro. (n.d.). PubMed. Retrieved from [Link]

  • Dapoxetine Hydrochloride. (2025). ResearchGate. Retrieved from [Link]

  • CN107935866B - Preparation method of dapoxetine hydrochloride impurity. (n.d.). Google Patents.

Sources

Application Notes and Protocols for Studying Serotonin Transporter (SERT) Binding Using (S)-N-Demethyl Dapoxetine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Serotonin Transporter as a Key Neuromodulatory Target

The serotonin transporter (SERT), encoded by the SLC6A4 gene, is a critical presynaptic membrane protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft. This process terminates serotonergic neurotransmission and is fundamental in modulating a vast array of physiological and psychological processes, including mood, emotion, sleep, and appetite[1]. Consequently, SERT has become a primary target for the development of therapeutics for various psychiatric conditions, most notably depression and anxiety disorders[1]. Selective serotonin reuptake inhibitors (SSRIs) are a major class of drugs that act by blocking SERT, thereby increasing the extracellular concentration of serotonin.

(S)-N-Demethyl Dapoxetine, also known as Desmethyldapoxetine, is the primary active metabolite of Dapoxetine. Dapoxetine is a potent and selective serotonin reuptake inhibitor (SSRI) with a rapid onset of action and short half-life[2][3]. Studies have shown that this compound is an active metabolite with a pharmacological potency at the serotonin transporter that is comparable to its parent compound, Dapoxetine[4][5]. This makes this compound a valuable research tool for in vitro studies of SERT binding and function, allowing for the investigation of ligand interactions with the transporter in the absence of the N,N-dimethyl moiety.

This technical guide provides detailed application notes and protocols for the use of this compound in studying SERT binding, tailored for researchers, scientists, and drug development professionals.

This compound: A Tool for Probing SERT

This compound offers a unique profile for researchers investigating the serotonin transporter. As the demethylated analog of Dapoxetine, it allows for the exploration of structure-activity relationships at the SERT binding site. Understanding how the removal of a methyl group from the tertiary amine of Dapoxetine affects binding affinity and kinetics can provide valuable insights into the molecular interactions governing ligand recognition by SERT.

Key Physicochemical and Pharmacological Properties:

PropertyValue/DescriptionSource
Chemical Name (S)-N-methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine[6]
Molecular Formula C20H21NO[6]
Molecular Weight 291.39 g/mol [6]
Parent Compound Dapoxetine[3]
Target Serotonin Transporter (SERT)[1]
Mechanism of Action Selective Serotonin Reuptake Inhibitor (SSRI)[1]
Potency vs. Dapoxetine Similar/Comparable[4][5]
Reference IC50 (Dapoxetine) 1.12 nM (for SERT uptake inhibition)[2][7]

Experimental Principles: Unraveling SERT Binding

The primary method for characterizing the interaction of a test compound like this compound with SERT is the in vitro competitive radioligand binding assay. This technique relies on the principle of competition between a labeled ligand (radioligand) with high affinity and selectivity for SERT and the unlabeled test compound. By measuring the displacement of the radioligand by increasing concentrations of the test compound, one can determine the binding affinity of the test compound, typically expressed as the inhibitory constant (Ki).

Diagram: Competitive Radioligand Binding Assay Workflow

SERT_Binding_Assay_Workflow start Start: Prepare Reagents mem_prep Membrane Preparation (e.g., HEK293-hSERT cells) start->mem_prep assay_setup Assay Setup in 96-well Plate mem_prep->assay_setup incubation Incubation (Reach Equilibrium) assay_setup->incubation Add Radioligand, Test Compound, Membranes filtration Rapid Filtration (Separate Bound/Free Ligand) incubation->filtration counting Scintillation Counting (Quantify Radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for a competitive radioligand binding assay to determine SERT affinity.

Detailed Protocol: In Vitro SERT Radioligand Binding Assay

This protocol describes a competitive binding assay using membranes from HEK293 cells stably expressing human SERT (hSERT) and [³H]citalopram as the radioligand.

I. Materials and Reagents
  • This compound (Test Compound)

  • HEK293 cells stably expressing hSERT

  • [³H]citalopram (Radioligand, specific activity ~70-90 Ci/mmol)

  • Paroxetine or Fluoxetine (for defining non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine (PEI)

  • Cell harvester

  • Liquid scintillation counter

  • Scintillation fluid

II. Membrane Preparation
  • Culture HEK293-hSERT cells to confluency.

  • Harvest cells by scraping into ice-cold PBS.

  • Centrifuge the cell suspension at 1,000 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold assay buffer and homogenize using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).

  • Store the membrane aliquots at -80°C until use.

III. Assay Procedure
  • On the day of the experiment, thaw the hSERT membrane preparation on ice. Dilute the membranes in assay buffer to a final concentration of 5-15 µg of protein per well.

  • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer + 50 µL of [³H]citalopram + 100 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL of a high concentration of a competing ligand (e.g., 10 µM Paroxetine) + 50 µL of [³H]citalopram + 100 µL of membrane preparation.

    • Test Compound: 50 µL of each dilution of this compound + 50 µL of [³H]citalopram + 100 µL of membrane preparation.

    • The final concentration of [³H]citalopram should be at or near its Kd for SERT (typically 0.5-2 nM).

  • Incubate the plate at room temperature (22-25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials.

  • Add 4-5 mL of scintillation fluid to each vial and allow to equilibrate for at least 4 hours in the dark.

  • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

IV. Data Analysis
  • Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the CPM of all other wells.

    • Specific Binding = Total Binding CPM - NSB CPM

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using software such as GraphPad Prism.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for SERT.

Diagram: Mechanism of SERT Inhibition

SERT_Inhibition cluster_0 Synaptic Cleft cluster_1 Presynaptic Neuron cluster_2 Postsynaptic Neuron 5HT_free Serotonin (5-HT) Receptor 5-HT Receptor 5HT_free->Receptor Activates SERT SERT 5HT_reuptake Reuptake SERT->5HT_reuptake Mediates Block Binding Site Blocked Inhibitor (S)-N-Demethyl Dapoxetine Inhibitor->SERT Binds & Blocks

Sources

Application Notes and Protocols for the Experimental Use of (S)-N-Demethyl Dapoxetine in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the experimental use of (S)-N-Demethyl Dapoxetine, a primary metabolite of the selective serotonin reuptake inhibitor (SSRI) Dapoxetine, in preclinical animal models. While Dapoxetine is approved for the treatment of premature ejaculation (PE), the specific pharmacological profile of its (S)-N-demethylated metabolite remains largely uncharacterized.[1][2][3] These application notes and protocols are designed to provide researchers with the necessary framework to synthesize, purify, and evaluate the biological activity of this compound, thereby elucidating its potential therapeutic effects and mechanism of action. The protocols detailed herein are intended to serve as a foundational resource for investigating its efficacy in animal models of premature ejaculation, depression, and anxiety.

Introduction and Scientific Rationale

Dapoxetine, an SSRI with a rapid onset of action and short half-life, is the first approved oral medication for the on-demand treatment of premature ejaculation in men.[1][3] Its therapeutic effect is attributed to the inhibition of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft and subsequent modulation of the ejaculatory reflex.[3] Dapoxetine is extensively metabolized in the liver, primarily through N-demethylation, to form desmethyldapoxetine (N-Demethyl Dapoxetine) and other metabolites.[2][4][5]

While some literature suggests that desmethyldapoxetine is equipotent to dapoxetine, its clinical significance has been considered limited due to its lower plasma concentrations compared to the parent drug.[4][5] However, a thorough investigation into the specific biological activity of the stereoisomer, this compound, is warranted. Understanding the pharmacological profile of this major metabolite is crucial for a complete comprehension of Dapoxetine's overall mechanism of action and could potentially unveil novel therapeutic applications.

The experimental protocols outlined in this guide are designed to address this knowledge gap by providing a systematic approach to:

  • Synthesize and purify this compound hydrochloride.

  • Formulate the compound for in vivo administration in rodent models.

  • Evaluate its efficacy in established animal models of premature ejaculation.

  • Assess its potential antidepressant and anxiolytic properties using validated behavioral assays.

By following these protocols, researchers can generate the critical data needed to define the pharmacological landscape of this compound.

Synthesis and Purification of this compound Hydrochloride

The synthesis of this compound can be achieved through a multi-step process, with a key step involving the demethylation of (S)-Dapoxetine. The following protocol is a proposed synthetic route based on available literature for related compounds.

Proposed Synthetic Pathway

Synthesis_Pathway Dapoxetine (S)-Dapoxetine Intermediate Demethylation Reaction Dapoxetine->Intermediate Demethylating Agent Product This compound Intermediate->Product HCl_Salt This compound HCl Product->HCl_Salt HCl in Ether

Caption: Proposed synthesis of this compound HCl.

Step-by-Step Synthesis Protocol

Step 1: Demethylation of (S)-Dapoxetine

  • Dissolve (S)-Dapoxetine in a suitable aprotic solvent (e.g., dichloromethane or toluene).

  • Add a demethylating agent, such as 1-chloroethyl chloroformate (ACE-Cl), dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Treat the residue with methanol and heat to reflux to cleave the carbamate intermediate.

  • Cool the reaction mixture and remove the solvent in vacuo.

Step 2: Purification

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Collect the fractions containing the desired product and concentrate under reduced pressure.

Step 3: Salt Formation

  • Dissolve the purified this compound free base in a minimal amount of a suitable solvent like diethyl ether.

  • Slowly add a solution of hydrogen chloride in diethyl ether while stirring.

  • Collect the precipitated this compound hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound HCl should be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Chiral HPLC: To confirm the enantiomeric purity.

Formulation for In Vivo Administration

For oral administration in rodent models, this compound HCl should be formulated as a solution or suspension.

Vehicle Selection and Preparation

A common and generally well-tolerated vehicle for oral gavage in rodents is a solution of 0.5% methylcellulose in sterile water.

Preparation of 0.5% Methylcellulose Solution:

  • Heat approximately one-third of the final required volume of sterile water to 60-70°C.

  • Slowly add the methylcellulose powder while stirring vigorously to disperse it evenly.

  • Once dispersed, add the remaining two-thirds of the volume as cold sterile water and continue stirring until a clear, uniform solution is formed.

  • Store the vehicle at 4°C.

Dosing Solution Preparation
  • Accurately weigh the required amount of this compound HCl.

  • Add a small amount of the 0.5% methylcellulose vehicle to the compound and triturate to form a smooth paste.

  • Gradually add the remaining vehicle while stirring to achieve the desired final concentration.

  • Ensure the final solution is homogenous. If the compound does not fully dissolve, maintain it as a uniform suspension by constant agitation before and during administration. Dosing solutions should be prepared fresh daily.[6]

Table 1: Example Dosing Calculation for a 25g Mouse

Parameter Value
Animal Weight 25 g
Desired Dose 10 mg/kg
Dosing Solution Concentration 1 mg/mL

| Volume to Administer | 0.25 mL |

Experimental Protocols in Animal Models

The following protocols are designed to evaluate the efficacy of this compound in animal models relevant to premature ejaculation, depression, and anxiety. All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Evaluation in a Rat Model of Premature Ejaculation

Rationale: To determine if this compound can delay ejaculatory latency in a validated animal model. A common model involves sexually experienced male rats that exhibit a rapid ejaculation latency.[1]

PE_Workflow Start Select Sexually Experienced Male Rats Acclimatize Acclimatize to Testing Arena Start->Acclimatize Baseline Establish Baseline IELT Acclimatize->Baseline Grouping Group Animals (Vehicle, Positive Control, Test Compound) Baseline->Grouping Dosing Administer Compound (Oral Gavage) Grouping->Dosing Mating Mating Test with Receptive Female Dosing->Mating Record Record IELT Mating->Record Analysis Data Analysis Record->Analysis

Caption: Workflow for premature ejaculation model.

Protocol:

  • Animal Selection: Use sexually experienced male Wistar or Sprague-Dawley rats.

  • Acclimatization: Acclimatize the animals to the testing arena for several days prior to the experiment.

  • Baseline Measurement: Establish a baseline Intravaginal Ejaculatory Latency Time (IELT) for each male rat by pairing them with a receptive female (ovariectomized and hormonally primed). Record the time from the first intromission to ejaculation.

  • Grouping: Divide the animals into groups: Vehicle control, Positive control (e.g., Dapoxetine), and this compound (at various doses).

  • Drug Administration: Administer the respective compounds via oral gavage 1-2 hours before the mating test.

  • Mating Test: Pair each male with a receptive female and record the IELT.

  • Data Analysis: Compare the IELT between the different treatment groups.

Table 2: Proposed Dosing Regimen for PE Model

Group Compound Dose (mg/kg) Route
1 Vehicle (0.5% Methylcellulose) - Oral Gavage
2 Dapoxetine HCl 10 Oral Gavage
3 This compound HCl 5 Oral Gavage
4 This compound HCl 10 Oral Gavage

| 5 | this compound HCl | 20 | Oral Gavage |

Assessment of Antidepressant-like Activity: Forced Swim Test

Rationale: The Forced Swim Test (FST) is a widely used behavioral assay to screen for potential antidepressant efficacy.[5] It is based on the principle that animals will exhibit immobility when placed in an inescapable stressful situation, and that this "behavioral despair" is reduced by antidepressant treatment.

Protocol:

  • Apparatus: A transparent cylindrical tank (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or hind limbs.

  • Acclimatization: Allow mice to acclimatize to the testing room for at least 60 minutes before the test.

  • Drug Administration: Administer the test compound or vehicle via oral gavage 30-60 minutes prior to the test.

  • Test Procedure:

    • Gently place each mouse into the water-filled cylinder.

    • The total test duration is 6 minutes.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

  • Data Analysis: Compare the duration of immobility between the different treatment groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Evaluation of Anxiolytic-like Activity: Elevated Plus Maze

Rationale: The Elevated Plus Maze (EPM) is a standard behavioral test for assessing anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms of the maze.

EPM_Workflow Start Select Naive Mice or Rats Acclimatize Acclimatize to Testing Room Start->Acclimatize Dosing Administer Compound (Oral Gavage) Acclimatize->Dosing Placement Place Animal in Center of Maze Dosing->Placement Exploration Allow 5-minute Exploration Placement->Exploration Record Record Time and Entries in Arms Exploration->Record Analysis Data Analysis Record->Analysis

Caption: Workflow for the Elevated Plus Maze test.

Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Acclimatization: Acclimatize the animals to the testing room for at least 60 minutes prior to the test.

  • Drug Administration: Administer the test compound or vehicle via oral gavage 30-60 minutes before the test.

  • Test Procedure:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to freely explore the maze for 5 minutes.

    • Use a video tracking system to record the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters suggests an anxiolytic effect.

Table 3: Proposed Dosing Regimen for FST and EPM

Group Compound Dose (mg/kg) Route
1 Vehicle (0.5% Methylcellulose) - Oral Gavage
2 Positive Control (e.g., Fluoxetine for FST, Diazepam for EPM) Appropriate Dose Oral Gavage
3 This compound HCl 5 Oral Gavage
4 This compound HCl 10 Oral Gavage

| 5 | this compound HCl | 20 | Oral Gavage |

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial characterization of this compound in preclinical animal models. The successful execution of these experiments will generate valuable data on its synthesis, in vivo efficacy, and potential therapeutic applications. Future studies should aim to further elucidate the mechanism of action of this compound, including its binding affinity for the serotonin transporter and other relevant receptors. Pharmacokinetic studies will also be essential to understand its absorption, distribution, metabolism, and excretion profile, which will be critical for determining its potential as a therapeutic agent.

References

  • Dapoxetine and the treatment of premature ejaculation. Translational Andrology and Urology. [Link]

  • Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. MDPI. [Link]

  • Dapoxetine: a new option in the medical management of premature ejaculation. Therapeutic Advances in Urology. [Link]

  • (PDF) Dapoxetine and the treatment of premature ejaculation. ResearchGate. [Link]

  • Efficacy of Dapoxetine in the Treatment of Premature Ejaculation. The Journal of Sexual Medicine. [Link]

  • Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. PubMed. [Link]

  • Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Semantic Scholar. [Link]

  • Pharmacokinetic and pharmacodynamic properties of dapoxetine a novel 'on demand' treatment for premature ejaculation. ResearchGate. [Link]

  • Dapoxetine. Wikipedia. [Link]

  • Validated Stability-Indicating UPLC Method for Determination of Dapoxetine and Fluoxetine: Characterization of Their Hydrolytic. Walsh Medical Media. [Link]

  • Synthesis method of dapoxetine and dapoxetine hydrochloride.
  • Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. ResearchGate. [Link]

  • Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation. Therapeutics and Clinical Risk Management. [Link]

  • Preparation method of this compound. SciSpace. [Link]

  • Molecules | Free Full-Text | Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF | Notes. MDPI. [Link]

  • Bioanalytical Method Development and Validation of Dapoxetine Hydrochloride in Human Plasma by RP-HPLC. International Journal of Current Microbiology and Applied Sciences. [Link]

  • STABILITY INDICATING HPLC-UV METHOD FOR DETERMINATION OF DAPOXETINE HCl IN PHARMACEUTICAL PRODUCT. Acta Poloniae Pharmaceutica. [Link]

  • Synthesis method of dapoxetine hydrochloride.
  • DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF PROCESS RELATED IMPURITIES. International Journal of Research in Pharmacy and Chemistry. [Link]

  • NDA 22-275 - 104-Week Oral (Gavage) Carcinogenicity Study in the Rat. accessdata.fda.gov. [Link]

  • Improved Synthesis of Dapoxetine Hydrochloride. Chinese Journal of Modern Applied Pharmacy. [Link]

  • Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. MDPI. [Link]

  • Dapoxetine – Knowledge and References. Taylor & Francis. [Link]

  • Formulation Development and Evaluation of Dapoxetine Hydrochloride Tablets Approved for the Treatment of Premature Ejaculation. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • What is the mechanism of Dapoxetine Hydrochloride?. Patsnap Synapse. [Link]

  • Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation. PubMed. [Link]

  • (PDF) Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation. ResearchGate. [Link]

  • 57 questions with answers in ORAL GAVAGE. ResearchGate. [Link]

  • (PDF) Formulation Development and Evaluation of Dapoxetine Hydrochloride Tablets Approved for the Treatment of Premature Ejaculation. ResearchGate. [Link]

  • Alternative Method of Oral Dosing for Rats. Journal of the American Association for Laboratory Animal Science. [Link]

  • A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-N-Demethyl Dapoxetine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-N-Demethyl Dapoxetine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the yield and purity of this compound. As a key metabolite and reference standard, the efficient synthesis of this compound is crucial for pharmaceutical development and quality control.

This resource provides a comprehensive Q&A-style troubleshooting guide, detailed experimental protocols, and the scientific rationale behind key procedural steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the N-demethylation of (S)-Dapoxetine to yield this compound. The troubleshooting guide is structured to follow a logical workflow, from reaction setup to final product purification.

Pre-Reaction & Reagent Preparation

Question: My (S)-Dapoxetine starting material contains impurities. How will this affect the N-demethylation reaction?

Answer: The purity of your starting material is critical for achieving a high yield and simplifying purification. Common impurities in Dapoxetine can include residual solvents from its synthesis or related substances. These can interfere with the N-demethylation reaction by consuming reagents or generating additional side products, complicating the purification process. It is highly recommended to use (S)-Dapoxetine with a purity of >98% for this synthesis. You can verify the purity of your starting material using HPLC analysis before proceeding.[1][2][3]

Question: What are the most common methods for the N-demethylation of (S)-Dapoxetine, and what are the key considerations for choosing a method?

Answer: The two most prevalent and effective methods for the N-demethylation of tertiary amines like Dapoxetine are the von Braun reaction using cyanogen bromide (BrCN) and demethylation using α-chloroethyl chloroformate (ACE-Cl) .[4][5]

  • Von Braun Reaction (BrCN): This is a classic method that proceeds via a cyanamide intermediate, which is then hydrolyzed to the secondary amine.[4][5] While effective, a major drawback is the high toxicity of cyanogen bromide, which requires stringent safety precautions.[6][7][8][9]

  • ACE-Cl Demethylation: This method is often preferred due to the use of a less hazardous reagent compared to BrCN. The reaction forms a carbamate intermediate that is readily cleaved by methanolysis to yield the desired secondary amine hydrochloride.[5] This method is generally high-yielding and clean.

Core Recommendation: For most laboratory settings, the ACE-Cl method is recommended due to its comparable efficiency and significantly better safety profile.

Reaction Execution & Monitoring

Question: I am observing a low conversion of (S)-Dapoxetine to the desired carbamate intermediate when using the ACE-Cl method. What could be the cause?

Answer: Low conversion can stem from several factors. Here is a systematic troubleshooting approach:

  • Reagent Quality: ACE-Cl is sensitive to moisture and can degrade over time. Ensure you are using a fresh or properly stored bottle of the reagent. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Reaction Temperature: The initial reaction of the tertiary amine with ACE-Cl is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and prevent side product formation. However, allowing the reaction to slowly warm to room temperature is often necessary for the reaction to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.

  • Stoichiometry: While a slight excess of ACE-Cl (e.g., 1.1-1.2 equivalents) is typically used, a large excess can lead to the formation of undesired side products. Conversely, an insufficient amount will result in incomplete conversion.

  • Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction. Ensure the solvent is anhydrous, as water can react with ACE-Cl.

Question: During the workup of the von Braun reaction, I am getting a complex mixture of products. How can I improve the selectivity?

Answer: The von Braun reaction requires careful control to avoid side reactions.

  • Reaction Conditions: The formation of the cyanamide intermediate should be performed in an anhydrous, non-protic solvent like chloroform or ether.[5] The presence of water or other nucleophiles can lead to unwanted side reactions with the highly reactive cyanogen bromide.

  • Hydrolysis Step: The hydrolysis of the cyanamide intermediate can be performed under acidic or basic conditions.[5] The choice of conditions can influence the final product profile. For substrates sensitive to harsh conditions, enzymatic or milder chemical hydrolysis methods might be considered, though these are less common for this specific transformation.

  • Workup Procedure: A careful aqueous workup is necessary to remove unreacted reagents and byproducts. Ensure the pH is controlled during extraction to ensure your product is in the desired layer (as the free base in the organic layer or as the salt in the aqueous layer).

Product Isolation & Purification

Question: I am having difficulty purifying this compound by column chromatography. The product is streaking on the silica gel column.

Answer: Amines are known to interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor chromatographic performance (streaking or tailing).[10][11] Here are several strategies to mitigate this issue:

  • Basified Silica: You can neutralize the acidic sites on the silica gel by pre-treating it with a solution of a volatile base, such as triethylamine (Et3N), in the eluent. A common practice is to use a mobile phase containing a small percentage (e.g., 0.5-1%) of triethylamine.

  • Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase, such as alumina (basic or neutral), or a reverse-phase C18 column if your compound is sufficiently non-polar.

  • Salt Formation and Filtration: In some cases, it may be possible to selectively precipitate the product as a salt (e.g., hydrochloride) from the crude reaction mixture, thereby avoiding chromatography altogether.

Question: How can I confirm the identity and assess the purity of my final this compound product?

Answer: A combination of analytical techniques is essential for full characterization:

  • NMR Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the demethylated product. You should observe the disappearance of one of the N-methyl signals present in the starting material, (S)-Dapoxetine, and a characteristic shift in the signals of the remaining N-methyl group and the adjacent protons.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. You should observe a molecular ion peak corresponding to the demethylated structure.

  • HPLC Analysis: A validated HPLC method is necessary to determine the purity of the final product and to quantify any residual starting material or side products.[1][12]

  • Chiral HPLC: To ensure that no racemization has occurred during the synthesis, a chiral HPLC method should be employed to determine the enantiomeric purity of the final this compound.[1][5]

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of this compound. As with any chemical synthesis, these should be adapted and optimized based on your specific laboratory conditions and analytical capabilities.

Method 1: N-Demethylation using α-Chloroethyl Chloroformate (ACE-Cl)

This two-step, one-pot procedure is recommended for its efficiency and improved safety profile over the von Braun reaction.

Workflow Diagram:

N_Demethylation_ACE_Cl cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Carbamate Cleavage start (S)-Dapoxetine in Anhydrous DCM reagent1 Add ACE-Cl (1.1 eq) at 0°C start->reagent1 reaction1 Stir at 0°C to RT (Monitor by TLC/HPLC) reagent1->reaction1 intermediate Intermediate Carbamate (in situ) reaction1->intermediate reagent2 Add Anhydrous Methanol intermediate->reagent2 reaction2 Reflux (Monitor by TLC/HPLC) reagent2->reaction2 workup Work-up & Purification reaction2->workup product This compound HCl workup->product caption Workflow for ACE-Cl mediated N-demethylation.

Caption: Workflow for ACE-Cl mediated N-demethylation.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve (S)-Dapoxetine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M). Cool the solution to 0 °C in an ice bath.

  • Carbamate Formation: Slowly add α-chloroethyl chloroformate (ACE-Cl, 1.1 eq) dropwise to the cooled solution. After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with 1% triethylamine) or HPLC until the starting material is consumed (typically 1-3 hours).

  • Carbamate Cleavage: Once the formation of the carbamate intermediate is complete, remove the solvent under reduced pressure. To the residue, add anhydrous methanol and heat the mixture to reflux.

  • Reaction Monitoring (Cleavage): Monitor the cleavage of the carbamate by TLC or HPLC until the intermediate is fully converted to the product (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. The resulting solid is the crude hydrochloride salt of this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether) or by column chromatography on silica gel treated with triethylamine as described in the troubleshooting section.

Method 2: Von Braun Reaction using Cyanogen Bromide (BrCN)

WARNING: Cyanogen bromide is extremely toxic and should only be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. A cyanide antidote kit should be readily available.

Workflow Diagram:

N_Demethylation_BrCN cluster_step1 Step 1: Cyanamide Formation cluster_step2 Step 2: Hydrolysis start (S)-Dapoxetine in Anhydrous Solvent reagent1 Add BrCN (1.1 eq) start->reagent1 reaction1 Stir at RT (Monitor by TLC/HPLC) reagent1->reaction1 intermediate Intermediate Cyanamide (Isolate after work-up) reaction1->intermediate reagent2 Acid or Base Hydrolysis intermediate->reagent2 reaction2 Heat (Monitor by TLC/HPLC) reagent2->reaction2 workup Work-up & Purification reaction2->workup product This compound workup->product caption Workflow for von Braun N-demethylation.

Caption: Workflow for von Braun N-demethylation.

Step-by-Step Procedure:

  • Reaction Setup: In a fume hood, dissolve (S)-Dapoxetine (1.0 eq) in an anhydrous solvent such as chloroform or diethyl ether.

  • Cyanamide Formation: Add a solution of cyanogen bromide (1.1 eq) in the same solvent to the reaction mixture. Stir at room temperature until the starting material is consumed, as monitored by TLC or HPLC.

  • Work-up (Cyanamide Isolation): Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyanamide intermediate.

  • Hydrolysis: The crude cyanamide can be hydrolyzed by heating with either aqueous acid (e.g., 20% H2SO4) or base (e.g., aqueous KOH). The choice of conditions may need to be optimized for the substrate.

  • Work-up and Purification: After hydrolysis is complete, cool the reaction mixture and neutralize it carefully. Extract the product with a suitable organic solvent. The crude this compound can then be purified by column chromatography as described previously.

Data Summary

MethodKey ReagentTypical YieldKey AdvantagesKey Disadvantages
ACE-Cl Demethylation α-Chloroethyl chloroformate70-90%High yield, cleaner reaction, safer reagentsReagent is moisture-sensitive
Von Braun Reaction Cyanogen bromide60-80%Well-established methodHighly toxic reagent, potentially harsh hydrolysis conditions

References

  • Zhu, Y., Liu, Z., Li, H., Ye, D., & Zhou, W. (2015). A novel and practical asymmetric synthesis of dapoxetine hydrochloride. Beilstein Journal of Organic Chemistry, 11, 2641–2645.
  • Zhang, Y. (2016). Preparation method of this compound. CN105566145A.
  • S. Imoria, H. Togo (2006). Efficient Demethylation of N,N-Dimethylanilines with Phenyl Chloroformate in Ionic Liquids. Synlett, 2006(16), 2629-2632.
  • Thavaneswaran, S., & Scammells, P. J. (2006). N-Demethylation of Alkaloids.
  • Olofson, R. A., Martz, J. T., Senet, J. P., Piteau, M., & Malfroot, T. (1984). A new reagent for the selective, high-yield N-dealkylation of tertiary amines: α-chloroethyl chloroformate. The Journal of Organic Chemistry, 49(11), 2081–2082.
  • Montzka, T. A., & Matiskella, J. D. (1985). 1-Chloroethyl Chloroformate. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Cooley, J. H., & Evain, E. J. (1989). The Demethylation of Tertiary Amines. Synthesis, 1989(12), 835–857.
  • Shabani, M., & Shushizadeh, M. R. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3293.
  • von Braun, J. (1900). Ueber die Einwirkung von Bromcyan auf tertiäre Amine. Berichte der deutschen chemischen Gesellschaft, 33(1), 1438–1452.
  • S.L., M., Sathyaraj, A., & Lanka, S. (2012). Development and validation of RP-HPLC method for the estimation of dapoxetine hydrochloride in tablet forms. International Journal of Pharmaceutical Sciences Review and Research, 14(1), 31-37.
  • Modi, N., Dresser, M., Wang, B., & Gupta, S. (2006). Dapoxetine for the treatment of premature ejaculation: A review of the clinical data. European Urology Supplements, 5(2), 173-180.
  • Patel, K. P., Ravisankar, P., & Soni, D. (2013). Development and validation of a HPLC analytical assay method for dapoxetine tablets: A medicine for premature ejaculation. Journal of Chemical and Pharmaceutical Research, 5(12), 123-128.
  • Boinpally, R. R., & S, S. (2011). Development and validation of high performance liquid chromatography method for the determination of process related impurities in Dapoxetine hydrochloride. International Journal of Research in Pharmaceutical and Biomedical Sciences, 2(4), 1645-1650.
  • Al-Majed, A. A., Al-Zehouri, J., & Belal, F. (2015). Stability indicating HPLC method for simultaneous quantification of sildenafil citrate and dapoxetine hydrochloride in Pharmaceutical products. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 133-139.
  • Thermo Fisher Scientific. (2023).
  • Sigma-Aldrich. (2023).
  • Santa Cruz Biotechnology. (2018).
  • Loba Chemie. (2016). Cyanogen Bromide for Synthesis MSDS.
  • Santa Cruz Biotechnology. (2018).
  • Penta Chemicals. (2025).
  • Sigma-Aldrich. (2024).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Reddit. (2021).
  • Science Forums. (2011).
  • ChemicalBook. (2023).
  • ChemicalBook. (2023). N,N-Dimethylacetamide(127-19-5) 1H NMR spectrum.
  • PubChem. (n.d.). Dapoxetine.
  • SynZeal. (n.d.). Dapoxetine Impurities.
  • Agilent. (2008). Care, Maintenance, and Troubleshooting of HPLC Columns.
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
  • Dhaka University Journal of Pharmaceutical Sciences. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • Der Pharma Chemica. (2015).
  • Science.gov. (n.d.). chiral hplc method: Topics by Science.gov.
  • Vandenberghe, H., & Bassoo, E. (1992). Analysis of Fluoxetine and Its Metabolite Norfluoxetine in Serum by Reversed-Phase HPLC, with Ultraviolet Detection. In Recent Developments in Therapeutic Drug Monitoring and Clinical Toxicology. CRC Press.
  • von Moltke, L. L., Greenblatt, D. J., Duan, S. X., Schmider, J., Wright, C. E., Harmatz, J. S., & Shader, R. I. (1997). Human cytochromes mediating N-demethylation of fluoxetine in vitro. Psychopharmacology, 132(4), 402–407.
  • Kostrubsky, V. E., Strom, S. C., & Wood, S. G. (2000). (R)-, (S)-, and racemic fluoxetine N-demethylation by human cytochrome P450 enzymes. Drug Metabolism and Disposition, 28(10), 1162–1168.
  • US Patent 5,225,585A. (1993).
  • Journal of Chemical Education. (1998). Synthesis of NMP, a Fluoxetine (Prozac)
  • US Patent 3,905,981A. (1975).
  • WO Patent 2011032214A1. (2011).
  • Piovan, L., et al. (2011). Demethylation of N,N-Dimethylbenzenamine and N,N,3-Trimethylbenzenamine by Whole Cells of Aspergillus terreus. Food Technology and Biotechnology, 49(4), 460-464.
  • Błaziak, K., et al. (2020). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Metabolites, 10(11), 444.
  • Beni, S., et al. (2017). Identification and characterization of a new dapoxetine impurity by NMR: Transformation of N-oxide by Cope elimination. Journal of Pharmaceutical and Biomedical Analysis, 134, 216-223.
  • Al-Saeed, F. A., et al. (2020). High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.
  • Benchchem. (n.d.). Application Note: High-Throughput Analysis of Dapoxetine in Human Plasma by LC-MS/MS.
  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
  • MDPI. (2022).
  • NIH. (2024).
  • OUCI. (n.d.).
  • RSC Publishing. (2016).
  • ChemistryViews. (2012).
  • CN Patent 103664660A. (2014). Synthesis method of dapoxetine hydrochloride.
  • CN Patent 103664659A. (2014).
  • CN Patent 107935866A. (2018). The preparation method of dapoxetine hydrochloride impurity.
  • Eureka | Patsnap. (n.d.). Synthesis method of dapoxetine and dapoxetine hydrochloride.
  • Eureka | Patsnap. (n.d.). The preparation method of dapoxetine hydrochloride.
  • Google Patents. (n.d.). WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)
  • Google Patents. (n.d.). WO2008035358A2 - Process for preparing dapoxetine.
  • Google Patents. (n.d.). US 8,546,615 B2 - Solid dapoxetine.
  • McMahon, C. G. (2012). Dapoxetine: a new option in the medical management of premature ejaculation. Therapeutic advances in urology, 4(5), 233–251.
  • Pryor, J. L., et al. (2006). Efficacy and tolerability of dapoxetine in treatment of premature ejaculation: an integrated analysis of two double-blind, randomised controlled trials. The Lancet, 368(9539), 929-937.
  • Shabsigh, R., et al. (2006). Dapoxetine for the treatment of premature ejaculation: a pooled analysis of two phase 3, randomized, double-blind, placebo-controlled clinical trials. European urology, 49(5), 903-909.
  • Wikipedia. (n.d.). von Braun reaction.

Sources

Technical Support Center: (S)-N-Demethyl Dapoxetine Stability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (S)-N-Demethyl Dapoxetine. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this primary metabolite of Dapoxetine. Unforeseen stability issues can compromise experimental integrity, leading to inconsistent data and project delays. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you navigate and control the stability of this compound in solution.

Section 1: Fundamental Stability Profile

This compound, a secondary amine, is the primary active metabolite of Dapoxetine.[1] While sharing the core structure of the parent compound, its chemical reactivity and stability profile are distinct due to the presence of a secondary amine instead of a tertiary amine. Understanding these fundamentals is the first step in preventing degradation.

The molecule's stability is principally governed by its susceptibility to two chemical processes: hydrolysis and oxidation .

  • pH-Dependent Hydrolysis: Like its parent compound Dapoxetine, this compound contains an ether linkage that is susceptible to hydrolysis, particularly under strongly acidic conditions.[2] As a weakly basic compound (pKa of the parent Dapoxetine is ~8.6), its solubility is also highly pH-dependent.[2][3] In acidic solutions (pH < pKa), the amine is protonated, rendering the molecule more water-soluble and generally more stable. At neutral or basic pH, the free base form predominates, which is less soluble and can be more prone to other degradation pathways.

  • Oxidation: The secondary amine group is a potential site for oxidation. Furthermore, exposure to atmospheric oxygen, trace metal ions, or oxidizing agents can lead to the formation of various degradation products. This is a common degradation pathway for many amine-containing pharmaceuticals.[4][5]

Below is a diagram illustrating the potential degradation pathways for this compound based on known reactions of the parent compound and related chemical structures.

G parent This compound hydrolysis Ether Hydrolysis (e.g., Strong Acid, Heat) parent->hydrolysis [H⁺] oxidation Oxidation (e.g., H₂O₂, Air) parent->oxidation [O] prod1 (S)-3-(Naphthalen-1-yloxy)- 1-phenylpropan-1-ol hydrolysis->prod1 prod2 N-Oxide Metabolite oxidation->prod2 prod3 Further Degradants prod2->prod3

Caption: Potential degradation pathways for this compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers during the handling and analysis of this compound solutions.

Q1: My quantitative results for this compound are inconsistent, showing a decrease in concentration over a short period. What are the likely causes?

A1: This is a classic stability problem. The primary suspects are pH-related issues and oxidation.

  • Incorrect Solvent pH: If you are using an unbuffered aqueous solution or a neutral organic solvent like pure methanol or acetonitrile, the low solubility of the free base can lead to precipitation over time, which is often mistaken for degradation. More critically, neutral to basic pH can accelerate certain degradation pathways.[3]

  • Oxidative Degradation: Samples left exposed to air, especially at room temperature or under light, can undergo oxidation. The secondary amine is susceptible to this process. Ensure your solvents are degassed and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive, long-term experiments.[4][5]

  • Storage Conditions: Storing solutions at room temperature or in clear glass vials exposed to ambient light can accelerate degradation. Even if not highly photoreactive, light can provide the activation energy for oxidative processes.[4]

Q2: What are the optimal solvent and pH conditions for preparing and storing this compound solutions?

A2: The optimal conditions are designed to maintain the compound in its most stable, protonated form and to minimize exposure to oxidative conditions.

  • Stock Solutions (High Concentration): Prepare stock solutions in high-purity, anhydrous organic solvents such as acetonitrile or methanol.[4] These should be stored in amber glass vials with tightly sealed caps at -20°C or below for long-term stability.

  • Aqueous/Working Solutions: For experiments requiring aqueous buffers, it is crucial to use a slightly acidic buffer, ideally in the pH 3-5 range .[3] This ensures the secondary amine is protonated, maximizing both solubility and stability by preventing precipitation and inhibiting certain degradation mechanisms. Avoid phosphate buffers if working with mass spectrometry, opting for volatile buffers like ammonium formate or ammonium acetate. Do not store aqueous solutions for more than a day unless stability has been explicitly verified.[6]

Q3: I am observing unexpected peaks in my HPLC/UPLC-MS analysis. What could they be?

A3: Unidentified peaks are often degradation products or impurities. Based on the chemistry of Dapoxetine and its metabolites, these could include:

  • Hydrolysis Product: The product of ether bond cleavage, (S)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol, is a likely candidate, especially if samples were exposed to acidic conditions and heat.[2]

  • Oxidation Products: An N-oxide derivative is a common oxidative degradant for amine-containing compounds.[4][7]

  • Further Demethylation Products: While this compound is already a demethylated metabolite, further degradation could occur under harsh stress conditions. A forced degradation study (see Protocol 2) is the definitive way to generate, identify, and chromatographically resolve these potential degradants from the parent analyte.

Q4: How do temperature and light affect the stability of my samples?

A4: Temperature and light are energy sources that accelerate chemical reactions, including degradation.

  • Temperature: Higher temperatures increase the rate of both hydrolysis and oxidation.[2] Therefore, solutions should be kept cold (2-8°C) during short-term handling and frozen (-20°C or below) for long-term storage.[4] Avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the sample; aliquot stock solutions into single-use volumes.

  • Light: While Dapoxetine itself has been reported to be relatively stable under UV light, it is a best practice to protect all solutions from light by using amber vials or wrapping containers in foil.[4][5] Photodegradation can be a complex process, and even low-level exposure can initiate oxidative chain reactions over time.

Section 3: Troubleshooting Guide

Scenario: Rapid Loss of Analyte in an Aqueous Solution

You've prepared a 10 µg/mL working solution of this compound in a pH 7.4 phosphate buffer for a cell-based assay. Within a few hours, your UPLC-MS analysis shows only ~60% of the initial concentration remains.

G cluster_0 Troubleshooting Workflow start Inconsistent Results: Analyte Loss Detected check_pH Step 1: Verify Solution pH Is pH > 6? start->check_pH pH_yes High pH is the likely cause. Precipitation & Degradation. check_pH->pH_yes Yes pH_no pH is acidic (3-5). check_pH->pH_no No remedy_pH Action: Re-prepare sample in acidic buffer (pH 3-5). Use a volatile buffer for MS. pH_yes->remedy_pH check_oxygen Step 2: Assess Oxygen Exposure Was solvent degassed? Was sample exposed to air? pH_no->check_oxygen end_node Problem Resolved remedy_pH->end_node oxygen_yes Oxidation is likely. check_oxygen->oxygen_yes Yes oxygen_no Oxygen exposure was minimal. check_oxygen->oxygen_no No remedy_oxygen Action: Use degassed solvents. Blanket samples with N₂ or Ar. Prepare fresh before use. oxygen_yes->remedy_oxygen check_temp Step 3: Review Storage Was sample stored at RT or in clear vials? oxygen_no->check_temp remedy_oxygen->end_node temp_yes Improper storage accelerated degradation. check_temp->temp_yes Yes remedy_temp Action: Store at 2-8°C (short-term) or -20°C (long-term) in amber vials. temp_yes->remedy_temp remedy_temp->end_node

Caption: Troubleshooting logic for inconsistent analytical results.

Section 4: Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution in acetonitrile, suitable for long-term storage.

  • Preparation: Allow the solid this compound vial to equilibrate to room temperature in a desiccator to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount (e.g., 5 mg) of the solid compound in a clean, dry amber glass vial.

  • Solvent Addition: Using a calibrated pipette, add the appropriate volume of anhydrous, HPLC-grade acetonitrile (e.g., 5 mL for a 1 mg/mL solution).

  • Dissolution: Cap the vial tightly and vortex for 30-60 seconds. If needed, briefly sonicate (not exceeding 5 minutes in a room temperature water bath) to ensure complete dissolution.

  • Inert Overlay (Optional but Recommended): Gently flush the headspace of the vial with an inert gas like argon or nitrogen before final capping.

  • Storage: Clearly label the vial with the compound name, concentration, solvent, and date. Store at -20°C or below.

  • Quality Control: Before first use, and periodically thereafter, analyze a fresh dilution of the stock solution by HPLC/UPLC to confirm its purity and concentration against a reference standard.

Protocol 2: Conducting a Forced Degradation Study

This protocol, based on ICH guidelines, is essential for developing a stability-indicating analytical method and understanding degradation pathways.[8][9][10]

G cluster_workflow Forced Degradation Workflow start Prepare Analyte Solution (e.g., 100 µg/mL in 50:50 ACN:H₂O) control T=0 Control Sample (Store at -20°C, protected from light) start->control acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid thermal Thermal Stress (e.g., 80°C in oven) start->thermal photo Photostability (ICH-compliant light chamber) start->photo analysis Analyze all samples by validated HPLC/UPLC-UV/MS method control->analysis sampling Take samples at multiple time points (e.g., 2, 8, 24 hours) acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples (if necessary before injection) sampling->neutralize neutralize->analysis evaluation Evaluate Results: - Calculate % Degradation - Check Peak Purity - Identify Degradants (MS) analysis->evaluation

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Prepare Stock: Prepare a stock solution of this compound at approximately 1 mg/mL in acetonitrile.

  • Prepare Working Solution: Dilute the stock solution to ~100 µg/mL in a 50:50 acetonitrile:water mixture. This will be the starting solution for all stress conditions.

  • Establish Stress Conditions: Set up separate reactions for each condition as outlined in the table below. Include an unstressed control sample stored at -20°C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours). The goal is to achieve 5-20% degradation to clearly observe degradants without completely consuming the parent peak.

  • Quenching/Neutralization:

    • For acid and base samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before analysis.

    • For other samples, dilute with the mobile phase as needed.

  • Analysis: Analyze all samples, including the T=0 control, using a suitable stability-indicating HPLC or UPLC method, preferably with both PDA (for peak purity) and MS (for identification) detection.

  • Data Evaluation:

    • Compare the peak area of the parent compound in stressed samples to the control to calculate the percentage of degradation.

    • Assess the peak purity of the parent compound in the presence of degradation products.

    • Use mass spectrometry data to propose structures for the observed degradation products.

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureTypical Duration
Acid Hydrolysis 0.1 M HCl60 °C2-24 hours
Base Hydrolysis 0.1 M NaOH60 °C2-24 hours
Oxidation 3% H₂O₂Room Temp2-24 hours
Thermal Solid & Solution80 °C24-72 hours
Photolytic ICH-compliant chamberRoom TempPer ICH Q1B

Section 5: References

  • BenchChem. (2025). Impact of pH on Dapoxetine-d6 stability and chromatography.

  • Walsh Medical Media. (2017). Validated Stability-Indicating UPLC Method for Determination of Dapoxetine and Fluoxetine: Characterization of Their Hydrolytic.

  • BenchChem. (2025). Dapoxetine-d6 stability issues in processed samples.

  • PubMed. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF.

  • IJRPC. (2013). DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF PROCESS RELATED IMPURITIES.

  • MDPI. (N.D.). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors.

  • E3S Web of Conferences. (N.D.). Oxidative intermediates captured during demethylation of DNA and RNA.

  • Pakistan Journal of Pharmaceutical Sciences. (2018). Stability indicating HPLC method for simultaneous quantification of sildenafil citrate and dapoxetine hydrochloride in Pharmaceutical products.

  • ResearchGate. (2014). Stability indicating HPLC method for Dapoxetine HCL in bulk and in formulation.

  • ResearchGate. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF.

  • Wikipedia. (N.D.). Demethylation.

  • PMC. (N.D.). N-Demethylation and N-oxidation of imipramine in rat thoracic aortic endothelial cells.

  • Wikipedia. (N.D.). Dapoxetine.

  • MedCrave. (2022). Forced Degradation – A Review.

  • Cayman Chemical. (2023). DL-Dapoxetine (hydrochloride) Product Information.

  • MedCrave. (2016). Forced degradation studies.

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for (S)-N-Demethyl Dapoxetine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of (S)-N-Demethyl Dapoxetine. As the primary active metabolite of Dapoxetine, its accurate quantification is critical. This guide is designed for researchers, analytical chemists, and drug development professionals, providing in-depth, evidence-based solutions to achieve optimal chromatographic performance.

This compound is a secondary amine, a class of compounds well-known for presenting chromatographic challenges.[1] Its basic nature makes it highly susceptible to interactions that lead to poor peak symmetry, compromising resolution, sensitivity, and the accuracy of quantification.[2][3] This guide follows a logical, question-and-answer format to directly address the most common issues and their underlying causes.

Section 1: Understanding the Core Problem
Q1: What is HPLC peak tailing, and how is it quantitatively measured?

A1: Peak tailing is a common chromatographic peak distortion where the latter half of the peak is broader than the front half.[4] In an ideal, perfectly symmetrical Gaussian peak, the front and back slopes are identical. Tailing occurs when a secondary, stronger retention mechanism delays the elution of a fraction of the analyte molecules.[2][5]

This distortion is quantitatively measured using the Asymmetry Factor (As) or Tailing Factor (Tf). The Asymmetry Factor is calculated at 10% of the peak height. A value of As = 1.0 indicates a perfectly symmetrical peak. Regulatory guidelines often require an As value between 0.8 and 1.5, although values greater than 1.2 are generally considered to be tailing.[4]

Asymmetry Factor (As) = B / A

  • A: Width of the front half of the peak at 10% height.

  • B: Width of the back half of the peak at 10% height.

The negative consequences of significant peak tailing include:

  • Reduced Resolution: Tailing peaks can merge with nearby peaks, making accurate integration difficult.[3]

  • Decreased Sensitivity: As a peak broadens, its height decreases, which can lower the signal-to-noise ratio and raise detection limits.[6]

  • Inaccurate Quantification: Automated integration software can struggle to correctly define the start and end of a tailing peak, leading to imprecise and inaccurate results.[6]

Q2: I'm seeing significant peak tailing for this compound. What is the specific chemical interaction causing this?

A2: The primary cause of peak tailing for this compound on standard silica-based reversed-phase columns (like C18 or C8) is an unwanted secondary ionic interaction between the analyte and the stationary phase.[2][3]

Here's the mechanism:

  • This compound is a Basic Amine: The secondary amine group on the molecule is basic and readily accepts a proton (H+) from the mobile phase, becoming positively charged (a cation).

  • Silica Stationary Phases Have Residual Silanols: Silica-based columns have residual silanol groups (Si-OH) on their surface that are not covered by the C18 chains. These silanols are acidic.[5]

  • Ionization Creates an Interaction Site: In mobile phases with a pH above approximately 3.5, these acidic silanol groups lose a proton and become negatively charged (Si-O⁻).[7][8][9]

  • Strong Secondary Interaction: The positively charged analyte is strongly attracted to the negatively charged silanol sites. This electrostatic attraction is a much stronger retention mechanism than the intended hydrophobic interaction with the C18 phase. This causes a portion of the analyte to be held back longer, resulting in a "tail" on the peak.[2][4]

The diagram below illustrates this detrimental interaction.

Figure 1: Analyte-Silanol Interaction cluster_0 Stationary Phase (Silica Surface) Analyte This compound (Protonated Amine, R₂-NH₂⁺) Silanol Ionized Silanol Group (Si-O⁻) Analyte->Silanol Strong Ionic Interaction (Causes Peak Tailing) Figure 2: Systematic Troubleshooting Workflow start Start: Peak Tailing Observed (As > 1.2) check_overload Q1: Is it Column Overload? (Dilute sample 10x and inject) start->check_overload overload_yes Yes: Tailing Improves check_overload->overload_yes Yes overload_no No: Tailing Persists check_overload->overload_no No solve_overload Solution: Reduce Sample Concentration or Injection Volume overload_yes->solve_overload check_column_type Q2: Is the Column Appropriate? (Modern, end-capped, high-purity silica?) overload_no->check_column_type end End: Symmetrical Peak Achieved solve_overload->end column_no No: Old or non-BDS column check_column_type->column_no No column_yes Yes: Column is suitable check_column_type->column_yes Yes solve_column Solution: Replace with a modern base-deactivated column column_no->solve_column optimize_ph Q3: Optimize Mobile Phase pH (Protocol 1: pH Screening) column_yes->optimize_ph solve_column->end ph_success Success: Peak shape acceptable optimize_ph->ph_success Success ph_fail No: Tailing still unacceptable optimize_ph->ph_fail Failure ph_success->end check_hardware Q4: Check for Hardware Issues (Extra-column volume, column contamination) ph_fail->check_hardware solve_hardware Solution: Use shorter/narrower tubing. Clean or replace column (Protocol 2). check_hardware->solve_hardware solve_hardware->end

Sources

Technical Support Center: Mass Spectrometry Method Development for (S)-N-Demethyl Dapoxetine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the quantitative analysis of (S)-N-Demethyl Dapoxetine, the primary active metabolite of Dapoxetine, using tandem mass spectrometry. We will delve into the foundational principles, provide detailed optimization protocols, and offer solutions to common challenges encountered during method development.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core concepts necessary for understanding the analysis of this compound.

Q1: What is this compound and why is its quantification critical?

This compound, also known as desmethyldapoxetine, is a major phase I metabolite of Dapoxetine.[1][2] Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[3][4] The parent drug is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP3A4 and CYP2D6) and flavin-containing monooxygenase 1 (FMO1).[2] Quantifying this metabolite is crucial for comprehensive pharmacokinetic (PK) studies, as its concentration and elimination rate contribute significantly to the overall pharmacological profile and potential drug-drug interactions of the parent compound.

Q2: What is the expected precursor ion for this compound in mass spectrometry?

This compound has a chemical formula of C₂₀H₂₁NO and a monoisotopic mass of approximately 291.16 Da.[5] In mass spectrometry, using electrospray ionization (ESI) in positive ion mode, the molecule readily accepts a proton ([M+H]⁺). Therefore, the expected precursor ion to monitor in the first quadrupole (Q1) is m/z 292.2 .[1][6]

Q3: Why is Electrospray Ionization (ESI) in positive mode the standard for this compound?

The chemical structure of this compound contains a secondary amine group (-NH-). Amines are basic functional groups that are easily protonated in the acidic mobile phases commonly used in reversed-phase liquid chromatography (e.g., containing 0.1% formic acid).[6] This high proton affinity makes the molecule exceptionally well-suited for positive mode ESI, which results in a strong, stable signal for the protonated molecule [M+H]⁺, ensuring high sensitivity.

Q4: What are the expected product ions after fragmentation?

Upon collision-induced dissociation (CID) in the collision cell (Q2), the precursor ion (m/z 292.2) fragments into smaller, stable product ions. A highly specific and abundant product ion is observed at m/z 261.2 .[1][6]

  • Mechanistic Insight: This fragmentation corresponds to a neutral loss of 31 Da, which represents the loss of the methylamine group (CH₃NH₂). This is a characteristic fragmentation for a demethylated amine. Interestingly, this m/z 261.2 fragment is also a major product ion for the parent drug, Dapoxetine (m/z 306.3 → 261.2), where it results from the loss of the larger dimethylamine group.[1][7] This shared fragment underscores the importance of chromatographic separation to distinguish the two compounds.

Section 2: The Optimization Workflow: A Step-by-Step Guide

Achieving a robust and sensitive assay requires systematic optimization of all mass spectrometer parameters. The following protocol outlines a self-validating system for this process.

Experimental Protocol: Direct Infusion for MS/MS Parameter Optimization

This protocol uses a syringe pump to directly infuse a standard solution of this compound into the mass spectrometer, allowing for parameter tuning independent of the liquid chromatography (LC) system.

Objective: To determine the optimal precursor ion, product ions, and collision energy (CE) for Multiple Reaction Monitoring (MRM).

Materials:

  • This compound analytical standard

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Syringe pump and requisite tubing

  • A triple quadrupole mass spectrometer with an ESI source

Procedure:

  • Prepare Standard Solution: Prepare a working solution of this compound at a concentration of ~100-500 ng/mL in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. This solvent composition mimics a typical LC mobile phase and promotes efficient ionization.

  • System Setup:

    • Set up the mass spectrometer for direct infusion via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Set the ESI source to positive ion mode. Initial source parameters can be set to typical values (e.g., Ion Spray Voltage: ~5000 V, Temperature: ~500°C, Nebulizer and Heater Gas: instrument-specific defaults).[3] These will be fine-tuned later.

  • Precursor Ion Confirmation (Q1 Scan):

    • Operate the mass spectrometer in Q1 scan mode to scan a mass range that includes the expected precursor ion (e.g., m/z 250-350).

    • Infuse the standard solution and confirm the presence of a strong, stable signal at m/z 292.2 . This validates the identity of your [M+H]⁺ ion.

  • Product Ion Identification (Product Ion Scan - PIS):

    • Switch to Product Ion Scan mode. Set Q1 to specifically select for your precursor ion (m/z 292.2).

    • Apply a range of collision energies (e.g., starting at 20 V and ramping up) to induce fragmentation in Q2.

    • Scan Q3 to identify all resulting product ions. Identify the most intense and specific ions for MRM analysis. You should observe a dominant signal at m/z 261.2 . Select this as your primary (quantifier) ion. If other significant fragments appear, one can be chosen as a secondary (qualifier) ion.

  • Collision Energy Optimization (MRM Mode):

    • Set the instrument to MRM mode, monitoring the transition 292.2 → 261.2 .

    • While continuously infusing the standard, perform a collision energy optimization experiment. This involves acquiring data while the instrument automatically ramps the CE voltage across a specified range (e.g., 10-50 V).

    • Plot the resulting signal intensity against the collision energy. The voltage that produces the maximum, most stable signal is your optimal CE. This value is typically instrument-dependent but often falls in the 15-35 V range for similar compounds.[3]

  • Finalize Parameters: Record the optimized precursor ion, product ion(s), and collision energy. These will form the basis of your LC-MS/MS acquisition method.

Workflow Visualization

OptimizationWorkflow cluster_prep Preparation cluster_infusion Direct Infusion & Tuning cluster_output Final Method prep 1. Prepare 100-500 ng/mL Standard Solution infuse 2. Infuse into MS (5-10 µL/min) prep->infuse q1_scan 3. Q1 Scan Confirm Precursor (m/z 292.2) infuse->q1_scan pis 4. Product Ion Scan Identify Fragments (m/z 261.2) q1_scan->pis mrm_opt 5. MRM Optimization Optimize Collision Energy pis->mrm_opt final_params 6. Finalized MRM Parameters (Precursor, Product, CE) mrm_opt->final_params

Sources

Technical Support Center: Strategies for Overcoming Poor Solubility of (S)-N-Demethyl Dapoxetine in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-N-Demethyl Dapoxetine, the primary active metabolite of the selective serotonin reuptake inhibitor (SSRI) Dapoxetine, is a critical compound for pharmacological and drug metabolism studies.[1][2] Researchers frequently encounter a significant hurdle during in vitro and in vivo experimental design: the compound's poor aqueous solubility. This challenge stems from its chemical structure, which imparts lipophilicity, and its basic pKa of approximately 9.21, rendering the free base form sparingly soluble at neutral physiological pH.[1]

Precipitation of the compound during an assay can lead to drastically inaccurate and irreproducible results by effectively lowering the concentration of the compound available to interact with the biological system. This guide provides a comprehensive, structured approach to systematically address and overcome these solubility challenges, ensuring the integrity and reliability of your experimental data. We will progress from fundamental principles and simple solutions to more advanced formulation strategies, explaining the scientific rationale behind each technique.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my this compound crashing out of solution in my aqueous assay buffer?

A: This is typically due to one of two reasons. First, the compound is inherently hydrophobic and has low solubility in water.[3][4] Second, with a pKa of ~9.21, it is a weak base.[1] In a high-concentration organic stock solution, it is soluble. However, when diluted into a neutral pH buffer (e.g., PBS at pH 7.4), the compound's solubility limit is quickly exceeded, causing it to precipitate.

Q2: What is the very first thing I should try to dissolve my compound?

A: The standard first step is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your final assay medium. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing ability for a wide range of compounds.[5] Prepare a 10 mM or higher stock in 100% DMSO, which can then be serially diluted.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A: This is highly cell-line dependent, but a widely accepted general rule is to keep the final concentration of DMSO at or below 0.5%, with ≤0.1% being ideal to minimize artifacts.[6][7] Concentrations above 1% can cause significant cytotoxicity, alter membrane permeability, induce differentiation, or interfere with cellular signaling pathways.[8][9] It is critical to run a vehicle control experiment with your specific cell line to determine the no-effect concentration of DMSO.[10]

Q4: My compound dissolves in the DMSO stock but still precipitates upon final dilution. What's next?

A: This indicates you are exceeding the compound's kinetic solubility in the aqueous medium. The next steps are to either lower the final desired concentration of your compound or to employ a more advanced solubilization strategy, such as pH adjustment, the use of co-solvents, surfactants, or cyclodextrins, as detailed in the Troubleshooting Guide below.

Q5: Can I use pH to my advantage?

A: Absolutely. Since this compound is a weak base, its solubility dramatically increases in acidic conditions where it becomes protonated (ionized). Lowering the pH of your final assay buffer (if your assay can tolerate it) is a highly effective strategy.

Section 2: In-Depth Troubleshooting Guide

This guide is structured to address specific experimental issues, providing a logical progression of solutions from simplest to most complex.

Issue 1: Compound Precipitation in Aqueous Buffer During Preparation

You Observe: A cloudy solution, visible particles, or a film on the tube walls after diluting your organic stock into an aqueous buffer (e.g., PBS, HBSS, or cell culture medium).

Root Cause: The final concentration of the compound exceeds its thermodynamic or kinetic solubility limit in the aqueous-cosolvent mixture.

Troubleshooting Workflow:

G start Precipitation Observed check_stock Step 1: Verify Stock Is stock >10-20 mM in 100% DMSO? start->check_stock dilution_tech Step 2: Optimize Dilution Technique Use serial dilutions. Add stock to buffer while vortexing. check_stock->dilution_tech lower_conc Step 3: Lower Final Concentration Determine kinetic solubility limit. Is a lower concentration acceptable for the assay? dilution_tech->lower_conc assay_type Step 4: Assess Assay Tolerance lower_conc->assay_type cell_assay Cell-Based Assay assay_type->cell_assay Cellular biochem_assay Biochemical/Enzyme Assay assay_type->biochem_assay Acellular ph_adjust Option A: pH Adjustment Lower buffer pH to <7.0. Is this compatible with cells? cell_assay->ph_adjust surfactant Option A: Mild Surfactants (e.g., 0.01% Tween-20) Forms micelles. biochem_assay->surfactant cyclodextrin Option B: Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Forms soluble inclusion complex. ph_adjust->cyclodextrin end_solution Solubility Achieved cyclodextrin->end_solution ph_adjust_bio Option B: pH Adjustment Lower buffer pH to <7.0. Check enzyme pH optimum. surfactant->ph_adjust_bio ph_adjust_bio->end_solution

Caption: Decision tree for troubleshooting compound precipitation.

Detailed Explanation & Causality:

  • Re-evaluate Stock Concentration: Preparing an overly concentrated stock (e.g., 100 mM) can lead to a very high localized concentration during the initial dilution step, causing immediate precipitation. Working with a 10 mM stock is often a safer starting point.

  • Optimize Dilution Technique: Avoid adding a small volume of stock into a large static volume of buffer. Instead, add the stock solution to the side of the tube and vigorously vortex or pipette mix immediately to ensure rapid dispersion. This helps maintain a transient supersaturated state without immediate precipitation.[11]

  • Determine Kinetic Solubility: Before proceeding, it is crucial to know the upper solubility limit in your specific assay medium. This can be determined experimentally (see Protocol 1). Often, the required concentration for a potent compound is well below its solubility limit, and simply aiming for a lower, more soluble concentration is the easiest fix.

  • pH Adjustment: As a weak base, the solubility of this compound is governed by the Henderson-Hasselbalch equation. By lowering the pH of the buffer two units below the pKa (e.g., to pH 7.2 or lower), the equilibrium shifts significantly towards the more soluble, protonated form. Causality: Ionized molecules have stronger interactions with polar water molecules, leading to increased solubility. However, you must confirm that the altered pH does not adversely affect your assay's biological components (e.g., cell health or enzyme activity).[12]

  • Employ Surfactants (Primarily for Biochemical Assays): Surfactants are amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles.[13][14] The hydrophobic core of these micelles can encapsulate this compound, while the hydrophilic exterior keeps the entire complex dissolved in the aqueous buffer.[15]

    • Expert Insight: Use non-ionic surfactants like Tween-20 or Triton X-100 at very low concentrations (0.01-0.05%) for enzyme assays, as they are less likely to denature proteins than ionic surfactants like SDS.[11][16] Always run a control with the surfactant alone to check for assay interference.

  • Utilize Cyclodextrins (Excellent for Cell-Based Assays): Cyclodextrins are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic interior and a hydrophilic exterior.[17][18] They can encapsulate the drug molecule, forming a stable, water-soluble "inclusion complex."[19]

    • Expert Insight: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their high aqueous solubility and low toxicity compared to native β-cyclodextrin.[20] They are often better tolerated by cells than higher concentrations of organic solvents.[21][22]

Issue 2: Inconsistent Results or Flat Dose-Response in Cell-Based Assays

You Observe: High variability between replicate wells, or the compound shows no effect even at high theoretical concentrations.

Root Cause: The compound is precipitating directly in the assay plate over the course of the experiment, leading to an unknown and reduced effective concentration. Cell culture media are complex solutions, and components like proteins and salts can reduce the solubility of hydrophobic compounds compared to simple buffers.

Troubleshooting Workflow:

G start Inconsistent Cellular Data visual_check Step 1: Visual Confirmation Inspect wells under a microscope. See crystals or precipitate? start->visual_check vehicle_control Step 2: Run Vehicle Control Curve Test multiple DMSO concentrations (e.g., 0.05% to 1%). Is the vehicle causing toxicity? visual_check->vehicle_control Yes visual_check->vehicle_control No, but still suspect solubility_limit Step 3: Re-assess Concentration Is the highest tested concentration below the kinetic solubility limit in media? vehicle_control->solubility_limit strategy Step 4: Implement Advanced Strategy solubility_limit->strategy serum_effect Option A: Reduce Serum Lower FBS/BSA concentration in media during treatment. (Test for cell health impact) strategy->serum_effect cyclodextrin Option B: Use Cyclodextrins Prepare compound/cyclodextrin complex. (See Protocol 3) strategy->cyclodextrin end_solution Reproducible Data serum_effect->end_solution cyclodextrin->end_solution

Caption: Workflow for addressing inconsistent cell assay data.

Detailed Explanation & Causality:

  • Visual Confirmation: The simplest check is to look at your wells, particularly those with the highest compound concentration, under a phase-contrast microscope. The presence of crystalline structures or amorphous precipitate is a definitive sign of a solubility problem.

  • Vehicle Control Curve: It is essential to disentangle the effect of the compound from the effect of the solvent. A DMSO dose-response curve will establish the safe concentration range for your specific cells and incubation time.[7][9] Trustworthiness: This control is non-negotiable for validating your assay results.

  • Serum/Protein Effects: Fetal Bovine Serum (FBS) and Bovine Serum Albumin (BSA) contain proteins that can bind to hydrophobic drugs. While this can sometimes help with solubility, it also reduces the free concentration of the drug available to act on the cells. In other cases, high protein content can promote precipitation. If your cells can tolerate it, reducing the serum concentration during the drug incubation period may improve consistency.

  • Implement Cyclodextrin Formulation: This is often the most robust solution for problematic compounds in cell-based assays. By pre-forming the inclusion complex, you are delivering the drug in a truly soluble form, ensuring the nominal concentration is the effective concentration.[23] (See Protocol 3 for methodology).

Section 3: Key Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in Assay Buffer

Objective: To determine the maximum concentration of this compound that can remain in solution in your specific assay buffer after dilution from a DMSO stock.

Materials:

  • This compound powder

  • 100% DMSO

  • Your final aqueous assay buffer (e.g., PBS pH 7.4, or cell culture medium)

  • 96-well clear-bottom plate

  • Plate reader capable of measuring turbidity (absorbance at ~620 nm) or nephelometry

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, add 198 µL of your assay buffer to multiple wells.

  • Add 2 µL of the 10 mM DMSO stock to the first well. Mix thoroughly. This creates a 100 µM solution with 1% DMSO.

  • Perform a 2-fold serial dilution across the plate by transferring 100 µL from the previous well to the next (containing 100 µL of buffer) and mixing. This creates a concentration range (e.g., 100, 50, 25, 12.5 µM...).

  • Prepare a "blank" series using 1% DMSO without the compound.

  • Incubate the plate at your experimental temperature (e.g., 37°C) for 1-2 hours.

  • Measure the absorbance at 620 nm.

  • Analysis: The kinetic solubility limit is the highest concentration at which the absorbance is not significantly different from the DMSO-only blank wells. A sharp increase in absorbance indicates light scattering from compound precipitate.

Protocol 2: pH-Dependent Solubility Enhancement

Objective: To prepare a solution of this compound using an acidified buffer.

Materials:

  • This compound powder

  • Aqueous buffer (e.g., 50 mM citrate or acetate buffer)

  • HCl and NaOH solutions for pH adjustment

  • Calibrated pH meter

Procedure:

  • Prepare your desired buffer.

  • Using dilute HCl, carefully adjust the buffer pH to a value at least 1.5-2.0 units below the compound's pKa (e.g., pH 6.5-7.0).

  • Weigh the required amount of this compound powder and add it directly to the acidified buffer.

  • Stir or sonicate until the compound is fully dissolved. The solution should be clear.

  • Self-Validation: Before use, check the pH again to ensure it has not shifted. Visually inspect for any signs of precipitation.

  • Critical Note: This approach is only suitable for assays where the components (e.g., proteins, cells) are stable and functional at the selected acidic pH.

Protocol 3: Using Cyclodextrins for Solubilization in Cell-Based Assays

Objective: To prepare a water-soluble inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder

  • Sterile water or saline

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare a 10-20% (w/v) solution of HP-β-CD in sterile water. (e.g., 1 g in 5 mL of water). Warm slightly (to 30-40°C) to aid dissolution.

  • Weigh out the this compound powder.

  • Add a small amount of the HP-β-CD solution to the compound powder to create a paste.

  • Gradually add the remaining HP-β-CD solution while continuously vortexing or sonicating.

  • Continue mixing for 1-4 hours at room temperature to allow for efficient complex formation. The solution should become clear.

  • Sterile-filter the final solution through a 0.22 µm filter. This is now your aqueous stock solution.

  • Trustworthiness: It is crucial to run a parallel control experiment treating your cells with the HP-β-CD solution alone (at the same final concentration) to ensure the vehicle itself has no biological effect in your assay.[20][24]

Section 4: Summary of Solubilization Strategies

StrategyMechanismProsConsBest For
Co-solvents (DMSO, Ethanol) Increases solubility in the bulk solvent.[12]Simple, effective for high concentration stocks.Can be toxic to cells; may interfere with some assays.[7][8]Initial stock preparation; non-sensitive biochemical assays.
pH Adjustment Ionizes the weak base, increasing its affinity for water.Highly effective, inexpensive.Assay must be tolerant to non-neutral pH.Biochemical assays with a known pH optimum; analytical methods.
Surfactants (e.g., Tween-20) Forms micelles that encapsulate the hydrophobic drug.[14]Effective at low concentrations.Can denature proteins; may interfere with optical readouts.[11]Enzyme assays; protein-ligand binding studies.
Cyclodextrins (e.g., HP-β-CD) Forms a water-soluble inclusion complex.[17][19]Low cytotoxicity; highly effective for aqueous delivery.[21]More complex preparation; may alter drug bioavailability.Sensitive cell-based assays; in vivo formulations.

References

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?. Retrieved from [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from [Link]

  • Tianming Pharmaceutical. (n.d.). Dapoxetine Hydrochloride: A Comprehensive Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Dapoxetine. Retrieved from [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Retrieved from [Link]

  • Nagineni, S. R., et al. (2025). Improving Solubility and Dissolution Characteristics of Dapoxetine Hydrochloride through the Liquisolid Compact Method. International Journal of Drug Delivery Technology, 15(2), 425-32. Retrieved from [Link]

  • McMahon, C. G., et al. (2011). Dapoxetine and the treatment of premature ejaculation. Therapeutics and Clinical Risk Management, 7, 297-308. Retrieved from [Link]

  • Valerio, L. G. (2021). Surfactants: physicochemical interactions with biological macromolecules. Applied Nanoscience, 11, 2459–2471. Retrieved from [Link]

  • AZoLifeSciences. (2020). How to Achieve Drug Solubility. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 9(7), 1159-1166. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Kielsgaard, J., et al. (2017). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal, 53, 738-742. Retrieved from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Retrieved from [Link]

  • El-Hafidi, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. Retrieved from [Link]

  • Global Journal of Medical Research. (2014). Formulation Development and Evaluation of Dapoxetine Hydrochloride Tablets Approved for the Treatment of Premature Ejaculation. International Journal of Pharmaceutical Sciences Review and Research, 26(1), 168-175. Retrieved from [Link]

  • ResearchGate. (n.d.). Dapoxetine pharmacokinetics 7 | Download Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclodextrins as pharmaceutical solubilizers | Request PDF. Retrieved from [Link]

  • ResearchGate. (2017). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Loftsson, T., et al. (2016). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 21(9), 1159. Retrieved from [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(3), 361. Retrieved from [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

  • Kielsgaard, J., et al. (2017). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]

  • Tanneberger, K., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology, 44(12), 4775-4781. Retrieved from [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Annals of an Experimental and Clinical Medicine, 4(2). Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure of dapoxetine: (+)-(S)-N,N-dimethyl-(α)-[2(1naphthalenyloxy)ethyl]-benzenemethanamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Dapoxetine Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Dapoxetine. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure of Dapoxetine: (+)-(S)-N, N-dimethyl-(α)-[2(1naphthalenyloxy)ethyl]. Retrieved from [Link]

  • LookChem. (n.d.). Cas 129938-20-1,Dapoxetine hydrochloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Dapoxetine-impurities. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Purification of (S)-N-Demethyl Dapoxetine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-N-Demethyl Dapoxetine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to the challenges encountered during the purification of this critical compound. As a key impurity and metabolite of Dapoxetine, obtaining highly pure this compound is essential for its use as a reference standard in analytical testing and quality control of Dapoxetine drug substances.[1] This resource combines established scientific principles with field-proven insights to help you navigate the complexities of your purification experiments.

Understanding the Core Challenge: Separating a Secondary Amine from its Tertiary Amine Precursor

The primary difficulty in purifying this compound lies in its structural similarity to Dapoxetine. The only difference is the absence of a single methyl group on the nitrogen atom, which classifies this compound as a secondary amine, whereas Dapoxetine is a tertiary amine.[2][3][4] This subtle structural change leads to small but significant differences in their physicochemical properties, which must be exploited for successful separation.

PropertyDapoxetine (Tertiary Amine)This compound (Secondary Amine)Impact on Purification
Basicity (pKa) Generally lower pKa than the corresponding secondary amine.[5]Generally higher pKa than the corresponding tertiary amine.[5]Affects salt formation strategies and retention in ion-exchange and reversed-phase chromatography.
Polarity Less polar due to the additional non-polar methyl group.More polar due to the N-H bond, which can act as a hydrogen bond donor.[6]Influences retention times in chromatography and solubility in different solvents.
Solubility Solubility profile is influenced by its tertiary amine nature.The ability to form hydrogen bonds can alter its solubility profile compared to Dapoxetine.Critical for selecting appropriate solvents for chromatography and crystallization.
Steric Hindrance More sterically hindered around the nitrogen atom.Less sterically hindered around the nitrogen atom.Can influence interactions with chiral selectors in chromatography.

Frequently Asked Questions (FAQs)

Q1: My primary challenge is separating this compound from unreacted Dapoxetine. Where do I start?

A1: The most effective methods for this separation are preparative chiral High-Performance Liquid Chromatography (HPLC) and strategic crystallization. Due to the similar structures, achieving baseline separation requires careful method development. For preparative HPLC, screening different chiral stationary phases (CSPs) and mobile phase compositions is crucial.[7] Crystallization can also be effective, potentially through salt formation, by exploiting the differences in basicity and solubility between the secondary and tertiary amines.

Q2: I am observing poor resolution between this compound and Dapoxetine on my chiral HPLC column. What are the likely causes and solutions?

A2: Poor resolution can stem from several factors. The most common culprits are an inappropriate chiral stationary phase (CSP), a suboptimal mobile phase, or incorrect temperature settings.

  • CSP Selection: Not all CSPs will resolve this specific pair of compounds effectively. Polysaccharide-based columns are often a good starting point for chiral amine separations.[7]

  • Mobile Phase Optimization: Small changes in the mobile phase composition, such as the type and concentration of the organic modifier and any additives, can significantly impact selectivity.

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process. Experimenting with different column temperatures can sometimes improve resolution.

Q3: Can I use crystallization to purify this compound? What is a good starting point for solvent screening?

A3: Yes, crystallization can be a powerful purification technique for this compound. A good starting point for solvent screening is to test a range of solvents with varying polarities. Consider solvents in which the compound has high solubility when hot and low solubility when cold.[7] Given that amines can be challenging to crystallize, consider forming a salt to improve the crystalline nature of the compound.[8][9]

Q4: How does the difference in basicity between a secondary and tertiary amine affect purification?

A4: The higher basicity of the secondary amine (this compound) compared to the tertiary amine (Dapoxetine) can be leveraged for purification.[5] This difference can be exploited during salt formation with a chiral acid for diastereomeric resolution. The resulting diastereomeric salts will have different solubilities, allowing for separation by fractional crystallization. It also influences their behavior in ion-exchange chromatography.

Troubleshooting Guides

Guide 1: Preparative Chiral HPLC Purification

This guide provides a systematic approach to troubleshooting common issues encountered during the preparative chiral HPLC purification of this compound.

Caption: Troubleshooting workflow for poor HPLC separation.

Peak tailing can compromise purity and yield in preparative chromatography.

Potential Cause Explanation Solution
Secondary Interactions The basic amine groups can interact with acidic silanol groups on the silica-based stationary phase.Add a basic modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase to mask the silanol groups.[10]
Column Overload Injecting too much sample can lead to peak distortion.Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of the analytes, it can lead to poor peak shape.Adjust the mobile phase pH to be at least 2 units away from the pKa of the amines.
Column Contamination Buildup of contaminants on the column can affect performance.Flush the column with a strong solvent according to the manufacturer's instructions.
Guide 2: Crystallization Purification

This guide addresses common challenges in developing a crystallization protocol for this compound.

Potential Cause Explanation Solution
Supersaturation is too high The solution is too concentrated, leading to the formation of an oil instead of an ordered crystal lattice.Use a more dilute solution or cool the solution more slowly.
Presence of Impurities Impurities can inhibit crystal nucleation and growth.Attempt a preliminary purification step (e.g., flash chromatography) to remove major impurities.
Inappropriate Solvent The solvent may not be suitable for promoting crystallization of your compound.Screen a wider range of solvents or try a co-solvent system.
Potential Cause Explanation Solution
Compound is too soluble in the cold solvent A significant amount of the compound remains in the mother liquor after cooling.Add an anti-solvent (a solvent in which the compound is insoluble) to the solution to induce further precipitation.
Insufficient cooling The solution has not been cooled to a low enough temperature to maximize crystal formation.Cool the solution in an ice bath or refrigerator for an extended period.
Crystallization time is too short The crystallization process may not have reached equilibrium.Allow the solution to stand for a longer period to allow for complete crystallization.

Experimental Protocols (Generalized)

Disclaimer: These are generalized protocols and should be used as a starting point for method development. Optimization will be required for your specific sample matrix and purity requirements.

Protocol 1: Preparative Chiral HPLC Method Development

Caption: Workflow for preparative HPLC method development.

Step-by-Step Methodology:

  • Analytical Method Development:

    • Screen a variety of chiral stationary phases (e.g., cellulose or amylose-based) with analytical-sized columns.

    • Test different mobile phase systems. For normal phase, start with a mixture of hexane and an alcohol (isopropanol or ethanol) containing a basic additive like diethylamine (0.1%). For reversed-phase, use mixtures of acetonitrile or methanol with an aqueous buffer.

    • Optimize the mobile phase composition and column temperature to achieve baseline separation of this compound from Dapoxetine and other impurities.

  • Scale-Up to Preparative Chromatography:

    • Once an effective analytical method is established, scale it up to a preparative column with the same stationary phase.

    • Adjust the flow rate and injection volume according to the dimensions of the preparative column.

    • Perform a loading study to determine the maximum amount of sample that can be injected without compromising resolution.

    • Collect fractions containing the pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Protocol 2: Crystallization Method Development via Salt Formation

Step-by-Step Methodology:

  • Solvent Solubility Screening:

    • Determine the solubility of the crude this compound in a range of solvents at room temperature and at elevated temperatures. Ideal solvents will show high solubility at high temperatures and low solubility at low temperatures.

  • Salt Formation and Screening:

    • Dissolve the crude material in a suitable solvent.

    • Add a solution of a chiral acid (e.g., tartaric acid, mandelic acid) in the same or a miscible solvent. Use a sub-stoichiometric amount initially (e.g., 0.5 equivalents) to facilitate the formation of the less soluble diastereomeric salt.[11]

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

    • If a precipitate forms, isolate it by filtration.

  • Analysis and Optimization:

    • Analyze the precipitated salt and the mother liquor by chiral HPLC to determine the enantiomeric excess.

    • If significant enrichment is observed, optimize the crystallization conditions by varying the solvent, cooling rate, and stoichiometry of the resolving agent.

  • Liberation of the Free Base:

    • Once a diastereomerically pure salt is obtained, dissolve it in a suitable solvent system (e.g., water and an organic solvent like ethyl acetate).

    • Add a base (e.g., sodium bicarbonate or sodium hydroxide solution) to neutralize the acid and liberate the free amine.

    • Extract the pure this compound into the organic layer.

    • Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent to yield the purified product.

References

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 26.
  • SciSpace. (2016). Preparation method of this compound.
  • Google Patents. (n.d.). Process of preparing a monobasic salt of a secondary amine.
  • Kromasil. (n.d.).
  • Benchchem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
  • Chemistry LibreTexts. (2020).
  • Chemguide. (n.d.).
  • Xin Guang Chemistry. (2024). Comparison of the basicity of tertiary amines and secondary amines and primary amines.
  • YouTube. (2022). How to purify Amine? Grad student asked me.
  • Chiral Technologies Europe. (n.d.).
  • Benchchem. (n.d.).
  • Chromatography Today. (2020).
  • Onyx Scientific. (n.d.). Chiral Resolution Screening.
  • ResearchGate. (2025).
  • Whamine. (n.d.). What is the Difference Between Primary, Secondary and Tertiary Amines?
  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns.
  • YMC CO., LTD. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • PMC. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View.
  • Quora. (2022). What is the difference between a tertiary amine and a secondary amine? When would you use a tertiary amine instead of a secondary amine in a reaction?
  • BYJU'S. (n.d.). Identification of Primary Amines, Secondary Amines and Tertiary Amines.
  • Chemistry LibreTexts. (2023). Basic Properties of Amines.
  • ResearchGate. (2025).
  • American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development.
  • Reddit. (2011).
  • ResearchGate. (2025).
  • ResearchGate. (n.d.).
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • Agilent. (n.d.).
  • University of Rochester. (n.d.).
  • ACS Publications. (n.d.). Organic Letters Ahead of Print.
  • PMC. (n.d.). Cross-crystallization method used for the crystallization and preliminary diffraction analysis of a novel di-haem cytochrome c 4.
  • YouTube. (2021).
  • PMC. (n.d.). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients.

Sources

How to prevent degradation of (S)-N-Demethyl Dapoxetine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-N-Demethyl Dapoxetine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this key metabolite during storage and experimental handling. This guide synthesizes established principles of chemical stability with practical, field-proven insights to ensure the integrity of your research.

Introduction to this compound Stability

This compound is the primary active metabolite of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI). As a secondary amine, its stability profile is of critical importance for accurate analytical measurements and toxicological assessments. Degradation can lead to the formation of impurities, compromising the quality and safety of research findings. This guide provides a comprehensive framework for understanding and mitigating the risks of degradation.

FAQs: Quick Answers to Common Questions

Q1: What are the primary environmental factors that can cause the degradation of this compound?

A1: The primary factors of concern are exposure to light, oxidizing agents, high temperatures, and humidity . As a secondary amine, this compound is particularly susceptible to oxidation.[1][2] Hydrolysis under strongly acidic or basic conditions can also be a concern, although studies on the parent compound, Dapoxetine, suggest it is relatively stable under mild hydrolytic stress.[1][3]

Q2: What are the recommended long-term storage conditions for solid this compound?

A2: For long-term storage, solid this compound should be stored in a refrigerator at 2-8°C .[4] The container should be tightly sealed and protected from light. Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize the risk of oxidation.

Q3: How should I handle stock solutions of this compound?

A3: Stock solutions should be prepared in a suitable organic solvent, such as methanol or acetonitrile, and stored in a refrigerator (2-8°C) or freezer (-20°C) in tightly sealed, light-protecting (amber) vials. For aqueous solutions, it is not recommended to store them for more than one day.[1] Before use, allow refrigerated or frozen solutions to equilibrate to room temperature to prevent condensation, which can alter the concentration.

Q4: Are there any known degradation products of this compound?

A4: While specific degradation pathways for this compound are not extensively published, based on the degradation of the parent drug, Dapoxetine, and the reactivity of secondary amines, potential degradation products could include N-nitroso derivatives (if exposed to nitrous acid sources) and products of oxidative degradation.[5][6] The parent drug, Dapoxetine, is known to form an N-oxide upon oxidation.[1]

Q5: How can I be sure my analytical method is "stability-indicating" for this compound?

A5: A stability-indicating method is one that can accurately quantify the analyte of interest without interference from its degradation products, impurities, or other components in the sample matrix. To validate your method as stability-indicating, you must perform forced degradation studies and demonstrate that the degradation products are well-resolved from the main analyte peak. This is a requirement under ICH guidelines.[7][8][9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Unexpectedly low assay values for this compound. Degradation of the reference standard or sample due to improper storage (exposure to light, heat, or air).1. Verify Storage Conditions: Confirm that both the solid reference standard and any solutions have been stored at the recommended temperature (2-8°C for solids, -20°C for stock solutions) and protected from light.[10][11][12][13][14] 2. Prepare a Fresh Standard: Prepare a new stock solution from the solid reference standard and re-assay your sample. 3. Evaluate Handling Procedures: Ensure that standards and samples are not left at room temperature for extended periods. When handling solids, work quickly and in a low-humidity environment if possible.
Appearance of unknown peaks in the chromatogram of a stored sample. Formation of degradation products.1. Perform Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral purity of the this compound peak. 2. Conduct a Forced Degradation Study: Subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the unknown peaks. (See Protocol for Forced Degradation Studies below). 3. Optimize Chromatographic Method: Adjust the mobile phase composition, gradient, or column chemistry to improve the resolution between the parent compound and the new peaks.
Inconsistent results between different batches of reference standard. Variation in the purity or hydration state of the standard.1. Review Certificate of Analysis (CoA): Compare the CoAs for each batch, paying close attention to purity, water content, and any specified storage conditions. 2. Dry the Standard (if recommended): Some standards require drying under vacuum at a specific temperature before use. Follow the instructions on the label or CoA.[11] 3. Qualify a Secondary Standard: If inconsistencies persist, consider qualifying a large batch of material as a secondary (in-house) reference standard against a primary pharmacopeial standard (if available).
Loss of compound in solution over a short period. Adsorption to the container surface or degradation in the solvent.1. Use Silanized Glassware or Polypropylene Vials: To minimize adsorption, especially for low-concentration solutions. 2. Evaluate Solvent Stability: Prepare fresh solutions in different high-purity solvents (e.g., methanol, acetonitrile, DMSO) and monitor their stability over a short period (e.g., 24-48 hours) at room temperature and under refrigeration.

Experimental Protocols

Protocol for Proper Storage and Handling of this compound Reference Standard

This protocol is designed to maintain the integrity of your reference standard.

Materials:

  • This compound solid reference standard

  • Amber glass vials with Teflon-lined caps

  • Spatula

  • Analytical balance

  • Desiccator

  • Refrigerator (2-8°C)

  • Freezer (-20°C)

  • Inert gas (e.g., nitrogen or argon), optional

Procedure:

  • Receiving the Standard: Upon receipt, immediately transfer the manufacturer's container to a refrigerator (2-8°C), unless otherwise specified on the label.[12]

  • Aliquoting the Solid:

    • Before opening, allow the container to equilibrate to room temperature for at least 30 minutes in a desiccator to prevent moisture condensation.[10]

    • In a low-humidity environment (if possible), open the container and quickly weigh the desired amount of the standard into pre-labeled amber vials.

    • If available, blanket the headspace of the original container and the aliquots with an inert gas before sealing.

    • Tightly seal all vials.

  • Storage:

    • Store the primary container and all aliquots in a refrigerator (2-8°C), protected from light.[4]

    • Maintain a detailed log of the standard, including the date of receipt, lot number, storage conditions, and dates of use.

  • Usage:

    • When a vial is needed, remove it from the refrigerator and allow it to equilibrate to room temperature in a desiccator before opening.[14]

    • Use a clean, dry spatula for weighing.

    • Do not return any unused material to the original vial.[10]

Protocol for a Forced Degradation Study of this compound

This study is essential for developing a stability-indicating analytical method.[15][16]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and confirm the specificity of the analytical method.

Materials:

  • This compound

  • HPLC-grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a PDA or UV detector and a mass spectrometer (MS) if available

  • Validated HPLC column (e.g., C18)

  • pH meter

  • Oven

  • Photostability chamber

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Stress Conditions: For each condition, prepare a sample and a control (stored under normal conditions). Aim for 5-20% degradation.[17]

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solid): Place a small amount of solid this compound in a vial and heat in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

    • Photolytic Degradation (Solution): Prepare a solution of ~100 µg/mL in a suitable solvent. Expose to light in a photostability chamber according to ICH Q1B guidelines.[17] A control sample should be wrapped in aluminum foil and stored under the same conditions.

  • Analysis:

    • Analyze all stressed samples, along with the control and a non-degraded standard, using your HPLC method.

    • Assess peak purity of the main peak in all chromatograms.

    • Compare the chromatograms to identify and quantify the degradation products. If an MS detector is available, obtain mass spectra of the degradation products to aid in their identification.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound (Illustrative Data)

Stress Condition% DegradationNumber of Degradation ProductsRRT of Major Degradants
0.1 M HCl, 60°C, 24h~8%20.85, 1.15
0.1 M NaOH, 60°C, 24h~5%10.92
3% H₂O₂, RT, 24h~15%30.78, 1.21, 1.35
Dry Heat, 80°C, 48h<2%0-
Photolytic (ICH Q1B)~4%11.10

RRT = Relative Retention Time

Visualization of Key Workflows

Logical Relationship of Stability Factors

cluster_factors Environmental Factors cluster_degradation Degradation Pathways cluster_compound This compound cluster_outcome Outcome Temperature Temperature Hydrolysis Hydrolysis Temperature->Hydrolysis Humidity Humidity Humidity->Hydrolysis Light Light Photolysis Photolysis Light->Photolysis Oxygen Oxygen (Air) Oxidation Oxidation Oxygen->Oxidation Degradation Formation of Degradation Products Hydrolysis->Degradation Oxidation->Degradation Photolysis->Degradation Compound This compound (Secondary Amine) Compound->Hydrolysis Compound->Oxidation Compound->Photolysis caption Key factors influencing the degradation of this compound.

Caption: Key factors influencing the degradation of this compound.

Troubleshooting Workflow for Unexpected Degradation

Start Unexpected Peak or Low Assay CheckStorage Verify Storage Conditions (Temp, Light, Container) Start->CheckStorage CheckHandling Review Handling Procedures (Equilibration, Exposure Time) CheckStorage->CheckHandling PrepareFresh Prepare Fresh Standard/Sample CheckHandling->PrepareFresh Reassay Re-assay Sample PrepareFresh->Reassay ProblemSolved Problem Resolved Reassay->ProblemSolved Results OK ProblemPersists Problem Persists Reassay->ProblemPersists Results Not OK PeakPurity Perform Peak Purity Analysis ProblemPersists->PeakPurity ForceDeg Conduct Forced Degradation Study PeakPurity->ForceDeg OptimizeMethod Optimize Analytical Method ForceDeg->OptimizeMethod IdentifyProduct Identify Degradation Product OptimizeMethod->IdentifyProduct IdentifyProduct->ProblemSolved caption Troubleshooting workflow for unexpected sample degradation.

Caption: Troubleshooting workflow for unexpected sample degradation.

References

  • Pharmaguddu. (2024). SOP for Controlling and Storage Reference standards. [Link]

  • Pharmaguideline. (2012). Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. [Link]

  • Pharmaguideline. (n.d.). SOP for Handling of Reference and Working Standards. [Link]

  • PharmaGuideHub. (2024). PROCUREMENT, HANDLING, STORAGE AND DESTRUCTION OF REFERENCE STANDARDS. [Link]

  • Chen, B., et al. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology. [Link]

  • Rendic, S., & Di Carlo, F. J. (1997). Human cytochrome P450 enzymes: a status report summarizing their reactions, substrates, inducers, and inhibitors. Drug Metabolism Reviews.
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Testa, B., & Al-Loga, K. (1974). Metabolic N-dealkylation and N-oxidation as elucidators of the role of alkylamino moieties in drugs acting at various receptors. PubMed Central. [Link]

  • Soliman, S. M., et al. (2017). Validated Stability-Indicating UPLC Method for Determination of Dapoxetine and Fluoxetine: Characterization of Their Hydrolytic. Walsh Medical Media. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Reddy, G. S., et al. (2011). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. PubMed Central. [Link]

  • ResearchGate. (2025). N-Demethylation of N-Methyl Alkaloids with Ferrocene. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • MDPI. (2021). Metabolic N-Dealkylation and N-Oxidation. [Link]

  • ResearchGate. (2025). Green Chemistry Studies on the oxidative N-demethylation of atropine, thebaine and oxycodone using a Fe III -TAML catalyst. [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research. [Link]

  • ResearchGate. (2025). Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. [Link]

  • Liew, K. B., & Peh, K. K. (2012). STABILITY INDICATING HPLC-UV METHOD FOR DETERMINATION OF DAPOXETINE HCl IN PHARMACEUTICAL PRODUCT. Acta Poloniae Pharmaceutica. [Link]

  • Tønnesen, H. H. (2009). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. [Link]

  • American Elements. (n.d.). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. [Link]

  • Pharmaffiliates. (n.d.). Dapoxetine Hydrochloride-impurities. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of pharmaceutical and biomedical analysis. [Link]

  • International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

Sources

Technical Support Center: Methodologies for (S)-N-Demethyl Dapoxetine in Cellular Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (S)-N-Demethyl Dapoxetine. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for incorporating this compound into in vitro cell treatment protocols. Given that this compound (also known as desmethyldapoxetine) is the primary active metabolite of Dapoxetine, much of the guidance herein is extrapolated from the well-documented behavior of its parent compound. Our goal is to equip you with the foundational knowledge and troubleshooting strategies necessary for successful experimentation.

Section 1: Frequently Asked Questions (FAQs) - Compound Profile & Handling

This section addresses the most common initial questions regarding the nature, handling, and storage of this compound.

Q1: What is this compound and what is its primary mechanism of action?

This compound is a primary metabolite of Dapoxetine, formed in the liver through the action of cytochrome P450 enzymes.[1][2] The parent compound, Dapoxetine, is a potent and short-acting selective serotonin reuptake inhibitor (SSRI).[1][2][3] Its mechanism of action involves binding to the serotonin transporter (SERT) to block the reuptake of serotonin from the synaptic cleft, thereby potentiating serotonergic neurotransmission.[4][5] It is hypothesized that this compound shares this primary mechanism as an SSRI. While the parent compound Dapoxetine shows high affinity for SERT, it also exhibits weaker binding to norepinephrine (NE) and dopamine (DA) transporters.[1][6][7]

Q2: How should I properly store the compound?

Proper storage is critical to maintain the integrity and stability of this compound.

  • Solid Form: The compound in its solid (powder) form should be stored at -20°C in a tightly sealed container to protect it from moisture and light.[8][9]

  • Stock Solutions: For prepared stock solutions in organic solvents (e.g., DMSO, Ethanol), it is recommended to aliquot into single-use volumes and store at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term use (up to 1 month).[10][11] This practice minimizes degradation from repeated freeze-thaw cycles.

Q3: What is the best way to prepare stock solutions?

The hydrochloride salt of the parent compound, Dapoxetine, is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[9]

  • Recommended Solvent: For cell culture applications, DMSO is the most common choice for creating a high-concentration primary stock solution (e.g., 10-50 mM).

  • Preparation Procedure: To prepare a stock solution, dissolve the solid compound in the chosen solvent by vortexing. Gentle warming may be applied if necessary. Ensure the compound is fully dissolved before storage.

  • Aqueous Solutions: Direct dissolution in aqueous buffers like PBS is possible, but these solutions are less stable and not recommended for storage longer than one day.[9] Prepare fresh aqueous dilutions from your organic stock solution for each experiment.

Q4: What is the stability of this compound in cell culture media?

Like many small molecules, the stability of this compound in aqueous culture media at 37°C can be limited. It is strongly recommended to prepare the final working concentration by diluting the stock solution directly into the culture medium immediately before treating the cells. Do not store the compound pre-diluted in media for extended periods.

Section 2: Experimental Design & Core Protocol

This section provides a foundational workflow for treating cell lines with this compound and establishing optimal experimental parameters.

Workflow for Cell Treatment and Analysis

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis prep_stock Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO) prep_working Serially Dilute Stock to Create Working Solutions prep_stock->prep_working treat_cells Add Working Solutions to Cell Culture Media prep_working->treat_cells prep_cells Seed Cells and Allow Adherence (24h) prep_cells->treat_cells incubation Incubate for Desired Duration (e.g., 24, 48, 72h) treat_cells->incubation harvest Harvest Cells for Downstream Analysis incubation->harvest controls Include Controls: - Untreated Cells - Vehicle (Solvent) Only controls->treat_cells assay Perform Assays: - Viability (MTT, LDH) - Target Engagement - Functional Readout harvest->assay data Analyze and Interpret Data assay->data

Caption: General experimental workflow for cell treatment with this compound.

Step-by-Step Protocol for Cell Treatment
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of analysis. Allow cells to adhere and recover for 18-24 hours.

  • Prepare Working Solutions: On the day of the experiment, thaw your stock solution. Perform serial dilutions in serum-free media to create a range of concentrations for your dose-response curve.

  • Vehicle Control: Prepare a vehicle control by performing the same dilution steps with the solvent (e.g., DMSO) used for the stock solution. The final concentration of the solvent in the cell culture should be consistent across all conditions and ideally kept below 0.1% to avoid toxicity.

  • Cell Treatment: Remove the old media from the cells and replace it with fresh media containing the desired final concentrations of this compound or the vehicle control.

  • Incubation: Return the plates to the incubator for the predetermined treatment duration (e.g., 24, 48, or 72 hours).

  • Analysis: Following incubation, proceed with your chosen downstream assays, such as cell viability assays, protein expression analysis, or functional readouts.

Section 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during in vitro experiments with small molecule inhibitors.

Q: I am observing no discernible effect or highly variable results after treatment. What should I check?

A: This is a common issue that can stem from multiple factors.

  • Possible Cause 1: Compound Inactivity/Degradation.

    • Expert Insight: Small molecules can degrade due to improper storage, repeated freeze-thaw cycles, or instability in aqueous solutions.

    • Troubleshooting Steps:

      • Always use freshly prepared working solutions for each experiment.

      • Verify the storage conditions of your solid compound and stock solutions (-20°C for solid, -80°C for stocks).[8][11]

      • If possible, confirm the compound's integrity using an analytical method like HPLC.[12]

  • Possible Cause 2: Sub-optimal Concentration.

    • Expert Insight: The effective concentration can vary significantly between different cell lines.

    • Troubleshooting Steps:

      • Perform a dose-response experiment using a wide range of concentrations (e.g., from 1 nM to 100 µM) to determine the optimal effective range (EC₅₀/IC₅₀).

      • Consult literature for typical concentrations used for other SSRIs in similar cell lines.

  • Possible Cause 3: Low Target Expression in Cell Line.

    • Expert Insight: The primary target of this compound is the serotonin transporter (SERT). If your cell line expresses SERT at very low or undetectable levels, you will not observe a direct on-target effect.

    • Troubleshooting Steps:

      • Verify SERT expression in your cell line via Western Blot, qPCR, or by consulting literature databases (e.g., Human Protein Atlas).

      • Include a positive control cell line known to express high levels of SERT.

Q: My cells are dying or showing signs of stress even at low concentrations. What is causing this toxicity?

A: Distinguishing between specific on-target cytotoxicity and non-specific effects is crucial.

  • Possible Cause 1: Solvent Toxicity.

    • Expert Insight: Solvents like DMSO can be toxic to cells, especially at concentrations above 0.5%.

    • Troubleshooting Steps:

      • Ensure your vehicle-only control shows no toxicity compared to untreated cells.

      • Calculate the final solvent concentration in your media and ensure it is consistent and as low as possible (ideally ≤0.1%).

  • Possible Cause 2: Compound-Induced Cytotoxicity.

    • Expert Insight: The compound itself may be cytotoxic at the concentrations tested, either through on-target or off-target mechanisms.

    • Troubleshooting Steps:

      • Perform a formal cytotoxicity assay (e.g., MTT, CellTiter-Glo®, or LDH release assay) in parallel with your functional experiments to determine the cytotoxic concentration range (CC₅₀).

      • Select concentrations for your functional assays that are well below the observed toxicity threshold.

Q: I see a precipitate forming after adding the compound to my cell culture media. How can I fix this?

A: Solubility issues can lead to inaccurate dosing and inconsistent results.

  • Possible Cause 1: Exceeding Aqueous Solubility.

    • Expert Insight: The parent compound, Dapoxetine, is more soluble in acidic conditions and can be practically insoluble at neutral pH.[13] This pH-dependent solubility is a common characteristic of amine-containing compounds.

    • Troubleshooting Steps:

      • Ensure your final treatment concentration does not exceed the known aqueous solubility limit of the compound.

      • Prepare the final dilution in media immediately before adding it to the cells to minimize the time for precipitation to occur.

      • Visually inspect the media under a microscope after adding the compound to check for precipitates. If observed, the experiment should be repeated at a lower concentration.

Section 4: Technical Data & Pathway Visualization

Transporter Binding Profile (Parent Compound: Dapoxetine)

The following table summarizes the inhibitory constants (IC₅₀) of the parent compound, Dapoxetine, providing insight into its selectivity. It is expected that this compound will have a similar, though not identical, profile.

TransporterTarget SpeciesIC₅₀ (nM)Reference
Serotonin (SERT)Human1.12[7]
Norepinephrine (NET)Human202[7][9]
Dopamine (DAT)Human1720[7][9]
Hypothesized Mechanism of Action Pathway

The diagram below illustrates the central mechanism of action for an SSRI like this compound at a serotonergic synapse.

G cluster_cleft Synaptic Cleft presynaptic Presynaptic Neuron serotonin_cleft Serotonin (5-HT) presynaptic->serotonin_cleft Release postsynaptic Postsynaptic Neuron signal Increased Postsynaptic Signaling postsynaptic->signal SERT Serotonin Transporter (SERT) SERT->presynaptic serotonin_cleft->SERT Reuptake receptor 5-HT Receptors serotonin_cleft->receptor Binds demethyl_dapoxetine (S)-N-Demethyl Dapoxetine demethyl_dapoxetine->SERT Inhibits receptor->postsynaptic

Caption: Inhibition of serotonin reuptake by this compound.

References

  • McMahon, C. G. (2012). Dapoxetine: a new option in the medical management of premature ejaculation. Therapeutic Advances in Urology. Available at: [Link]

  • McMahon, C. (2007). Efficacy of Dapoxetine in the Treatment of Premature Ejaculation. Therapeutic Advances in Urology. Available at: [Link]

  • Kendirci, M., & Hellstrom, W. J. G. (2007). Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation. Therapeutic and Clinical Risk Management. Available at: [Link]

  • Gengo, P. J., et al. (2005).
  • Urology Textbook. Dapoxetin: Adverse Effects, Contraindications and Dosage. Available at: [Link]

  • Kale, P. B., et al. (2021). Bioanalytical Method Development and Validation of Dapoxetine Hydrochloride in Human Plasma by RP-HPLC. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • National Center for Biotechnology Information. Dapoxetine. PubChem Compound Summary for CID 71353. Available at: [Link]

  • Zhang, Y. (2016). Preparation method of this compound. SciSpace. Available at: [Link]

  • SynZeal. Dapoxetine Impurities. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Development and validation of a HPLC analytical assay method for dapoxetine tablets: A medicine for premature ejaculation. Available at: [Link]

  • ResearchGate. (2013). Dapoxetine Hydrochloride | Request PDF. Available at: [Link]

  • Google Patents. (2014). CN103664660A - Synthesis method of dapoxetine hydrochloride.
  • Zhu, Y., et al. (2015). A novel and practical asymmetric synthesis of dapoxetine hydrochloride. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Modi, N. B., et al. (2006). Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation. BJU International. Available at: [Link]

  • Eureka | Patsnap. (2019). Synthesis method of dapoxetine and dapoxetine hydrochloride. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Formulation Development and Evaluation of Dapoxetine Hydrochloride Tablets Approved for the Treatment of Premature Ejaculation. Available at: [Link]

  • ResearchGate. (2015). Development and validation of a HPLC analytical assay method for dapoxetine tablets: A medicine for premature ejaculation | Request PDF. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Development and validation of a HPLC analytical assay method for dapoxetine tablets: A medicine for premature ejaculation. Available at: [Link]

  • International Journal of Pharmacy and Technology. (2016). Stability indicating HPLC method for Dapoxetine HCL in bulk and in formulation. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2013). Stability indicating HPLC method for simultaneous quantification of sildenafil citrate and dapoxetine hydrochloride in Pharmaceutical products. Available at: [Link]

  • Australian Prescriber. (2013). Dapoxetine for premature ejaculation. Available at: [Link]

Sources

Minimizing off-target effects of (S)-N-Demethyl Dapoxetine in experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Minimizing Off-Target Effects

Welcome to the technical support resource for researchers utilizing (S)-N-Demethyl Dapoxetine (Desmethyldapoxetine). As Senior Application Scientists, we understand that the integrity of your research hinges on the precise understanding and control of your pharmacological tools. This compound, the primary active metabolite of Dapoxetine, is a potent inhibitor of the serotonin transporter (SERT). However, like many monoamine transporter ligands, it possesses a broader binding profile that necessitates careful experimental design to ensure that observed effects are correctly attributed to its on-target activity.

This guide provides in-depth, practical solutions in a question-and-answer format to help you anticipate, identify, and mitigate potential off-target effects in your experiments.

Section 1: Foundational Pharmacology of this compound

This section addresses the core pharmacological properties that are essential for designing specific and reliable experiments.

FAQ 1: What is the primary mechanism of action and known off-target profile of this compound?

This compound's primary mechanism of action is the inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[1][2] It is an active metabolite of Dapoxetine, a compound originally developed as an antidepressant and now used for premature ejaculation due to its rapid absorption and elimination.[3][4]

Crucially, the parent compound, Dapoxetine, is known to bind not only to SERT but also to the norepinephrine (NE) and dopamine (DA) transporters.[5][6] Radioligand binding studies have established a clear order of potency: SERT > NET >> DAT .[6] Given that this compound (desmethyldapoxetine) is reported to be roughly equipotent to its parent compound, Dapoxetine, it is critical for researchers to assume a similar off-target profile.[3] Therefore, the most significant potential off-target effect to control for in your experiments is the inhibition of the norepinephrine transporter (NET).

Transporter TargetParent Compound (Dapoxetine) PotencyImplied this compound PotencyPrimary Experimental Consideration
Serotonin Transporter (SERT) High (pKi ≈ 8.0 nM)[5][6]High (On-Target) This is your intended therapeutic target.
Norepinephrine Transporter (NET) Moderate[5][6]Moderate (Primary Off-Target) Effects on noradrenergic signaling must be ruled out.
Dopamine Transporter (DAT) Low[5][6]Low (Secondary Off-Target) Less likely to be a factor, but should be considered at high concentrations.
Section 2: Designing In Vitro Experiments for Selectivity

The foundation of any robust pharmacological study is a clear in vitro characterization of the compound's activity and selectivity. These assays are a self-validating system; by testing against multiple transporters, you build confidence that the effects seen in more complex systems are due to the intended mechanism.

FAQ 2: How do I experimentally determine the selectivity of my batch of this compound?

You must empirically validate the selectivity of your specific compound lot using functional assays. The most direct method is to compare its inhibitory potency (IC50) across cell lines individually expressing the human serotonin, norepinephrine, and dopamine transporters.[7][8] Cell-based transporter assays are preferred as they provide functional data on the inhibition of uptake, which is more physiologically relevant than simple binding affinity.[8][9]

Workflow for Determining Transporter Selectivity

G cluster_0 Phase 1: Cell Line Preparation cluster_1 Phase 2: Functional Uptake Assay cluster_2 Phase 3: Data Analysis A Select Host Cell Line (e.g., HEK293, CHO) Low endogenous transporters B Transfect Cells Separately with hSERT, hNET, hDAT A->B C Select & Culture Stable Clones for each transporter B->C D Plate cells (SERT, NET, DAT) in separate 96-well plates C->D E Prepare serial dilutions of This compound D->E F Pre-incubate cells with compound or vehicle control E->F G Add radiolabeled substrate ([3H]5-HT, [3H]NE, or [3H]DA) F->G H Incubate to allow uptake G->H I Wash cells & lyse H->I J Measure substrate uptake via scintillation counting I->J K Generate concentration-response curves for each transporter J->K L Calculate IC50 values for SERT, NET, and DAT K->L M Determine Selectivity Ratios (IC50 NET / IC50 SERT) L->M

Caption: Workflow for determining compound selectivity using functional transporter assays.

Protocol: Functional Transporter Uptake Assay

This protocol outlines a standard method for assessing the inhibition of monoamine transporters in stably transfected HEK293 cells.

Objective: To determine the IC50 values of this compound for hSERT, hNET, and hDAT.

Materials:

  • HEK293 cells stably expressing either hSERT, hNET, or hDAT.

  • Culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic).

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeled substrates: [³H]Serotonin (for hSERT), [³H]Norepinephrine (for hNET), [³H]Dopamine (for hDAT).

  • This compound stock solution (in DMSO).

  • Known selective inhibitors for positive controls (e.g., Citalopram for SERT, Desipramine for NET, GBR12909 for DAT).

  • 96-well cell culture plates.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Cell Plating: Seed the stably transfected HEK293 cells into 96-well plates at a density that will yield a confluent monolayer on the day of the assay. Culture three separate plates, one for each transporter cell line.

  • Compound Preparation: On the day of the assay, prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M. Also prepare vehicle controls (buffer with DMSO) and positive control inhibitors.

  • Pre-incubation: Aspirate the culture medium from the cells and wash gently with Assay Buffer. Add the compound dilutions (or controls) to the appropriate wells and pre-incubate for 15-20 minutes at 37°C. This allows the compound to bind to the transporters.

  • Initiate Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction. The final concentration of the substrate should be close to its Km value for the respective transporter to ensure sensitive detection of inhibition.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell line.

  • Terminate Uptake: Rapidly terminate the reaction by aspirating the buffer and washing the cells multiple times with ice-cold Assay Buffer. This stops the transporter activity and removes extracellular radiolabel.

  • Cell Lysis & Counting: Lyse the cells in each well (e.g., with 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to fit the data and determine the IC50 value for each transporter.

    • Calculate the selectivity ratio (e.g., IC50 for NET / IC50 for SERT). A higher ratio indicates greater selectivity for SERT.

Section 3: Troubleshooting Guide for In Vitro & In Vivo Studies

Even with careful planning, unexpected results can arise. This section addresses common issues and provides a logical framework for troubleshooting.

Troubleshooting Q1: My in vitro results suggest an effect that doesn't align with pure SERT inhibition. What should I do?

If you observe cellular effects (e.g., changes in signaling pathways, cell viability) at concentrations where this compound should be selective for SERT, it's crucial to investigate further.

G A Unexpected In Vitro Effect Observed at Low Compound Concentration B Is the effect blocked by a selective SERT antagonist (e.g., Citalopram)? A->B C YES: Effect is likely SERT-mediated. Re-evaluate downstream hypothesis. B->C Yes D NO: Effect is likely Off-Target. B->D No E Is the effect blocked by a selective NET antagonist (e.g., Desipramine)? D->E F YES: Effect is mediated by Norepinephrine Transporter (NET). Data is still valid but re-interpretation is required. E->F Yes G NO: Consider other off-targets. Perform broader profiling (e.g., receptor panel screen). E->G No

Caption: Decision tree for troubleshooting unexpected in vitro experimental results.

This logical progression allows you to systematically dissect the pharmacology of the observed effect. Using selective antagonists for SERT and NET as tools is a powerful method to confirm or refute the involvement of these primary targets.

Troubleshooting Q2: I'm conducting an in vivo animal study and observe behavioral or physiological effects (e.g., hyperactivity, changes in blood pressure) that are not typically associated with SERT inhibition. How can I confirm the mechanism?

This is a common challenge when translating in vitro data to complex biological systems. The principles of using pharmacological antagonists are the most effective way to dissect the in vivo mechanism.

Experimental Design for In Vivo Target Validation:

  • Establish the Effect: First, establish a robust and reproducible behavioral or physiological effect with a specific dose of this compound.

  • Pre-treatment with Antagonists: Design a study with multiple experimental groups:

    • Group 1 (Vehicle): Vehicle for antagonist + Vehicle for this compound. (Baseline)

    • Group 2 (Compound Only): Vehicle for antagonist + this compound. (Effect size)

    • Group 3 (SERT Blockade): Pre-treat with a highly selective SERT antagonist + administer this compound.

    • Group 4 (NET Blockade): Pre-treat with a highly selective NET antagonist (e.g., Reboxetine) + administer this compound.

  • Interpret the Outcomes:

    • If the effect is blocked by the SERT antagonist but not the NET antagonist: You have strong evidence the effect is on-target (SERT-mediated) .

    • If the effect is blocked by the NET antagonist but not the SERT antagonist: You have strong evidence the effect is off-target (NET-mediated) .

    • If the effect is blocked by both antagonists: The effect may be due to a combination of SERT and NET inhibition or a downstream interaction between these neurotransmitter systems.

    • If the effect is blocked by neither antagonist: The effect is likely mediated by a different, unknown off-target site, requiring broader investigation.

Section 4: Final Checklist for Experimental Rigor

Before finalizing your study and interpreting the data, use this checklist to ensure you have adequately controlled for potential off-target effects.

CheckpointYes / NoNotes / Action Required
Purity & Identity: Has the chemical identity and purity of the this compound lot been confirmed?
In Vitro Selectivity: Have you determined the IC50 values for hSERT, hNET, and hDAT?Record selectivity ratio (NET/SERT): _______
Concentration Selection: Is the primary concentration/dose used in your main experiments at least 10-fold below the IC50 for NET?If not, off-target NET effects are highly probable.
Control Compounds: Are you including a highly selective SERT inhibitor (e.g., Escitalopram) as a positive control for on-target effects?
Antagonist Validation (in vivo): If unexpected in vivo effects are observed, have you performed antagonist pre-treatment studies to confirm the mechanism?
Data Interpretation: Does your final conclusion explicitly acknowledge and rule out the potential contribution of NET inhibition?
References
  • Wikipedia. (n.d.). Dapoxetine. Retrieved from [Link]

  • McMahon, C. G. (2012). Dapoxetine: a new option in the medical management of premature ejaculation. Therapeutic Advances in Urology. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacokinetic and pharmacodynamic properties of dapoxetine a novel 'on demand' treatment for premature ejaculation. Request PDF. Available at: [Link]

  • SciSpace. (n.d.). Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation. Available at: [Link]

  • PubMed. (2017). Transporter assays as useful in vitro tools in drug discovery and development. Available at: [Link]

  • MedEx. (n.d.). Dumax | 30 mg | Tablet. Eskayef Pharmaceuticals Ltd. Available at: [Link]

  • PubMed Central. (2009). Efficacy of Dapoxetine in the Treatment of Premature Ejaculation. Available at: [Link]

  • Urology Textbook. (n.d.). Dapoxetin: Adverse Effects, Contraindications and Dosage. Available at: [Link]

  • ResearchGate. (n.d.). Transporter assays as useful in vitro tools in drug discovery and development. Request PDF. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Dapoxetine – Knowledge and References. Available at: [Link]

  • PNAS. (2011). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Available at: [Link]

  • Taylor & Francis Online. (2018). Application of in vitro CYP and Transporter Assays to Predict Clinical Drug–Drug Interactions. Available at: [Link]

  • Charles River Laboratories. (n.d.). Drug transporter studies in vitro – understanding drug disposition and interactions. Available at: [Link]

  • FDA. (n.d.). FDA Requirements for Preclinical Studies. Available at: [Link]

  • PortaCellTec Biosciences GmbH. (n.d.). Transporter Interaction Studies. Available at: [Link]

  • PubMed. (2005). Distinguishing roles for norepinephrine and serotonin in the behavioral effects of antidepressant drugs. Available at: [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Available at: [Link]

  • PubMed Central. (2018). General Principles of Preclinical Study Design. Available at: [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Available at: [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. Available at: [Link]

  • PubMed Central. (2006). Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of Serotonin Transporter Activity: (S)-N-Demethyl Dapoxetine vs. Dapoxetine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

Introduction

Dapoxetine, a potent and short-acting selective serotonin reuptake inhibitor (SSRI), is the first orally administered pharmacological agent developed specifically for the treatment of premature ejaculation (PE).[1][2] Its efficacy is primarily attributed to its inhibition of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin and a subsequent delay in the ejaculatory reflex.[2][3] Dapoxetine undergoes extensive metabolism in the liver, primarily through the cytochrome P450 isoenzymes CYP2D6 and CYP3A4, as well as flavin monooxygenase 1 (FMO1).[2][4] This metabolic process yields several metabolites, with (S)-N-Demethyl Dapoxetine (desmethyldapoxetine) being a principal active metabolite.[4][5] This guide provides a detailed comparative analysis of the activity of this compound and its parent compound, Dapoxetine, with a focus on their interaction with the serotonin transporter.

Chemical Structures

The chemical structures of Dapoxetine and its N-demethylated metabolite are presented below. The stereochemistry at the chiral center is crucial for their pharmacological activity.

Figure 1: Chemical Structure of (S)-Dapoxetine

Chemical Structure of (S)-Dapoxetine

(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine

Figure 2: Chemical Structure of this compound

Chemical Structure of this compound

(S)-N-Methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine

Mechanism of Action: Serotonin Transporter Inhibition

Both Dapoxetine and this compound exert their pharmacological effects by binding to the serotonin transporter (SERT). SERT is a transmembrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby terminating its signaling. By inhibiting this reuptake mechanism, these compounds increase the concentration and duration of action of serotonin in the synapse, enhancing serotonergic neurotransmission. This enhanced signaling in pathways that control ejaculation is believed to be the primary mechanism for delaying the ejaculatory reflex.[2][3]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dapoxetine / this compound Dapoxetine / this compound SERT SERT Dapoxetine / this compound->SERT Inhibits 5-HT_reuptake 5-HT Reuptake 5-HT_vesicle Serotonin (5-HT) Vesicles Synaptic_Cleft 5-HT_vesicle->Synaptic_Cleft Release Synaptic_5HT Increased Serotonin (5-HT) Synaptic_5HT->SERT Reuptake Blocked 5-HT_Receptor 5-HT Receptors Synaptic_5HT->5-HT_Receptor Binds Signal_Transduction Signal Transduction Cascade 5-HT_Receptor->Signal_Transduction Activates Delayed_Ejaculation Delayed Ejaculation Signal_Transduction->Delayed_Ejaculation

Caption: Mechanism of action of Dapoxetine and this compound.

Comparative Analysis of SERT Activity

While both Dapoxetine and its N-demethylated metabolite are active at the serotonin transporter, their relative potencies and pharmacokinetic profiles result in different contributions to the overall clinical effect.

CompoundSERT Affinity (pKi)SERT Inhibition (IC50)In Vivo PotencyClinical Contribution
(S)-Dapoxetine 8.0[1]1.12 nM (for [3H]5-HT uptake)PotentPrimary contributor to clinical efficacy
This compound Data not publicly availableData not publicly availableRoughly equipotent to Dapoxetine[6]Minimal under normal conditions due to low plasma concentrations[6]
(S)-N,N-Didesmethyl Dapoxetine Data not publicly availableData not publicly availableEquipotent to Dapoxetine[1]Negligible due to very low plasma concentrations[6]

Discussion of Comparative Activity:

  • Dapoxetine: As the parent drug, Dapoxetine is a potent inhibitor of the serotonin transporter with a pKi of 8.0, which corresponds to a Ki of 10 nM.[1] It is rapidly absorbed, reaching maximum plasma concentrations in approximately 1-2 hours.[3] This pharmacokinetic profile makes it suitable for on-demand treatment of PE.

  • This compound: Preclinical data indicate that this compound is a pharmacologically active metabolite with a potency for SERT inhibition that is "roughly equipotent" to the parent compound.[6] However, under normal physiological conditions, its plasma concentrations are significantly lower than those of Dapoxetine, constituting less than 3% of the plasma concentration of the parent drug.[4] Consequently, its contribution to the overall clinical effect is considered minimal.[6] It is important to note that specific, publicly available quantitative data on the SERT binding affinity (Ki or pKi) for this compound are scarce.

  • (S)-N,N-Didesmethyl Dapoxetine: Another metabolite, didesmethyldapoxetine, is also reported to be equipotent to dapoxetine.[1] However, its plasma concentrations are even lower than those of desmethyldapoxetine, making its pharmacological contribution negligible.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of compounds like Dapoxetine and its metabolites at the serotonin transporter.

Competitive Radioligand Binding Assay for SERT Affinity

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the serotonin transporter using a competitive binding assay with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human serotonin transporter (hSERT).

Materials:

  • hSERT-expressing cell membranes (e.g., from HEK293 or CHO cells)

  • Radioligand: [³H]Citalopram or another suitable high-affinity SERT ligand

  • Test compounds: Dapoxetine, this compound

  • Non-specific binding control: A high concentration of a known SSRI (e.g., 10 µM Fluoxetine)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing hSERT according to standard laboratory protocols. Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).

  • Assay Setup: In a 96-well microplate, set up the following in triplicate:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding: 25 µL of the non-specific binding control.

    • Test Compound: 25 µL of serial dilutions of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

  • Add Radioligand: Add 25 µL of [³H]Citalopram diluted in assay buffer to all wells. The final concentration should be at or near its Kd value (typically 1-2 nM).

  • Add Membranes: Add 200 µL of the hSERT membrane preparation (containing 5-20 µg of protein) to each well. The final assay volume is 250 µL.

  • Incubation: Incubate the plate at room temperature (or a specific temperature, e.g., 25°C) for 60-120 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Buffers) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Total, Non-specific, Test Compound) Prepare_Reagents->Plate_Setup Add_Radioligand Add [3H]Citalopram Plate_Setup->Add_Radioligand Add_Membranes Add hSERT Membranes Add_Radioligand->Add_Membranes Incubate Incubate at Room Temperature Add_Membranes->Incubate Filtration Rapid Filtration & Washing Incubate->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 & Ki Calculation) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Synaptosomal Serotonin Uptake Assay

This protocol describes a method to measure the functional inhibition of the serotonin transporter by assessing the uptake of radiolabeled serotonin into synaptosomes.

Objective: To determine the IC50 value of a test compound for inhibiting serotonin uptake into isolated nerve terminals (synaptosomes).

Materials:

  • Fresh brain tissue (e.g., from rodents)

  • Sucrose solutions of various molarities for gradient centrifugation

  • Krebs-Ringer-HEPES buffer (or similar physiological buffer)

  • Radiolabeled serotonin: [³H]5-HT

  • Test compounds: Dapoxetine, this compound

  • Potent SERT inhibitor for determining non-specific uptake (e.g., 10 µM Fluoxetine)

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh brain tissue in ice-cold sucrose buffer.

    • Perform differential centrifugation to enrich for the synaptosomal fraction. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in a physiological buffer.

  • Uptake Assay:

    • Pre-warm the synaptosomal suspension to 37°C.

    • In separate tubes, pre-incubate the synaptosomes with either buffer (for total uptake), a high concentration of a known SERT inhibitor (for non-specific uptake), or various concentrations of the test compound.

    • Initiate the uptake reaction by adding a fixed concentration of [³H]5-HT to each tube.

    • Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.

  • Termination and Filtration:

    • Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.

    • Immediately wash the filters with ice-cold buffer to remove unbound [³H]5-HT.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Conclusion

Dapoxetine is a potent serotonin reuptake inhibitor, and its clinical efficacy in the treatment of premature ejaculation is well-established. Its major metabolite, this compound, exhibits comparable in vitro activity at the serotonin transporter. However, due to its significantly lower plasma concentrations, its contribution to the overall pharmacological effect of Dapoxetine is minimal under normal dosing conditions. This guide provides a framework for the comparative analysis of these two compounds and detailed protocols for the experimental evaluation of their activity. Further research providing specific quantitative data on the SERT binding affinity of this compound would be beneficial for a more complete understanding of its pharmacological profile.

References

  • Dapoxetine: a new option in the medical management of premature ejaculation. (2012). Therapeutic Advances in Urology. Available at: [Link]

  • Dapoxetine. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Andersson, K. E., Mulhall, J. P., & Wyllie, M. G. (2006). Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation. BJU international, 97(2), 311–315. Available at: [Link]

  • Dumax | 30 mg | Tablet. (n.d.). MedEx. Retrieved January 16, 2026, from [Link]

  • Kendirci, M., Salem, E., & Hellstrom, W. J. (2007). Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation. Therapeutics and clinical risk management, 3(2), 277–289. Available at: [Link]

  • Modi, N. B., Dresser, M. J., & Desai, D. (2006). Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation. Journal of clinical pharmacology, 46(3), 301–309. Available at: [Link]

  • Pharmacokinetic interaction between udenafil and dapoxetine: a randomized, open-labeled crossover study in healthy male volunteers. (2015). Drug Design, Development and Therapy, 9, 1335–1342. Available at: [Link]

  • Skibiński, R., Giebułtowicz, J., & Sołtys, K. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Molecules (Basel, Switzerland), 26(13), 3794. Available at: [Link]

  • McMahon, C. G. (2012). Dapoxetine: a new option in the medical management of premature ejaculation. Therapeutic advances in urology, 4(5), 233–251. Available at: [Link]

  • What is the mechanism of Dapoxetine Hydrochloride? (2024, July 17). Patsnap Synapse. Available at: [Link]

  • McMahon, C. G., Althof, S. E., Kaufman, J. M., Buvat, J., Levine, S. B., Aquilina, J. W., ... & Porst, H. (2011). Efficacy and safety of dapoxetine for the treatment of premature ejaculation: integrated analysis of results from five phase 3 trials. The journal of sexual medicine, 8(2), 524–539. Available at: [Link]

  • Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. (2021). ResearchGate. Available at: [Link]

  • Enhanced pharmacokinetic performance of dapoxetine hydrochloride via the formulation of instantly-dissolving buccal films with acidic pH modifier and hydrophilic cyclodextrin: Factorial analysis, in vitro and in vivo assessment. (2020). International Journal of Pharmaceutics, 583, 119368. Available at: [Link]

  • Dapoxetine N-Desmethyl. (n.d.). Veeprho. Retrieved January 16, 2026, from [Link]

  • Pharmacokinetic and pharmacodynamic properties of dapoxetine a novel 'on demand' treatment for premature ejaculation. (2006). BJU International. Available at: [Link]

  • rac N-Demethyl Dapoxetine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Chemical structure of Dapoxetine. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Table 2 Pharmacokinetic parameters of dapoxetine and desmethyl... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis method of dapoxetine hydrochloride. (2014). Google Patents.
  • Dapoxetine and the treatment of premature ejaculation. (2016). Translational Andrology and Urology. Available at: [Link]

  • Comparison of paroxetine and dapoxetine, a novel selective serotonin reuptake inhibitor in the treatment of premature ejaculation. (2014). Andrologia. Available at: [Link]

  • Comparison of dapoxetine versus paroxetine in patients with premature ejaculation: a double-blind, placebo-controlled, fixed-dose, randomized study. (2006). The Journal of Urology. Available at: [Link]

  • Prospective comparison of tadalafil 5 mg, dapoxetine 30 mg, and the combination of both in the treatment of premature ejaculation. (2022). The World Journal of Men's Health. Available at: [Link]

  • Effect of Dapoxetine on intravaginal ejaculatory latency time (IELT) in premature ejaculation: a systematic review. (2021). ResearchGate. Available at: [Link]

  • Cardiovascular Safety Profile of Dapoxetine during the Premarketing Evaluation. (2009). Drug Safety. Available at: [Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. (2013). Journal of Chemical Information and Modeling. Available at: [Link]

  • The relationship between dose and serotonin transporter occupancy of antidepressants—a systematic review. (2021). Molecular Psychiatry. Available at: [Link]

  • SSRI antidepressants differentially modulate serotonin reuptake and release in Drosophila. (2020). Scientific Reports. Available at: [Link]

  • What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? (2025). Dr.Oracle. Available at: [Link]

  • Therapeutic potential of quercetin in depressive symptoms: a systematic review and meta-analysis of preclinical studies. (2025). Frontiers in Pharmacology. Available at: [Link]

  • Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms. (2022). Acta Pharmaceutica Sinica B. Available at: [Link]

Sources

A Comparative Analysis of (S)-N-Demethyl Dapoxetine and Other Selective Serotonin Reuptake Inhibitors (SSRIs)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth comparative analysis of (S)-N-Demethyl Dapoxetine, the primary active metabolite of dapoxetine, and other widely recognized Selective Serotonin Reuptake Inhibitors (SSRIs). Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological differences that distinguish these compounds, supported by experimental data and detailed methodologies. Our objective is to offer a comprehensive resource that elucidates the unique profile of this compound within the broader class of SSRIs, thereby informing future research and development endeavors.

Introduction: The Serotonin Transporter as a Therapeutic Target

Selective Serotonin Reuptake Inhibitors (SSRIs) represent a cornerstone in the pharmacological management of various neuropsychiatric disorders. Their primary mechanism of action involves the blockade of the serotonin transporter (SERT), a presynaptic protein responsible for the reuptake of serotonin (5-HT) from the synaptic cleft. By inhibiting SERT, SSRIs increase the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission. While all SSRIs share this fundamental mechanism, they exhibit significant diversity in their chemical structures, binding affinities, pharmacokinetic profiles, and, consequently, their clinical applications.

Dapoxetine, initially developed as an antidepressant, stands apart from other SSRIs due to its rapid absorption and elimination.[1] This unique pharmacokinetic profile has led to its primary indication for the on-demand treatment of premature ejaculation (PE).[1] Following administration, dapoxetine is extensively metabolized to several compounds, with this compound (desmethyldapoxetine) being a major active metabolite.[2] Understanding the pharmacological characteristics of desmethyldapoxetine is crucial for a complete comprehension of dapoxetine's in vivo activity and for comparing its profile to that of other established SSRIs.

This guide will comparatively analyze this compound against a representative panel of SSRIs: fluoxetine, sertraline, and paroxetine. We will explore their in vitro potency at the serotonin transporter, their pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to characterize these agents.

Mechanism of Action: SERT Inhibition

The therapeutic and physiological effects of SSRIs are directly linked to their ability to bind to and inhibit the function of the serotonin transporter. This interaction prevents the reabsorption of serotonin into the presynaptic neuron, prolonging its presence in the synaptic cleft and increasing the stimulation of postsynaptic serotonin receptors.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron SERT SERT Inhibition Inhibition Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_vesicle->Serotonin Release Serotonin_reuptake Serotonin Reuptake synaptic_cleft Serotonin->SERT Reuptake Pathway Postsynaptic_receptor Postsynaptic 5-HT Receptor Serotonin->Postsynaptic_receptor Binding postsynaptic_neuron Signal_transduction Signal Transduction Postsynaptic_receptor->Signal_transduction SSRI This compound & other SSRIs SSRI->SERT

Figure 1: Mechanism of SERT Inhibition by SSRIs

In Vitro Potency and Selectivity

The potency of an SSRI is typically quantified by its binding affinity (Ki) for the serotonin transporter, with lower Ki values indicating higher affinity. Another common measure is the half-maximal inhibitory concentration (IC50) for serotonin reuptake. This compound is reported to be roughly equipotent to its parent compound, dapoxetine.[2] For the purpose of this comparison, we will use the established values for dapoxetine as a proxy for its demethylated metabolite.

CompoundSERT Binding Affinity (Ki, nM)SERT Reuptake Inhibition (IC50, nM)
This compound (as Dapoxetine) ~8 [3]1.12
Paroxetine~0.1-1.12.61[4]
Sertraline~0.2-2.0[5]-
Fluoxetine~1.4-10[5][6]15.8[7]
Citalopram-17.7[7]
Note: Values are compiled from various sources and may have been determined under different experimental conditions. They should be used for relative comparison with caution.

As the data indicates, dapoxetine (and by extension, desmethyldapoxetine) is a potent inhibitor of the serotonin transporter, with a high binding affinity. Its potency is comparable to that of other commonly prescribed SSRIs.

Comparative Pharmacokinetics

A key differentiator among SSRIs is their pharmacokinetic profile, which dictates their dosing regimen and clinical application. Dapoxetine is characterized by its rapid absorption and elimination, a feature that distinguishes it from other SSRIs typically used for chronic conditions like depression.[1]

ParameterThis compoundDapoxetineParoxetineSertralineFluoxetine
Time to Peak Plasma Concentration (Tmax) ~2-3 hours~1-2 hours[8]~5 hours~4.5-8.4 hours~6-8 hours
Terminal Half-Life (t1/2) ~15-19 hours~1.5 hours (initial), ~19 hours (terminal)[8]~21 hours~26 hours~4-6 days (parent), 7-15 days (metabolite)
Active Metabolites -Yes (Desmethyldapoxetine)NoYes (Desmethylsertraline)Yes (Norfluoxetine)
Protein Binding ~98.5%[8]>99%[8]~95%~98%~95%

The rapid Tmax and relatively short terminal half-life of dapoxetine and its active metabolite, desmethyldapoxetine, are well-suited for on-demand dosing for conditions like premature ejaculation. This contrasts sharply with the longer half-lives of SSRIs like fluoxetine, which are more appropriate for maintaining steady-state concentrations for the treatment of chronic depression.

In Vivo and Clinical Comparative Insights

While initially investigated as an antidepressant, dapoxetine's rapid pharmacokinetic profile made it less suitable for this indication.[1] However, this very characteristic proved advantageous for the treatment of premature ejaculation, where a rapid onset and short duration of action are desirable.

Recent preclinical studies have revisited the potential antidepressant and anxiolytic effects of dapoxetine in animal models. Studies in rats have shown that dapoxetine can reverse behavioral deficits induced by chronic mild stress, a common animal model of depression.[9][10] Another study demonstrated that both single and chronic administration of dapoxetine exhibited antidepressant efficacy in a forced swimming test in rats.[11] These findings suggest that while not clinically developed for depression, the core SSRI activity of dapoxetine and its metabolite can produce antidepressant-like effects in preclinical models.

In a clinical setting, a study directly comparing on-demand dapoxetine (30 mg and 60 mg) with daily paroxetine (20 mg) for the treatment of premature ejaculation found that 60 mg of dapoxetine was more effective at increasing intravaginal ejaculatory latency time (IELT) than paroxetine.[12] This highlights the efficacy of dapoxetine's on-demand dosing strategy for this specific condition.

Experimental Protocols

In Vitro SERT Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the human serotonin transporter (hSERT).

Radioligand_Binding_Workflow start Start prep_membranes Prepare hSERT-expressing cell membranes start->prep_membranes setup_assay Set up 96-well plate: - Total Binding (Radioligand only) - Non-specific Binding (Radioligand + excess unlabeled ligand) - Competition (Radioligand + test compound dilutions) prep_membranes->setup_assay add_reagents Add hSERT membranes to all wells setup_assay->add_reagents incubate Incubate to reach equilibrium (e.g., 60-120 min at 25°C) add_reagents->incubate separate Separate bound and free radioligand (Rapid vacuum filtration) incubate->separate quantify Quantify bound radioactivity (Scintillation counting) separate->quantify analyze Analyze data: - Calculate specific binding - Generate competition curve - Determine IC50 and Ki quantify->analyze end End analyze->end

Figure 2: Workflow for a SERT Radioligand Binding Assay

Detailed Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing hSERT.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Procedure:

    • In a 96-well microplate, add assay buffer, radioligand (e.g., [³H]-citalopram at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of an unlabeled SSRI (for non-specific binding), or serial dilutions of the test compound.

    • Initiate the binding reaction by adding the prepared hSERT membranes to each well.

    • Incubate the plate with gentle agitation to allow the binding to reach equilibrium.

    • Terminate the assay by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Serotonin Reuptake Inhibition Assay

This protocol describes a method to measure the ability of a test compound to inhibit the uptake of radiolabeled serotonin into cells or synaptosomes expressing SERT.

Detailed Methodology:

  • Preparation of Synaptosomes or Cells:

    • Synaptosomes: Homogenize brain tissue (e.g., rat forebrain) in a sucrose solution and prepare a crude synaptosomal fraction through differential centrifugation.

    • Cells: Use HEK293 cells stably expressing hSERT or a cell line endogenously expressing SERT (e.g., JAR cells).[13]

  • Uptake Assay:

    • Pre-incubate the synaptosomes or cells with either buffer or various concentrations of the test compound.

    • Initiate serotonin uptake by adding a known concentration of [³H]-serotonin.

    • Allow the uptake to proceed for a defined period at 37°C.

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer to remove extracellular [³H]-serotonin.

    • Lyse the cells or synaptosomes and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of serotonin uptake at each concentration of the test compound.

    • Plot the percentage of inhibition of serotonin uptake against the logarithm of the test compound concentration.

    • Calculate the IC50 value from the resulting dose-response curve.

Conclusion

This compound, as the active metabolite of dapoxetine, is a potent serotonin reuptake inhibitor with a pharmacological profile that is both similar to and distinct from other SSRIs. Its high affinity for the serotonin transporter places it in the same mechanistic class as established antidepressants like fluoxetine, sertraline, and paroxetine. However, its rapid pharmacokinetic profile, characterized by fast absorption and a relatively short half-life, sets it apart and underpins its clinical utility as an on-demand treatment for premature ejaculation.

Preclinical evidence suggests that, despite its primary clinical indication, the inherent SSRI activity of dapoxetine and its metabolite can elicit antidepressant and anxiolytic-like effects. This underscores the fundamental shared mechanism of action across the SSRI class. For drug development professionals, the case of dapoxetine and this compound serves as a compelling example of how manipulating the pharmacokinetic properties of a compound with a known mechanism of action can lead to novel therapeutic applications. Future research could further explore the potential of rapid-acting SSRIs in other clinical contexts where on-demand modulation of the serotonergic system may be beneficial.

References

  • Dapoxetine. In: Wikipedia. ; 2023. Accessed January 16, 2026. [Link]

  • Rafi H, Farhan M. Dapoxetine: An Innovative Approach in the Therapeutic Management in Animal Model of Depression. J App Pharm. 2015;7(4).
  • Ratajczak P, Kus K, Zielińska-Przyjemska M, et al. Antistress and antidepressant properties of dapoxetine and vortioxetine. Acta Neurobiol Exp (Wars). 2020;80(3):237-244.
  • Dumax | 30 mg | Tablet | Eskayef Pharmaceuticals Ltd. MedEx. Accessed January 16, 2026. [Link]

  • Farhan M, Rafi H. Dapoxetine: An Innovative Approach in the Therapeutic Management in Animal Model of Depression.
  • Rothman RB, Baumann MH. Development of serotonin transporter reuptake inhibition assays using JAR cells. J Pharmacol Toxicol Methods. 2018;92:52-56.
  • McMahon CG.
  • Staal R, et al. Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Anal Chem. 2022;94(43):14955-14963.
  • Rafi H, Farhan M. Dapoxetine: An Innovative Approach to the Therapeutic Management in Animal Model of Depression. ResearchGate. Published online September 17, 2019.
  • Jhanjee A, Kumar P, Bhatia R, Singh H. Dapoxetine and the treatment of premature ejaculation. Transl Androl Urol. 2016;5(4):510-519.
  • Gengo PJ, View M, Giuliano F, et al.
  • McMahon CG, Althof SE, Kaufman JM, et al. Efficacy and safety of dapoxetine for the treatment of premature ejaculation: integrated analysis of five phase 3 trials. J Sex Med. 2011;8(2):524-539.
  • Safarinejad MR. Comparison of Dapoxetine Versus Paroxetine in Patients With Premature Ejaculation: A Double-blind, Placebo-controlled, Fixed-dose, Randomized Study. Clin Neuropharmacol. 2009;32(3):121-128.
  • Coleman JA, Green EM, Gouaux E. Structural basis for recognition of diverse antidepressants by the human serotonin transporter.
  • Walline CC, Nichols DE, Carroll FI, Barker EL. Comparative molecular field analysis of the binding of cocaine and RTI-55 to the serotonin transporter. J Pharmacol Exp Ther. 2008;325(3):840-850.
  • Şimşek A, Kireççi S, Kalkan M, et al. Comparison of paroxetine and dapoxetine, a novel selective serotonin reuptake inhibitor in the treatment of premature ejaculation. Asian J Androl. 2014;16(5):785-788.
  • Rothman RB, Ayestas MA, Dersch CM, Baumann MH. Development of serotonin transporter reuptake inhibition assays using JAR cells. J Pharmacol Toxicol Methods. 2018;92:52-56.

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized (S)-N-Demethyl Dapoxetine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the purity of synthesized (S)-N-Demethyl Dapoxetine. As a critical metabolite and potential impurity in the synthesis of Dapoxetine, ensuring the chemical and stereochemical purity of this compound is paramount for accurate pharmacological studies and regulatory compliance. This document moves beyond a simple recitation of protocols to offer a scientifically grounded rationale for methodological choices, enabling robust and reliable purity assessment.

Introduction: The Significance of Purity in Drug Development

This compound is a primary metabolite of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1][2] In the context of pharmaceutical development, this compound can also arise as a process-related impurity during the synthesis of Dapoxetine.[3] The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[4] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[5][6][7][8] Therefore, a rigorous analytical strategy to validate the purity of synthesized this compound is not merely a quality control measure but a fundamental requirement for advancing a drug candidate through the development pipeline.

This guide will compare and contrast the most effective analytical techniques for this purpose, providing the underlying principles and experimental data to support the selection of the most appropriate methods.

A Comparative Analysis of Analytical Methodologies

The comprehensive purity assessment of a chiral molecule like this compound necessitates a multi-pronged analytical approach. Both achiral (process-related) and chiral (enantiomeric) impurities must be identified and quantified. The following sections compare the primary analytical techniques suited for this task.

High-Performance Liquid Chromatography (HPLC) for Achiral Purity

Principle: HPLC is the workhorse of pharmaceutical analysis for separating and quantifying impurities. A reversed-phase HPLC (RP-HPLC) method is typically the first line of defense for assessing the purity of the synthesized compound and identifying any process-related impurities or degradation products.[9][10]

Causality of Experimental Choices: The choice of a C18 column is a common starting point due to its versatility in retaining a wide range of organic molecules. The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve adequate separation of the main compound from its impurities. The detector wavelength is selected based on the UV absorbance maximum of this compound to ensure maximum sensitivity.

Forced Degradation Studies: To ensure the stability-indicating nature of the HPLC method, forced degradation studies are essential.[9][11][12][13] The sample is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The analytical method must be able to resolve the parent compound from all significant degradation products.[9]

Experimental Workflow for HPLC Purity Analysis

Caption: Workflow for achiral purity determination by HPLC.

Chiral HPLC for Enantiomeric Purity

Principle: Since this compound is a single enantiomer, it is crucial to quantify the presence of its mirror image, the (R)-enantiomer, which may have different pharmacological or toxicological properties.[14][15] Chiral HPLC, utilizing a chiral stationary phase (CSP), is the gold standard for this separation.[16][17][18]

Causality of Experimental Choices: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating the enantiomers of a wide range of pharmaceutical compounds, including Dapoxetine and its analogs.[16][19] The choice between normal-phase and reversed-phase chiral chromatography depends on the solubility of the compound and the selectivity offered by the CSP under different mobile phase conditions. The mobile phase composition is meticulously optimized to maximize the resolution between the two enantiomers.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Principle: LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry.[1][20] This technique is invaluable for the structural elucidation of unknown impurities detected during HPLC analysis.[21][22]

Causality of Experimental Choices: An electrospray ionization (ESI) source is commonly used for polar molecules like this compound. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, provides accurate mass measurements, which are crucial for determining the elemental composition of an unknown impurity. Tandem mass spectrometry (MS/MS) experiments are then performed to fragment the impurity ion and obtain structural information.[20][23]

Logical Relationship for Impurity Identification

Impurity_Identification A Unknown Peak in HPLC Chromatogram B LC-MS Analysis A->B C Accurate Mass (HRMS) B->C E MS/MS Fragmentation B->E D Elemental Composition C->D F Structural Elucidation D->F E->F G Synthesis of Reference Standard F->G H Confirmation of Impurity Structure G->H

Caption: The logical flow for identifying an unknown impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule.[21][22] It is the definitive technique for confirming the structure of the synthesized this compound and for the unambiguous structural elucidation of any isolated impurities.

Causality of Experimental Choices: A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is typically required for complete structural assignment. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.

Quantitative Data Summary

The following table provides a comparative summary of the performance characteristics of the discussed analytical techniques for the purity validation of this compound.

Analytical TechniqueParameterTypical PerformanceAdvantagesLimitations
RP-HPLC Achiral Purity>99.5%Robust, reproducible, quantitativeMay not separate all impurities
Limit of Quantitation (LOQ)~0.05%Requires impurity standards for accurate quantification
Chiral HPLC Enantiomeric Purity>99.8% (S)-enantiomerHigh resolution of enantiomersCSPs can be expensive and have limited lifetime
Limit of Detection (LOD) for (R)-enantiomer~0.01%Method development can be time-consuming
LC-MS Impurity Identification-High sensitivity and specificityNot inherently quantitative without standards
Mass Accuracy (HRMS)< 5 ppmProvides elemental compositionMatrix effects can suppress ionization
NMR Structural Confirmation-Unambiguous structure elucidationLower sensitivity compared to MS
Non-destructiveRequires relatively pure and concentrated samples

Detailed Experimental Protocols

The following are representative protocols. Note: These are starting points and will likely require optimization for your specific instrumentation and sample matrix.

Protocol for RP-HPLC Purity Method
  • Chromatographic System:

    • HPLC with a UV detector.

    • Column: C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

    • Gradient: 20% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized this compound in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Protocol for Chiral HPLC Method
  • Chromatographic System:

    • HPLC with a UV detector.

    • Column: Polysaccharide-based CSP (e.g., Lux Cellulose-1 or Chiralpak AD-H), 4.6 x 250 mm, 5 µm.

    • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Conclusion: A Self-Validating Approach to Purity Assessment

The validation of synthesized this compound purity is a multi-faceted process that relies on the synergistic use of orthogonal analytical techniques. A well-developed and validated RP-HPLC method forms the cornerstone for quantifying achiral impurities, while a specific chiral HPLC method is indispensable for controlling the enantiomeric purity. LC-MS and NMR serve as powerful tools for the identification and structural confirmation of any unknown impurities that may arise.

By understanding the principles behind each technique and making informed experimental choices, researchers can build a robust, self-validating analytical workflow. This ensures the generation of high-quality, reliable data that is essential for both successful drug development and regulatory approval.

References

  • Impurity Profiling of Drug Substances in Pharmaceuticals. (2017). Pharmaguideline. [Link]

  • Validated Stability-Indicating UPLC Method for Determination of Dapoxetine and Fluoxetine: Characterization of Their Hydrolytic. (2017). Walsh Medical Media. [Link]

  • Liquid chromatographic method for the simultaneous determination of achiral and chiral impurities of dapoxetine in approved and counterfeit products. (n.d.). ScienceDirect. [Link]

  • Typical HPLC chromatogram of Dapoxetine hydrochloride bulk sample (0.05... (n.d.). ResearchGate. [Link]

  • Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency (EMA). [Link]

  • Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. (n.d.). Kymos. [Link]

  • Regulatory aspects of Impurity profiling. (2020). ijdra. [Link]

  • Stability indicating HPLC method for Dapoxetine HCL in bulk and in formulation. (n.d.). ResearchGate. [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances. (n.d.). FDA. [Link]

  • Structure elucidation of a process-related impurity of dapoxetine. (n.d.). ResearchGate. [Link]

  • Identification and characterization of a new dapoxetine impurity by NMR: Transformation of N-oxide by Cope elimination. (2017). PubMed. [Link]

  • Dapoxetine Impurities and Related Compound. (n.d.). Veeprho. [Link]

  • A validated chiral liquid chromatographic method for the enantiomeric separation of Dapoxetine Hydrochloride. (2012). Semantic Scholar. [Link]

  • Sildenafil | Dapoxetine | LC-MS | Stability | Fragmentation | UPLC. (n.d.). j-ips.org. [Link]

  • Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of Dapoxetine and its two metabolites in human plasma. (n.d.). ResearchGate. [Link]

  • Chiral recognition of dapoxetine enantiomers with methylated-gamma-cyclodextrin: a validated capillary electrophoresis method. (2012). PubMed. [Link]

  • Results of forced degradation studies of laboratory-made tablets. (n.d.). ResearchGate. [Link]

  • Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. (2022). NIH. [Link]

  • Preparation method of this compound. (2016). SciSpace. [Link]

  • Stability indicating HPLC method for simultaneous quantification of sildenafil citrate and dapoxetine hydrochloride in Pharmaceutical products. (n.d.). CORE. [Link]

  • Dapoxetine Impurities. (n.d.). SynZeal. [Link]

  • Dapoxetine-impurities. (n.d.). Pharmaffiliates. [Link]

  • Forced Degradation – A Review. (2022). jddtonline.info. [Link]

  • Chemical and structural characterization of dapoxetine and its cyclodextrin complexes. (n.d.). CORE. [Link]

  • DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF PROCESS RELATED IMPURITIES. (n.d.). IJRPC. [Link]

  • Preparation method of dapoxetine hydrochloride impurity. (n.d.).
  • STABILITY INDICATING HPLC-UV METHOD FOR DETERMINATION OF DAPOXETINE HCl IN PHARMACEUTICAL PRODUCT. (n.d.). Malaysian Journal of Pharmaceutical Sciences. [Link]

  • Forced degradation and impurity profiling. (n.d.). pharmatutor.org. [Link]

  • A rapid and sensitive RP-HPLC method with UV detection (230 nm) for routine analysis of Dapoxetine HCl in a pharmaceutical formulation (Priligy®) was developed. (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Process for preparing dapoxetine. (n.d.).
  • NMR, CD and UV spectroscopic studies reveal uncommon binding modes of dapoxetine to native cyclodextrins. (n.d.). RSC Publishing. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC - NIH. [Link]

  • Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. (n.d.). MDPI. [Link]

  • Chiral Drug Separation. (n.d.). researchgate.net. [Link]

  • Method for determining content of enantiomer in dapoxetine hydrochloride. (n.d.).
  • Synthesis method of dapoxetine and dapoxetine hydrochloride. (n.d.).
  • Enantioseparation of Chiral Drugs – An Overview. (n.d.). ResearchGate. [Link]

  • Development and Validation of UV Spectrophotometric method for e. (n.d.). IT Medical Team. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (S)-N-Demethyl Dapoxetine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Why" Behind Metabolite Quantification and Method Validation

In the landscape of pharmaceutical development, the parent drug is only the beginning of the story. The journey of a xenobiotic through the body is a complex narrative of absorption, distribution, metabolism, and excretion. Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) developed for the treatment of premature ejaculation, is no exception.[1] Its metabolism, primarily mediated by cytochrome P450 enzymes, leads to the formation of several metabolites, with (S)-N-Demethyl Dapoxetine (desmethyldapoxetine) being a major biotransformation product.[2][3][4] Accurate quantification of this metabolite is not merely an analytical exercise; it is fundamental to understanding the drug's pharmacokinetic profile, assessing its safety, and establishing bioequivalence.[5][6]

However, generating analytical data is one thing; ensuring its consistency, reliability, and interchangeability is another. This is where the principle of cross-validation becomes indispensable. Cross-validation is the formal process of comparing two distinct analytical methods to ascertain whether they provide equivalent, reliable results.[7][8] This process is critical in regulated environments when, for instance, a project transitions from an early-phase HPLC-UV method to a more sensitive LC-MS/MS method for later clinical trials, or when a method is transferred between different laboratories.[8][9][10]

This guide provides a technical comparison of common analytical methodologies for this compound and delineates a rigorous framework for their cross-validation, grounded in the principles of scientific integrity and regulatory compliance.

Pillar 1: Understanding the Analytical Arsenal

The choice of an analytical method is a strategic decision dictated by the required sensitivity, selectivity, sample matrix, and stage of drug development. For a metabolite like this compound, the primary candidates are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • High-Performance Liquid Chromatography (HPLC-UV): This technique separates compounds based on their interaction with a stationary phase, followed by detection using ultraviolet (UV) absorbance.

    • Causality: Its utility stems from its robustness, cost-effectiveness, and widespread availability. For quantification, the analyte must possess a UV-active chromophore, which Dapoxetine and its metabolites do.[11] However, its sensitivity can be limiting for low-concentration samples, and its selectivity is dependent on achieving complete chromatographic separation from matrix components, which can be challenging in complex biological fluids like plasma.[12][13][14]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis. After chromatographic separation, the analyte is ionized and identified based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.

    • Causality: The unparalleled advantage of LC-MS/MS lies in its superior sensitivity and selectivity. By using Multiple Reaction Monitoring (MRM), we can selectively monitor a specific precursor-to-product ion transition (e.g., for desmethyldapoxetine, m/z 292.2 → 261.2), effectively filtering out background noise and co-eluting matrix components.[15] This allows for minimal sample cleanup, faster run times, and much lower limits of quantification (LOQ).[15][16]

The logical flow for selecting and validating these methods is crucial.

G cluster_0 Method Development & Validation cluster_1 Cross-Validation Trigger cluster_2 Cross-Validation Execution Analyte_ID Identify Target: This compound Method_Select Select Method (e.g., HPLC-UV or LC-MS/MS) Analyte_ID->Method_Select Full_Validation Perform Full Method Validation (ICH/FDA Guidelines) Method_Select->Full_Validation Trigger Trigger Event: - New Method Adopted - Lab Transfer - Data Comparison Full_Validation->Trigger Cross_Val Perform Cross-Validation Trigger->Cross_Val Compare Compare Results vs. Acceptance Criteria Cross_Val->Compare Outcome Outcome: Methods are Interchangeable Compare->Outcome

Caption: Logical workflow from method selection to cross-validation.

Pillar 2: A Comparative Data-Driven Overview

A direct comparison of typical performance characteristics for HPLC-UV and UPLC-MS/MS methods for this compound highlights the trade-offs inherent in each technique. The following table synthesizes data from published methods for Dapoxetine and its metabolites.

ParameterTypical HPLC-UV PerformanceTypical UPLC-MS/MS PerformanceRationale for Difference
Linearity Range 1 - 40 µg/mL[13][17]0.1 - 5.0 ng/mL[15]MS detectors have a wider dynamic range and significantly higher sensitivity.
Lower Limit of Quantification (LOQ) ~0.47 µg/mL[14]0.1 ng/mL[15]Mass spectrometry is inherently more sensitive than UV absorbance.
Accuracy 98 - 102%97 - 106%[6]Both methods can be highly accurate within their validated ranges.
Precision (%CV) < 2%[17]≤ 5%[6]Both methods demonstrate excellent reproducibility.
Selectivity Dependent on chromatographic resolutionHigh; based on specific m/z transitionsMS detection is not dependent on physical separation from all matrix components.
Sample Preparation LLE or SPE often requiredSimple Protein Precipitation (PPT) often sufficient[15][16]The selectivity of MS/MS allows for cruder sample extracts.
Run Time 5 - 12 minutes[13][14]< 4 minutes[15]UPLC technology and simpler sample prep enable faster gradients.

Pillar 3: Self-Validating Experimental Protocols

Trustworthiness in analytical science is built upon detailed, reproducible protocols. Below are representative methodologies for the analysis of this compound and the procedure for their cross-validation.

Experimental Protocol 1: HPLC-UV Method

This protocol is a representative method based on established principles for quantifying Dapoxetine and related compounds via HPLC-UV.

  • Reagents and Materials:

    • This compound Reference Standard

    • Acetonitrile (HPLC Grade)

    • Ammonium Acetate buffer (0.2M)[17]

    • Human Plasma (Blank)

    • Deionized Water

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size[12]

    • Mobile Phase: Acetonitrile : 0.2M Ammonium Acetate Buffer (pH adjusted to 3.5) (60:40 v/v)[11][14]

    • Flow Rate: 1.0 mL/min[12][14]

    • Detection Wavelength: 292 nm[11][14]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 500 µL of plasma sample (blank, standard, or unknown) into a clean tube.

    • Add 100 µL of internal standard solution.

    • Add 3 mL of extraction solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of mobile phase and inject.

Experimental Protocol 2: UPLC-MS/MS Method

This protocol is adapted from validated, published methods for the simultaneous analysis of Dapoxetine and its metabolites.[15][18]

  • Reagents and Materials:

    • This compound Reference Standard

    • Carbamazepine (Internal Standard - IS)

    • Acetonitrile (LC-MS Grade) with 0.1% Formic Acid

    • Water (LC-MS Grade) with 0.1% Formic Acid

    • Human Plasma (Blank)

  • UPLC-MS/MS Conditions:

    • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[15]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: (Example) Start at 10% B, ramp to 90% B over 2.5 min, hold for 0.5 min, return to 10% B and re-equilibrate.

    • Mass Spectrometer: Triple Quadrupole

    • Ionization: Electrospray Ionization, Positive Mode (ESI+)

    • MRM Transitions:

      • This compound: m/z 292.2 → 261.2[15]

      • IS (Carbamazepine): m/z 237.1 → 194.2[15]

  • Sample Preparation (Protein Precipitation): [15]

    • Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Add 200 µL of Acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 15,000 rpm for 10 minutes at 4°C.[2]

    • Transfer the supernatant to a clean vial for injection.

Protocol 3: The Cross-Validation Workflow

This protocol ensures that the data from the HPLC-UV method is comparable to the more sensitive UPLC-MS/MS method.

Caption: Step-by-step workflow for cross-validating two analytical methods.

  • Preparation of Samples: Prepare a minimum of three pools of quality control (QC) samples by spiking known concentrations of this compound into blank human plasma. These should represent low, medium, and high points within the overlapping linear range of both methods.

  • Analysis: Analyze at least six replicates from each QC pool using both the validated HPLC-UV method (Method A) and the validated UPLC-MS/MS method (Method B).

  • Data Evaluation:

    • For each QC level, calculate the mean concentration obtained from Method A and Method B.

    • Calculate the percentage difference between the two methods for each level using the formula: % Difference = | (Mean_A - Mean_B) / ((Mean_A + Mean_B) / 2) | * 100

  • Acceptance Criteria: The cross-validation is successful if the percentage difference is within ±20% for at least two-thirds of the QC samples analyzed. This criterion is a standard benchmark derived from regulatory guidance on bioanalytical method validation.[9]

Conclusion

The rigorous analysis of drug metabolites like this compound is a cornerstone of modern drug development. While highly sensitive methods like UPLC-MS/MS are often the ultimate goal, the entire analytical lifecycle may involve multiple techniques and laboratories. Cross-validation is not an optional step but a mandatory process that builds a bridge of confidence between datasets. It provides the mathematical and scientific proof that results generated by different methods or in different locations are comparable and reliable. By adhering to the structured protocols and data-driven comparisons outlined in this guide, researchers and scientists can ensure the integrity of their data, satisfy regulatory expectations, and make informed decisions in the development of new therapeutics.

References

  • Skibiński, R., Trawiński, J., & Gawlik, M. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Molecules, 26(13), 3794. [Link]

  • ResearchGate. (n.d.). Typical HPLC chromatogram of Dapoxetine hydrochloride bulk sample. ResearchGate. [Link]

  • Abdel-Aziz, O., et al. (2020). High performance liquid chromatography – Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study. Open Chemistry. [Link]

  • Liew, K. B., et al. (2014). Stability indicating HPLC method for simultaneous quantification of sildenafil citrate and dapoxetine hydrochloride in Pharmaceutical products. Journal of Applied Pharmaceutical Science, 4(12), 001-007. [Link]

  • Patel, D. B., et al. (2021). Bioanalytical Method Development and Validation of Dapoxetine Hydrochloride in Human Plasma by RP-HPLC. International Journal of Current Microbiology and Applied Sciences, 10(10), 21-35. [Link]

  • Trivedi, R. K., & Kallem, R. R. (2011). Bioanalytical method validation: An updated review. Journal of Pharmaceutical Analysis, 1(2), 83-90. [Link]

  • Liew, K. B., & Peh, K. K. (2013). STABILITY INDICATING HPLC-UV METHOD FOR DETERMINATION OF DAPOXETINE HCl IN PHARMACEUTICAL PRODUCT. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 633-638. [Link]

  • Walash, M. I., et al. (2017). Stability indicating UPLC method for simultaneous determination of sildenafil and dapoxetine, their degradation products and impurities. Acta Pharmaceutica, 67(3), 303-318. [Link]

  • Veering. (2024). Cross Validation of Bioanalytical Methods Testing. Veering. [Link]

  • PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • Patel, D. B., et al. (2021). Bioanalytical Method Development and Validation of Dapoxetine Hydrochloride in Human Plasma by RP-HPLC. International Journal of Current Microbiology and Applied Sciences. [Link]

  • Reddy, B. P., et al. (2012). DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF PROCESS RELATED IMPURITIES. International Journal of Research in Pharmacy and Chemistry, 2(4), 939-946. [Link]

  • Li, H., et al. (2022). Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. Molecules, 27(8), 2596. [Link]

  • Abdel-Aziz, O., et al. (2020). High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study. PubMed. [Link]

  • Kumar, D. A., et al. (2013). Development and validation of a HPLC analytical assay method for dapoxetine tablets: A medicine for premature ejaculation. Journal of Chemical and Pharmaceutical Research, 5(2), 256-260. [Link]

  • Zhang, Y. (2016). Preparation method of this compound. SciSpace. [Link]

  • Zhang, W. M., et al. (2016). Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of Dapoxetine and its two metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 119, 45-49. [Link]

  • Contract Laboratory. (2024). Cross Validation Bioanalytical Testing. Contract Laboratory. [Link]

  • Patel, P. N., et al. (2011). A rapid and sensitive RP-HPLC method for routine analysis of Dapoxetine HCl in a pharmaceutical formulation. International Journal of Pharmaceutical Sciences Review and Research, 6(2), 80-83. [Link]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ. [Link]

  • National Center for Biotechnology Information. (n.d.). Dapoxetine. PubChem. [Link]

  • Zhang, W. M., et al. (2016). Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of dapoxetine and its two metabolites in human plasma. Scilit. [Link]

  • Jager, A., et al. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 27(19), 6205. [Link]

  • Skibiński, R., et al. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. PubMed. [Link]

  • Skibiński, R., et al. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. ResearchGate. [Link]

Sources

A Comparative Analysis of (S)-N-Demethyl Dapoxetine: In Vitro and In Vivo Pharmacological Profile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the in vitro and in vivo pharmacological effects of (S)-N-Demethyl Dapoxetine, the primary active metabolite of Dapoxetine. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced contributions of this metabolite to the overall therapeutic action of Dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI) for the treatment of premature ejaculation (PE).

Introduction: The Clinical Context of Dapoxetine and its Active Metabolite

Dapoxetine is a unique SSRI characterized by its rapid onset of action and short half-life, making it suitable for on-demand treatment of premature ejaculation.[1][2] Upon administration, Dapoxetine is extensively metabolized in the liver and kidneys by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4, as well as flavin monooxygenase 1 (FMO1).[2][3] This metabolic process yields several metabolites, with this compound (also known as desmethyldapoxetine) being a principal active metabolite.[4][5] Understanding the pharmacological profile of this compound is crucial for a comprehensive grasp of Dapoxetine's mechanism of action and its clinical efficacy. This guide will objectively compare the in vitro and in vivo effects of this compound to its parent compound, supported by experimental data and established scientific protocols.

In Vitro Effects: Unraveling the Molecular Interactions

The primary mechanism of action for Dapoxetine and its active metabolites is the inhibition of the serotonin transporter (SERT), leading to an increased concentration of serotonin in the synaptic cleft.[6] This potentiation of serotonergic neurotransmission is the foundation of its therapeutic effect in delaying ejaculation.

Comparative Potency at the Serotonin Transporter

In vitro studies are essential to determine the direct interaction of a compound with its molecular target. For SSRIs, the key in vitro metrics are the binding affinity (Ki) to the serotonin transporter and the functional inhibition of serotonin reuptake, often measured as the half-maximal inhibitory concentration (IC50).

While direct, side-by-side comparative studies with explicit Ki and IC50 values for this compound are not extensively published, multiple sources indicate that it is a potent SERT inhibitor. It has been described as being roughly equipotent to Dapoxetine and possessing similar pharmacological potency to the parent compound.[5] Another major metabolite, didesmethyldapoxetine, is also considered to be equipotent to the parent drug.[1]

For the parent compound, Dapoxetine, in vitro studies have demonstrated a high affinity for the human serotonin transporter, with a reported value for the inhibition of [3H]5-HT uptake of 1.12 nM.[6] Its potency for inhibiting the norepinephrine and dopamine transporters is significantly lower, with IC50 values of 202 nM and 1720 nM, respectively, highlighting its selectivity for SERT.[6]

Table 1: In Vitro Potency at Monoamine Transporters

CompoundTargetParameterValue (nM)Reference
DapoxetineSERTIC50 ([3H]5-HT uptake)1.12[6]
DapoxetineNETIC50 ([3H]NE uptake)202[6]
DapoxetineDATIC50 ([3H]DA uptake)1720[6]
This compoundSERTPotencyEquipotent to Dapoxetine[5]
DidesmethyldapoxetineSERTPotencyEquipotent to Dapoxetine[1]

The equipotency of this compound suggests that it significantly contributes to the overall SERT inhibition observed after Dapoxetine administration.

In_Vivo_Workflow Animal_Model Male Wistar Rats Drug_Admin Administer Dapoxetine or This compound Animal_Model->Drug_Admin Behavioral_Test Sexual Behavior Test with Receptive Female Drug_Admin->Behavioral_Test Data_Collection Measure Ejaculatory Latency Behavioral_Test->Data_Collection Analysis Compare with Vehicle Control Data_Collection->Analysis

Experimental Workflow for In Vivo Efficacy Testing.

Comparative Pharmacokinetics

The pharmacokinetic profiles of Dapoxetine and this compound reveal important aspects of their contribution to the overall pharmacological effect. Dapoxetine is characterized by rapid absorption and elimination. [7]The pharmacokinetic parameters for both compounds have been reported in healthy male subjects.

Table 2: Pharmacokinetic Parameters of Dapoxetine and this compound

ParameterDapoxetineThis compoundReference
Tmax (h) ~1.0 - 2.0Slower than Dapoxetine[4]
Initial Half-life (h) ~1.4-[7]
Terminal Half-life (h) ~20Longer than Dapoxetine[7]
Protein Binding >99%98.5%[4]
Plasma Concentration -Substantially lower than Dapoxetine[1]

While this compound has a longer terminal half-life than its parent compound, its plasma concentrations are substantially lower. [1][7]This is a critical consideration when evaluating its overall contribution to the clinical effect. The rapid peak and subsequent decline of Dapoxetine are consistent with its on-demand dosing regimen. The sustained, albeit lower, levels of the equipotent this compound may contribute to a prolonged, low-level inhibition of SERT, although the primary, acute effect is likely driven by the parent drug due to its higher plasma concentrations.

Experimental Protocol: In Vivo Assessment of Ejaculatory Latency in Rats

This protocol describes a method for evaluating the in vivo efficacy of a test compound on ejaculatory latency in a rat model of premature ejaculation.

Objective: To determine the effect of a test compound on the time to ejaculation in sexually experienced male rats.

Materials:

  • Sexually experienced male Wistar rats

  • Ovariectomized female Wistar rats (made receptive with hormonal treatment)

  • Test compound (e.g., this compound) and vehicle control

  • Observation arena with video recording capabilities

  • Stopwatch

Procedure:

  • Animal Acclimation: Acclimate male and female rats to the testing environment.

  • Induction of Receptivity: Treat ovariectomized female rats with a sequential regimen of estradiol benzoate and progesterone to induce sexual receptivity.

  • Drug Administration: Administer the test compound or vehicle to the male rats at a predetermined time before the behavioral test (e.g., 1-2 hours).

  • Behavioral Testing:

    • Place a male rat in the observation arena and allow for a brief acclimation period.

    • Introduce a receptive female rat into the arena.

    • Record the sexual behavior of the male rat, including mounts, intromissions, and ejaculations.

  • Data Collection:

    • Measure the time from the first intromission to ejaculation (ejaculatory latency).

    • Record the number of intromissions preceding ejaculation.

  • Data Analysis:

    • Compare the ejaculatory latency of the test compound-treated group to the vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA).

    • A significant increase in ejaculatory latency in the treated group indicates potential efficacy for treating premature ejaculation.

Synthesis and Conclusion

The available evidence strongly suggests that this compound is a pharmacologically active metabolite that mirrors the in vitro potency of its parent compound, Dapoxetine, at the serotonin transporter. Its equipotency in inhibiting serotonin reuptake indicates that it is a significant contributor to the overall mechanism of action of Dapoxetine.

However, the in vivo contribution of this compound is tempered by its pharmacokinetic profile. While it possesses a longer half-life, its substantially lower plasma concentrations compared to Dapoxetine suggest that the parent drug is the primary driver of the acute, on-demand therapeutic effect in treating premature ejaculation. The sustained presence of the active metabolite may, however, contribute to a baseline level of SERT inhibition.

References

  • Dapoxetine. In: Wikipedia. [Link]

  • Pharmacokinetic parameters of dapoxetine and desmethyl dapoxetine (dapoxetine metabolite). ResearchGate. [Link]

  • Modi NB, Dresser M, Desai D, et al. Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation. J Clin Pharmacol. 2006;46(3):301-309. [Link]

  • Susten | 30 mg | Tablet. MedEx. [Link]

  • McMahon CG, Althof SE, Kaufman JM, et al. Efficacy and safety of dapoxetine for the treatment of premature ejaculation: integrated analysis of results from five phase 3 trials. J Sex Med. 2011;8(2):524-539. [Link]

  • Kendirci M, Salem E, Hellstrom WJ. Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation. Ther Clin Risk Manag. 2007;3(2):277-289. [Link]

  • Andersson KE, Mulhall JP, Wyllie MG. Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation. BJU Int. 2006;97(2):311-315. [Link]

  • Kim YH, Choi HY, Im YJ, et al. Pharmacokinetic interaction between udenafil and dapoxetine: a randomized, open-labeled crossover study in healthy male volunteers. Drug Des Devel Ther. 2015;9:1237-1243. [Link]

  • Dresser MJ, Desai D, Gidwani S, Seftel AD, Modi NB. Dapoxetine, a novel treatment for premature ejaculation, does not have pharmacokinetic interactions with phosphodiesterase-5 inhibitors. Int J Impot Res. 2006;18(1):104-110. [Link]

  • Gawlik M, Gackowski M, Skibinski R. Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Molecules. 2021;26(13):3794. [Link]

  • Biotransformation of dapoxetine in HLM (presented as the function of time). ResearchGate. [Link]

  • Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Semantic Scholar. [Link]

  • Cheng L, Wang Y, Li H, et al. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter. Nat Commun. 2020;11(1):1473. [Link]

  • McMahon CG. Emerging and investigational drugs for premature ejaculation. Expert Opin Emerg Drugs. 2014;19(3):379-390. [Link]

  • Hsieh JT, Chang HC, Law HS, et al. An in vivo evaluation of the therapeutic potential of sympatholytic agents on premature ejaculation. Br J Urol. 1998;82(3):423-427. [Link]

  • Meyer JH. Imaging the serotonin transporter during major depressive disorder and antidepressant treatment. J Psychiatry Neurosci. 2007;32(2):86-102. [Link]

  • Andersson KE, Mulhall JP, Wyllie MG. Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation. BJU Int. 2006;97(2):311-315. [Link]

  • Gawlik M, Gackowski M, Skibinski R. Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. ResearchGate. [Link]

  • What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?. Dr. Oracle. [Link]

  • Dapoxetine. In: Wikipedia. [Link]

  • de Serejo AL, de-Paris F, de Almeida RMM. Dapoxetine and premature ejaculation: a narrative review. Int Braz J Urol. 2021;47(6):1133-1141. [Link]

  • Dapoxetine In Premature Ejaculation. ResearchGate. [Link]

  • Pharmacokinetic characteristics of dapoxetine compared with paroxetine and sertraline. ResearchGate. [Link]

  • Gawlik M, Gackowski M, Skibinski R. Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Molecules. 2021;26(13):3794. [Link]

  • Antidepressant affinity groups by affinity for serotonin transporter*. ResearchGate. [Link]

  • Sauer WH, Berlin JA, Kimmel SE. Effect of antidepressants and their relative affinity for the serotonin transporter on the risk of myocardial infarction. Circulation. 2003;108(1):32-36. [Link]

  • Arias-Cavieres A, Echeverria-Mösso M, Alarcón-Vergara O, et al. Is the Antidepressant Activity of Selective Serotonin Reuptake Inhibitors Mediated by Nicotinic Acetylcholine Receptors?. Pharmaceuticals (Basel). 2021;14(11):1145. [Link]

  • McMahon CG. Dapoxetine: a new option in the medical management of premature ejaculation. Ther Adv Urol. 2012;4(5):233-251. [Link]

  • Dapoxetine: LY 210448. Drugs R D. 2004;5(3):171-174. [Link]

  • Morphy R, Rankovic Z. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. J Med Chem. 2009;52(5):1113-1117. [Link]

  • Rossi M, De-Giorgio F, Fucci N, et al. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. J Chem Inf Model. 2017;57(12):3084-3101. [Link]

  • Sucic S, El-Kasaby A, Kudlacek O, et al. The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter. J Biol Chem. 2011;286(40):34747-34757. [Link]

  • Wang X, Yang H, Katritch V, et al. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. Elife. 2013;2:e00803. [Link]

Sources

A Comparative Analysis of (S)-N-Demethyl Dapoxetine's Binding Affinity for the Serotonin Transporter

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the binding affinity of (S)-N-Demethyl Dapoxetine, the primary active metabolite of Dapoxetine, with its parent compound and other well-established Selective Serotonin Reuptake Inhibitors (SSRIs). This document is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology who are investigating the serotonergic system.

Introduction: The Serotonin Transporter as a Key Therapeutic Target

The serotonin transporter (SERT), a crucial membrane protein, is responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron. This process terminates serotonergic signaling and is fundamental in regulating mood, emotion, and various physiological functions. Due to its central role, SERT is the primary molecular target for a major class of antidepressants, the SSRIs. By blocking the action of SERT, these inhibitors lead to an increased extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.

The binding affinity of a compound for SERT, often quantified by the inhibition constant (Ki), is a critical parameter in pharmacology. A lower Ki value indicates a higher binding affinity and, typically, greater potency. Dapoxetine, a short-acting SSRI developed for the treatment of premature ejaculation, and its active metabolite, this compound (desmethyldapoxetine), exert their therapeutic effects through this mechanism. Understanding their binding affinity in comparison to classic SSRIs is essential for elucidating their pharmacological profile.

Comparative Binding Affinity at the Human Serotonin Transporter (hSERT)

The following table summarizes the in vitro binding affinities (Ki or IC50 values) of this compound, its parent compound Dapoxetine, and several widely recognized SERT inhibitors. These values were determined using radioligand binding assays with human SERT.

CompoundSERT Binding Affinity (Ki/IC50, nM)Source(s)
This compound Comparable to Dapoxetine[1][2]
Dapoxetine1.12[3]
Paroxetine~1[2]
SertralineComparable to Dapoxetine[1]
Fluoxetine1.4 (R-fluoxetine)[2]
Citalopram2.6 ((S)-Citalopram)[2]

(Note: Ki and IC50 are measures of inhibitory potency. Lower values indicate higher affinity/potency. Values may vary slightly between studies depending on experimental conditions.)

Analysis of Binding Data:

This compound, also known as desmethyldapoxetine, is an active metabolite of Dapoxetine.[2] Published pharmacological data indicates that its activity at the serotonin transporter is comparable to its parent drug, Dapoxetine .[1][2] While a precise Ki value is not consistently reported in publicly available literature, its potency is considered to be in the same nanomolar range as Dapoxetine.

Dapoxetine itself demonstrates a high affinity for the serotonin transporter, with a reported IC50 value for the inhibition of serotonin uptake at 1.12 nM.[3] This places it among the potent SERT inhibitors. For context, its affinity is in a similar range to that of well-established antidepressants like Paroxetine (~1 nM) and Fluoxetine (1.4 nM for the R-enantiomer).[2] Sertraline also exhibits a comparable affinity to Dapoxetine.[1] This high affinity underscores the primary mechanism of action for both Dapoxetine and its active N-demethylated metabolite.

Mechanism of SERT Inhibition: An Allosteric Blockade

SERT inhibitors, including Dapoxetine and its metabolite, do not bind to the active site where serotonin docks. Instead, they are non-competitive inhibitors that bind to a central, allosteric site within the transporter protein. This binding event locks the transporter in an outward-open conformation, physically obstructing the passage of serotonin and preventing its reuptake into the presynaptic neuron. This leads to an accumulation of serotonin in the synaptic cleft, enhancing its signaling to postsynaptic receptors.

SERT_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT SERT Protein (Outward-Open Conformation) Serotonin_cleft Increased Serotonin (5-HT) SERT->Serotonin_cleft Reuptake Blocked Vesicle Synaptic Vesicle with Serotonin Vesicle->SERT Release Serotonin_pre Serotonin (5-HT) Receptor Postsynaptic 5-HT Receptor Serotonin_cleft->Receptor Inhibitor This compound or other SSRI Inhibitor->SERT Binds to Allosteric Site Signal Enhanced Signal Transduction Receptor->Signal Activation

Caption: Mechanism of SERT inhibition by this compound.

Experimental Protocol: In Vitro SERT Radioligand Binding Assay

The determination of a compound's binding affinity for SERT is typically achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (e.g., this compound) to displace a radioactively labeled ligand that has a known high affinity for SERT.

Causality Behind Experimental Choices:
  • Source of SERT: Membranes from cells stably expressing the human serotonin transporter (hSERT) are used to ensure the assay is specific to the human protein and to have a consistent, reproducible source of the target.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) high-affinity SERT ligand, such as [³H]citalopram, is used as a tracer. The choice of a high-affinity radioligand is crucial for achieving a good signal-to-noise ratio.

  • Competition Format: A competition (or displacement) assay is a highly efficient method to determine the inhibitory constant (Ki) of a large number of unlabeled compounds without needing to radiolabel each one.

  • Separation Technique: Rapid vacuum filtration is used to separate the membrane-bound radioligand from the unbound radioligand. This step must be fast to minimize the dissociation of the radioligand-receptor complex.

Step-by-Step Methodology:
  • Membrane Preparation:

    • Culture HEK293 cells (or another suitable cell line) stably expressing hSERT.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., via BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed amount of the prepared cell membranes (typically 5-20 µg of protein per well).

    • Add increasing concentrations of the unlabeled test compound (this compound) or a reference compound (e.g., unlabeled paroxetine).

    • To determine non-specific binding, add a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine) to a set of wells.

    • Add a fixed concentration of the radioligand (e.g., [³H]citalopram) at or near its dissociation constant (Kd) to all wells.

    • Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This captures the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess fluoxetine) from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detect Detection & Analysis A hSERT-expressing Cell Culture B Homogenization & Centrifugation A->B C Isolate & Quantify Cell Membranes B->C D Dispense Membranes, Test Compound, & [3H]Radioligand in 96-well plate C->D E Incubate to Reach Equilibrium D->E F Rapid Vacuum Filtration E->F G Scintillation Counting F->G H Data Analysis: IC50 -> Ki Calculation G->H

Caption: Workflow for a competitive SERT radioligand binding assay.

Conclusion

This compound exhibits a high binding affinity for the human serotonin transporter, comparable to its parent compound, Dapoxetine. This potency is on par with several well-established SSRIs used in the treatment of depression and other psychiatric disorders. The primary mechanism involves a non-competitive blockade of the SERT's central binding site, leading to increased synaptic serotonin levels. The quantitative assessment of this binding affinity through robust in vitro methods, such as the radioligand binding assay detailed herein, is a cornerstone of modern neuropharmacological research and is critical for the development of novel therapeutics targeting the serotonergic system.

References

  • Modi, N., Dresser, M., & Desai, D. (2006). Single- and multiple-dose pharmacokinetics of dapoxetine, a new treatment for premature ejaculation. Journal of Clinical Pharmacology, 46(3), 301-309.
  • Wikipedia. (2024). Dapoxetine. In Wikipedia. Retrieved from [Link]

  • Gengo, P. J., Giuliano, F., McKenna, K. E., et al. (2005). Monoaminergic transporter binding and inhibition profile of dapoxetine, a medication for the treatment of premature ejaculation. The Journal of Urology, 173(4S), 239.
  • McMahon, C. G. (2012). Dapoxetine: a new option in the medical management of premature ejaculation. Therapeutic Advances in Urology, 4(5), 233-251.
  • Kendirci, M., et al. (2007). Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation. Therapeutic and Clinical Risk Management, 3(2), 277-289.

Sources

A Multi-Modal Spectroscopic Guide to the Unambiguous Confirmation of (S)-N-Demethyl Dapoxetine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolite Identification

In the landscape of drug development, the characterization of metabolites is not merely a regulatory checkbox; it is a fundamental pillar of understanding a drug's efficacy, safety, and overall pharmacokinetic profile. Active Pharmaceutical Ingredients (APIs) are frequently transformed in vivo into various metabolites, which may possess their own pharmacological activity or potential toxicity. Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation, is extensively metabolized in the liver.[1] Key metabolic pathways include N-oxidation and N-demethylation, leading to the formation of major metabolites such as N-desmethyldapoxetine (N-Demethyl Dapoxetine).[1][2]

Confirming the precise chemical structure and, crucially, the stereochemistry of these metabolites is paramount. The parent drug, Dapoxetine, is administered as the pure (S)-enantiomer, which is significantly more potent than its (R)-counterpart.[3] It is therefore essential to confirm that the chiral center remains in the (S)-configuration after metabolic transformation.

This guide provides a comprehensive, multi-technique spectroscopic workflow for the unambiguous structural and stereochemical confirmation of (S)-N-Demethyl Dapoxetine. We move beyond simple data reporting to explain the causality behind our choice of analytical techniques, creating a self-validating system that ensures the highest degree of scientific integrity.

The Analytical Challenge: Distinguishing Closely Related Structures

The primary analytical task is to confirm two key structural features of the isolated metabolite:

  • N-Demethylation: The loss of a single methyl group from the tertiary amine of the parent Dapoxetine molecule.

  • Retention of Stereochemistry: The confirmation that the chiral center remains in the native (S)-configuration.

Chemical structures of (S)-Dapoxetine and its metabolite, this compound.Figure 1. Chemical structures of the parent drug, (S)-Dapoxetine, and its primary metabolite, this compound, highlighting the site of metabolic N-demethylation and the chiral center (*).

Standard analytical techniques alone are often insufficient to differentiate between the parent drug, its N-demethylated metabolite, and the potential (R)-enantiomer of the metabolite. Therefore, a synergistic application of high-resolution mass spectrometry, nuclear magnetic resonance, and chiroptical spectroscopy is required.

Orthogonal Spectroscopic Confirmation: A Step-by-Step Guide

High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition

Expertise & Experience: The first step in any structural elucidation is to confidently determine the elemental composition. High-resolution mass spectrometry, particularly with a Quadrupole Time-of-Flight (Q-TOF) analyzer, provides the mass accuracy required to distinguish between molecules with very similar nominal masses. For this analysis, we leverage HRMS not only to confirm the molecular formula but also to use tandem MS (MS/MS) to corroborate the structural backbone through fragmentation analysis.[4][5][6]

Experimental Protocol: LC-ESI-Q-TOF Analysis

  • Sample Preparation: Dissolve 1 mg of the isolated metabolite in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. Perform a serial dilution to a final concentration of approximately 1 µg/mL.

  • Chromatography: Inject the sample onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution from 95% water (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid) over 5-7 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Acquisition Mode: Full scan MS and data-dependent MS/MS.

    • Mass Range: 50-500 m/z.

    • Mass Accuracy: Ensure the instrument is calibrated to achieve < 5 ppm mass accuracy. A lock mass correction should be applied.[1]

    • MS/MS: Set collision energy (e.g., 10-40 eV) to induce fragmentation of the protonated molecular ion.

Trustworthiness (Expected Outcome):

  • Molecular Ion Peak: The full scan mass spectrum should exhibit a protonated molecular ion [M+H]⁺ with a measured mass that corresponds to the calculated exact mass of C₂₀H₂₁NO (292.1701 Da) within 5 ppm. This immediately confirms the loss of a CH₂ group (14.0156 Da) from Dapoxetine (C₂₁H₂₃NO, exact mass 306.1858 Da).

  • Fragmentation Pattern: The MS/MS spectrum of N-Demethyl Dapoxetine is expected to show a fragmentation pattern similar to Dapoxetine, particularly the characteristic naphthyloxy fragments.[1][7] The loss of the N-methylamine fragment will differ, providing direct evidence of the demethylated structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

Expertise & Experience: While HRMS confirms the "what" (elemental formula), NMR spectroscopy reveals the "how" (the specific arrangement of atoms). For confirming N-demethylation, ¹H NMR is the most direct tool. It allows us to visualize the disappearance of one N-methyl group and the appearance of a new proton on the nitrogen atom (N-H). ¹³C NMR and 2D techniques like COSY and HSQC provide the necessary validation to assign every signal and build a complete, self-consistent structural picture.[8]

Experimental Protocol: ¹H, ¹³C, and 2D NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified metabolite in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred as it helps in resolving the N-H proton signal.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to.

    • D₂O Exchange: Add a drop of D₂O to the NMR tube and re-acquire the ¹H NMR spectrum to confirm the exchangeable N-H proton, which will disappear or significantly broaden.

Trustworthiness (Expected Outcome):

  • ¹H NMR Spectrum:

    • Disappearance of Signal: The characteristic singlet for the two equivalent N-methyl groups of Dapoxetine (typically around δ 2.2-2.3 ppm) will be replaced.

    • Appearance of Signals: A new singlet corresponding to the single remaining N-methyl group will appear. A new, broad singlet, characteristic of an N-H proton, will be observed (its chemical shift is highly dependent on solvent and concentration). This N-H signal will disappear upon D₂O exchange.

  • ¹³C NMR Spectrum:

    • The two N-methyl carbon signals in Dapoxetine will be replaced by a single N-methyl carbon signal in the N-Demethyl metabolite.

    • The chemical shifts of the carbons alpha and beta to the nitrogen will be altered due to the change from a tertiary to a secondary amine.

  • 2D NMR: COSY and HSQC spectra will confirm the connectivity of the entire spin system, ensuring the phenyl, naphthyl, and propyl chain moieties are intact and correctly assigned.

Vibrational Circular Dichroism (VCD): Absolute Stereochemical Assignment

Expertise & Experience: Distinguishing between (S)- and (R)-enantiomers is impossible with conventional MS and NMR. While chiral chromatography can separate them, it doesn't inherently assign the absolute configuration without a certified reference standard. Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopy technique that provides an unambiguous determination of absolute configuration for a chiral molecule in solution, eliminating the need for crystallization required by X-ray crystallography.[9][10] The technique relies on comparing the experimental VCD spectrum to a spectrum predicted by ab initio quantum chemical calculations.[10][11]

Experimental Protocol: VCD Analysis and Computational Comparison

  • Sample Preparation: Dissolve ~5-10 mg of the metabolite in 150-200 µL of a suitable deuterated solvent (e.g., CDCl₃) in an IR cell with BaF₂ windows.[9]

  • VCD Measurement:

    • Acquire the VCD and IR spectra simultaneously on a VCD spectrometer in the mid-IR range (e.g., 2000-900 cm⁻¹).

    • Data collection time is typically 2-4 hours to achieve an adequate signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search for the this compound structure using molecular mechanics.

    • For the lowest energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Generate a Boltzmann-averaged predicted VCD spectrum from the calculated spectra of the stable conformers.

    • Repeat the calculation for the (R)-enantiomer. The predicted spectrum will be a perfect mirror image of the (S)-enantiomer's spectrum.

  • Spectral Comparison: Visually compare the experimental VCD spectrum with the computationally predicted spectra for both the (S) and (R) enantiomers.

Trustworthiness (Expected Outcome):

  • The experimental VCD spectrum will show a distinct pattern of positive and negative bands.

  • This experimental pattern will closely match the predicted VCD spectrum for one of the enantiomers—in this case, the (S)-enantiomer.

  • This positive match provides definitive, standalone confirmation of the absolute stereochemistry of the metabolite in solution.[12]

Comparative Data Summary

For clarity, the key differentiating analytical data points are summarized below. This table serves as a quick reference for comparing the expected results of the target analyte against its most relevant structural alternatives.

Feature(S)-DapoxetineThis compound (Target) (R)-N-Demethyl Dapoxetine
Molecular Formula C₂₁H₂₃NOC₂₀H₂₁NO C₂₀H₂₁NO
Exact Mass [M+H]⁺ 306.1858 Da292.1701 Da 292.1701 Da
¹H NMR: N-Alkyl ~δ 2.25 (s, 6H, -N(CH₃)₂)~δ 2.4 (s, 3H, -NHCH₃) ~δ 2.4 (s, 3H, -NHCH₃)
¹H NMR: N-H AbsentPresent (broad s, 1H), disappears with D₂O Present (broad s, 1H), disappears with D₂O
VCD Spectrum Unique (S) patternUnique (S) pattern Mirror image of (S) pattern

Integrated Analytical Workflow

The synergy of these techniques is best visualized as a logical workflow. Each step provides a piece of the puzzle, and together they form a self-validating process for unambiguous identification.

G cluster_0 cluster_1 Structural Confirmation cluster_2 Stereochemical Confirmation cluster_3 A Isolated Metabolite Sample B HRMS (LC-Q-TOF) A->B Parallel Analysis C NMR Spectroscopy (¹H, ¹³C, 2D) A->C Parallel Analysis D VCD Spectroscopy A->D F Unambiguous Identity Confirmed: This compound B->F Confirms: Elemental Formula (C₂₀H₂₁NO) C->F Confirms: -N-Demethylation -Molecular Backbone D->F Confirms: (S)-Absolute Configuration E Computational Modeling (DFT) E->D Provides Predicted Spectrum for Comparison

Caption: Integrated workflow for the confirmation of this compound.

Conclusion

The definitive identification of drug metabolites like this compound demands a rigorous and multi-faceted analytical strategy. Relying on a single technique provides an incomplete and potentially misleading picture. By integrating the precise mass determination of HRMS, the detailed structural mapping of NMR, and the unambiguous stereochemical assignment from VCD, researchers can establish a self-validating and trustworthy dossier of evidence. This orthogonal approach not only satisfies regulatory requirements but also embodies the principles of sound scientific investigation, ensuring a complete understanding of the metabolic fate of a drug candidate.

References

  • Overview of Tandem Mass Spectral and Metabolite Databases for Metabolite Identification in Metabolomics.Methods in Molecular Biology.
  • Nuclear magnetic resonance spectroscopy of stereoisomers.Wikipedia.
  • NMR Spectroscopy of Stereoisomers.OpenStax-CNX.
  • Overview of Tandem Mass Spectral and Metabolite Databases for Metabolite Identification in Metabolomics.
  • NMR analysis of stereoisomer?
  • Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS).YouTube.
  • A validated chiral liquid chromatographic method for the enantiomeric separation of Dapoxetine Hydrochloride.Semantic Scholar.
  • ¹³C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents.
  • Understanding the Role of Mass Spectrometry in Metabolomics.Silantes.
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).Spectroscopy Europe.
  • Identification of metabolites from tandem mass spectra with a machine learning approach utilizing structural features.
  • Analyze of stereoisomer by NMR.JEOL Ltd..
  • Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes.
  • Empower your drug design & synthesis with vibrational circular dichroism (VCD).YouTube.
  • Vibrational Circular Dichroism Spectroscopy of Chiral Molecules.
  • Liquid chromatographic method for the simultaneous determination of achiral and chiral impurities of dapoxetine in approved and counterfeit products.
  • Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules.
  • Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF.
  • Identification and characterization of a new dapoxetine impurity by NMR: Transformation of N-oxide by Cope elimination.Journal of Pharmaceutical and Biomedical Analysis.
  • Method for determining content of enantiomer in dapoxetine hydrochloride.
  • Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF.PubMed.
  • Typical HPLC chromatogram of Dapoxetine hydrochloride bulk sample (0.05 mg/ml) Spiked with (R)-Enantiomer (0.5%).
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF.MDPI.
  • Dapoxetine Hydrochloride.PubChem.
  • Dapoxetine.PubChem.
  • This compound.ChemicalBook.

Sources

A Guide to the Independent Replication of Studies Involving (S)-N-Demethyl Dapoxetine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to independently replicate studies involving (S)-N-Demethyl Dapoxetine. As a primary metabolite of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation (PE), understanding its properties is critical for comprehensive drug safety and efficacy evaluation.[1][2] The imperative for scientific rigor, underscored by the ongoing "replication crisis," demands that findings are verifiable and robust.[3][4] This document offers detailed, self-validating protocols for the synthesis, characterization, and comparative analysis of this compound to support these essential replication efforts.

Introduction: The Metabolite and the Mandate for Replication

Dapoxetine is a short-acting SSRI designed for on-demand treatment of PE.[5][6] It is extensively metabolized in the liver and kidneys by cytochrome P450 enzymes (CYP2D6, CYP3A4) and flavin-containing monooxygenase 1 (FMO1).[1][7][8] This process yields several metabolites, including this compound (also known as desmethyldapoxetine), Dapoxetine-N-Oxide, and didesmethyldapoxetine.[9][10] N-dealkylation is a principal metabolic pathway.[11][12]

This compound is of particular interest as it is roughly equipotent to the parent compound, Dapoxetine.[1][9] Although its plasma concentrations are typically lower, its pharmacological activity necessitates its synthesis and characterization for use as an analytical reference standard and for inclusion in toxicological and metabolic studies.[9][13]

De Novo Synthesis of this compound

The ability to generate high-purity this compound is the foundational step for any replication study. The following protocol is a conceptualized procedure based on established chemical principles for selective demethylation, designed to be a clear and reproducible workflow.

Causality in Protocol Design

The choice of a demethylating agent is critical. While various reagents exist, a method that offers high selectivity for N-demethylation over other potential reactions is preferred to minimize complex purification steps. The protocol below conceptualizes a process that begins with the commercially available (S)-Dapoxetine hydrochloride. The conversion to the free base is necessary as the hydrochloride salt would interfere with the subsequent reaction. The purification via column chromatography is a standard and effective method for isolating the desired product from unreacted starting material and reaction byproducts.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from (S)-Dapoxetine hydrochloride.

Materials:

  • (S)-Dapoxetine hydrochloride (≥98% purity)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • An appropriate N-demethylating agent (e.g., 1-chloroethyl chloroformate followed by methanolysis, or a suitable enzymatic method)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable solvent system for chromatography)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Free Base Formation:

    • Dissolve 1.0 g of (S)-Dapoxetine hydrochloride in 20 mL of deionized water.

    • Slowly add a saturated solution of sodium bicarbonate with stirring until the pH of the solution is ~8-9. A milky white precipitate of the free base should form.

    • Extract the aqueous solution three times with 25 mL of dichloromethane.

    • Combine the organic layers, wash with 20 mL of brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate under reduced pressure to yield (S)-Dapoxetine free base as an oil.

  • N-Demethylation Reaction (Conceptual Example using Von Braun Reaction):

    • Caution: This step should be performed in a well-ventilated fume hood by trained personnel.

    • Dissolve the (S)-Dapoxetine free base in 30 mL of anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 1.1 equivalents of 1-chloroethyl chloroformate dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Remove the solvent under reduced pressure.

  • Hydrolysis of Intermediate:

    • Dissolve the resulting crude carbamate intermediate in 30 mL of methanol.

    • Heat the solution to reflux for 2-3 hours. This step cleaves the carbamate to yield the secondary amine hydrochloride.

    • Cool the solution and remove the methanol under reduced pressure.

  • Purification:

    • Neutralize the resulting crude product with a mild base (e.g., NaHCO₃ solution) and extract with DCM as in Step 1 to obtain the free base of this compound.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield pure this compound.

  • Final Characterization:

    • Confirm the identity and purity of the final product using the analytical methods described in the next section.

Synthesis Workflow Diagram

Synthesis_Workflow start Start: (S)-Dapoxetine HCl free_base 1. Free Base Formation (NaHCO₃, DCM/H₂O extraction) start->free_base demethylation 2. N-Demethylation (e.g., Von Braun Reaction) free_base->demethylation hydrolysis 3. Intermediate Hydrolysis (Methanol, Reflux) demethylation->hydrolysis purification 4. Purification (Silica Gel Chromatography) hydrolysis->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization and Comparison

Rigorous analytical chemistry is non-negotiable for validating the identity and purity of the synthesized compound. This section outlines the key techniques and expected results, forming a baseline against which replication efforts can be compared.

Self-Validation Through Orthogonal Methods

The use of multiple, independent (orthogonal) analytical techniques is a self-validating system. High-Performance Liquid Chromatography (HPLC) confirms purity and retention time, Mass Spectrometry (MS) confirms molecular weight and structure through fragmentation, and Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the molecular structure. Agreement across all three methods provides high confidence in the result.

Experimental Protocol: Analytical Characterization

Objective: To confirm the chemical identity and purity of the synthesized this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Rationale: To assess the purity of the compound and determine its retention time under specific conditions. A reverse-phase method is suitable for this molecule.

    • Method:

      • Column: C18, 4.6 x 250 mm, 3.5 µm particle size.

      • Mobile Phase: Isocratic mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 292 nm.[17]

      • Injection Volume: 10 µL.

      • Expected Result: A single major peak corresponding to this compound. Purity should be ≥98%.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Rationale: To confirm the molecular weight of the compound and obtain structural information from its fragmentation pattern.

    • Method:

      • LC: Use conditions similar to the HPLC method above, potentially with a faster gradient for higher throughput.

      • MS Ionization: Electrospray Ionization (ESI) in positive ion mode.

      • Analysis:

        • Full Scan (MS1): Scan for the protonated molecule [M+H]⁺. The expected exact mass for C₂₀H₂₁NO is 291.1623. The expected m/z is ~292.17.

        • Tandem MS (MS/MS): Isolate the parent ion (m/z ~292.17) and fragment it. The fragmentation pattern should be consistent with the structure, showing characteristic losses. For comparison, the precursor-to-product ion transition for dapoxetine (m/z 306.2) often includes a major fragment at m/z 157.2.[2] A similar fragmentation pathway should be investigated for the demethylated analog.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Rationale: To provide unambiguous structural confirmation.

    • Method:

      • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

      • Spectra: Acquire ¹H NMR and ¹³C NMR spectra.

      • Expected ¹H NMR Features:

        • Disappearance of one of the N,N-dimethyl singlets (~2.2-2.5 ppm) seen in Dapoxetine.

        • Appearance of a single N-methyl singlet.

        • Appearance of a broad singlet corresponding to the N-H proton.

        • Characteristic aromatic proton signals for the naphthalene and phenyl rings.

        • Aliphatic proton signals for the propyl chain.

Analytical Characterization Workflow

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Structural Confirmation purity HPLC-UV (Purity ≥98%) fragmentation LC-MS/MS (Fragmentation Pattern) purity->fragmentation mw_confirm LC-MS (Confirm [M+H]⁺) mw_confirm->fragmentation structure ¹H & ¹³C NMR (Confirm Structure) fragmentation->structure decision Data Concordant? structure->decision sample Synthesized Sample sample->purity sample->mw_confirm pass Identity & Purity Confirmed fail Result Discrepancy (Re-purify or Re-synthesize) decision->pass Yes decision->fail No

Caption: Workflow for the analytical characterization of synthesized compounds.

Data Comparison Guide

When replicating a study, results should be compared systematically. The following table provides a template for this comparison.

ParameterExpected Result (from literature/theory)Replication Result% DeviationNotes
Synthesis Yield Varies (e.g., 30-50%)Highly dependent on scale and technique.
HPLC Purity ≥98%
HPLC Retention Time Report-specific (e.g., ~4.5 min)Minor shifts are expected between systems.
[M+H]⁺ (m/z) ~292.17
MS/MS Fragments (m/z) Key fragments (e.g., ~144, ~115)Compare relative intensities.
¹H NMR (N-CH₃, ppm) Singlet, ~2.4 ppm
¹H NMR (N-H, ppm) Broad singletPosition can vary with concentration.

Replicating an In Vitro Metabolism Study

To provide a practical application, this section details a protocol for a common experiment: an in vitro study of Dapoxetine metabolism using human liver microsomes (HLMs) to generate and detect this compound.

Causality in Protocol Design

HLMs are subcellular fractions containing a high concentration of the CYP450 enzymes responsible for drug metabolism.[7][11] The inclusion of NADPH is essential, as it is a required cofactor for CYP450 activity.[7] The reaction is quenched by adding a cold organic solvent (acetonitrile), which serves the dual purpose of stopping the enzymatic reaction and precipitating proteins, thereby cleaning up the sample for LC-MS analysis.

Experimental Protocol: HLM Incubation

Objective: To replicate the in vitro generation of this compound from Dapoxetine.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Dapoxetine hydrochloride

  • This compound (synthesized, as a reference standard)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Ice-cold acetonitrile containing an internal standard (e.g., Dapoxetine-d6)

  • Incubator/water bath (37°C)

Procedure:

  • Preparation:

    • Prepare a stock solution of Dapoxetine in a suitable solvent (e.g., DMSO or methanol) and dilute with phosphate buffer to the desired starting concentration (e.g., 10 µM).

    • Thaw HLMs on ice. Dilute with phosphate buffer to a final concentration of 0.5 mg/mL.

    • Prepare the NADPH solution according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, pre-warm 188 µL of the HLM solution at 37°C for 5 minutes.

    • To initiate the reaction, add 2 µL of the 10 µM Dapoxetine solution.

    • Immediately after, add 10 µL of the NADPH solution to start the reaction. The final volume is 200 µL.

    • Control: Prepare a parallel incubation without NADPH to serve as a negative control.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Sample Quenching and Processing:

    • Stop the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

  • Analysis:

    • Analyze the sample using the LC-MS/MS method described previously.

    • Monitor for the parent drug (Dapoxetine) and the expected metabolite (this compound).

    • Compare the retention time and MS/MS fragmentation of the generated metabolite with the synthesized reference standard to confirm its identity.

In Vitro Metabolism Workflow

Metabolism_Workflow cluster_Incubation Incubation at 37°C cluster_Processing Sample Processing pre_warm 1. Pre-warm HLMs and Buffer add_drug 2. Add Dapoxetine (Substrate) pre_warm->add_drug start_rxn 3. Add NADPH (Cofactor) add_drug->start_rxn quench 4. Quench Reaction (Cold Acetonitrile + IS) start_rxn->quench centrifuge 5. Centrifuge (Pellet Proteins) quench->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis 7. LC-MS/MS Analysis supernatant->analysis result Detection of This compound analysis->result

Caption: Workflow for an in vitro HLM metabolism study.

Conclusion and Best Practices

The independent replication of scientific studies is fundamental to progress in drug development and pharmacology. This guide provides a robust, technically grounded framework for the synthesis and analysis of this compound, a key metabolite of Dapoxetine. By adhering to these detailed, self-validating protocols, researchers can generate high-quality, reproducible data. Success in replication hinges on meticulous attention to detail, the use of orthogonal analytical methods for confirmation, and systematic comparison of results. This approach not only validates previous findings but also builds a more reliable foundation for future research and development.

References

  • Eureka | Patsnap. (n.d.). Synthesis method of dapoxetine and dapoxetine hydrochloride.
  • Google Patents. (2014). CN103664660A - Synthesis method of dapoxetine hydrochloride.
  • Zhang Yunhui. (2016). Preparation method of this compound. SciSpace.
  • Skibiński, R., Trawiński, J., & Gawlik, M. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Molecules, 26(13), 3794. Retrieved from [Link]

  • Al-Majed, A. R., Al-Zehouri, J., Al-Khamees, H. A., & Belal, F. (2020). High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study. Journal of pharmaceutical and biomedical analysis, 187, 113357. Retrieved from [Link]

  • McMahon, C. G. (2007). Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation. SciSpace. Retrieved from [Link]

  • Skibiński, R., Trawiński, J., & Gawlik, M. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. ResearchGate. Retrieved from [Link]

  • McMahon, C. G., Kim, S. W., Park, N. C., et al. (2011). Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation. The journal of sexual medicine, 8(9), 2415–2426. Retrieved from [Link]

  • Wikipedia. (n.d.). Dapoxetine. Retrieved from [Link]

  • Google Patents. (2012). CN102746170A - Preparation method of dapoxetine.
  • Skibiński, R., Trawiński, J., & Gawlik, M. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Molecules, 26(13), 3794. Retrieved from [Link]

  • McMahon, C. G., Althof, S. E., Kaufman, J. M., et al. (2011). Dapoxetine: a new option in the medical management of premature ejaculation. Therapeutic advances in urology, 3(5), 233–251. Retrieved from [Link]

  • ResearchGate. (2022). Pharmacokinetic and pharmacodynamic properties of dapoxetine a novel 'on demand' treatment for premature ejaculation. Retrieved from [Link]

  • Modi, N. B., Dresser, M. J., & Netherway, M. (2006). Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation. Journal of clinical pharmacology, 46(3), 301–309. Retrieved from [Link]

  • Li, H., Tian, Y., Zhang, Z., et al. (2022). Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. Molecules, 27(8), 2595. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Development and validation of a HPLC analytical assay method for dapoxetine tablets: A medicine for premature ejaculation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dapoxetine. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of dapoxetine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical HPLC chromatogram of Dapoxetine hydrochloride bulk sample. Retrieved from [Link]

  • National Bureau of Economic Research. (2018). Replicability in Clinical Research. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A validated chiral liquid chromatographic method for the enantiomeric separation of Dapoxetine Hydrochloride. Retrieved from [Link]

  • Curtis, M. J., & Abernethy, D. R. (2016). Replication – why we need to publish our findings. Pharmacology research & perspectives, 4(4), e00245. Retrieved from [Link]

  • Castor EDC. (2018). Replication Crisis in Medical Research Clinical Trials. Retrieved from [Link]

  • Journal of Chromatography A. (2015). Liquid chromatographic method for the simultaneous determination of achiral and chiral impurities of dapoxetine in approved and. Retrieved from [Link]

  • ResearchGate. (2016). Replication – why we need to publish our findings. Retrieved from [Link]

  • MDPI. (n.d.). Instructions for Authors - Pharmaceuticals. Retrieved from [Link]

Sources

Benchmarking (S)-N-Demethyl Dapoxetine performance against a gold standard

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Bioanalytical Quantification of (S)-N-Demethyl Dapoxetine: A Performance Benchmark Against the Gold Standard

For drug development professionals, the precise and accurate quantification of a drug's metabolites is not merely an analytical exercise; it is a cornerstone of establishing a compound's pharmacokinetic profile, ensuring patient safety, and meeting stringent regulatory requirements. This compound, also known as desmethyldapoxetine, is the primary active metabolite of Dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI) developed for the treatment of premature ejaculation.[1][2][3] Given that this metabolite is roughly equipotent to the parent drug, its concentration in systemic circulation is of significant clinical interest.[1] Furthermore, as a principal impurity in the synthesis of the active pharmaceutical ingredient (API), its control and measurement are critical for quality assurance.[4]

This guide provides an in-depth, technical comparison of analytical methodologies for quantifying this compound in a biological matrix. We will move beyond a simple recitation of protocols to explain the fundamental causality behind experimental choices. Our core objective is to benchmark a standard analytical approach against the recognized "gold standard" in modern bioanalysis: liquid chromatography-tandem mass spectrometry (LC-MS/MS) employing a stable isotope-labeled internal standard (SIL-IS).[5] Through this comparison, we will demonstrate how the principles of scientific integrity and self-validating systems are embedded in the choice of methodology to produce data of the highest trustworthiness for critical drug development decisions.

The Lynchpin of Accurate Bioanalysis: The Internal Standard

In quantitative LC-MS/MS, an internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample. Its purpose is to correct for the inevitable physical and chemical variations that occur during the analytical workflow, from sample extraction to ionization in the mass spectrometer. The fundamental principle is that any loss or variation experienced by the analyte of interest will be mirrored by the IS. The final analyte concentration is then calculated based on the ratio of the analyte's response to the IS's response, thereby normalizing the variability.

However, not all internal standards are created equal. The ideal IS is chemically and physically identical to the analyte. This is where stable isotope-labeled internal standards become indispensable. A SIL-IS, such as a deuterated version of the analyte (e.g., this compound-dn), has the same molecular structure, polarity, and ionization efficiency as the analyte. It co-elutes chromatographically and behaves identically during sample extraction and ionization.[5] The only significant difference is its mass, allowing the mass spectrometer to distinguish it from the unlabeled analyte. This near-perfect chemical mimicry provides the most accurate correction for analytical variability, especially for unpredictable matrix effects, making it the undisputed gold standard.

cluster_workflow Analytical Workflow cluster_logic Quantification Logic cluster_key Benefit of SIL-IS A Sample Aliquot (Analyte + Matrix) B Add Internal Standard A->B C Sample Preparation (e.g., Protein Precipitation) Potential for Analyte Loss B->C D LC Separation C->D E MS/MS Detection (Ion Suppression/Enhancement) D->E F Analyte Response (Area_A) E->F G IS Response (Area_IS) E->G H Response Ratio (Area_A / Area_IS) F->H G->H I Calibration Curve (Ratio vs. Concentration) H->I J Calculate Unknown Concentration I->J K SIL-IS perfectly mimics Analyte behavior in steps C & E, ensuring the Response Ratio (H) is a true reflection of concentration, independent of process variability. A 100 µL Plasma Sample (Calibrator, QC, or Unknown) B Add 200 µL Acetonitrile containing the appropriate Internal Standard (Test IS or Gold Standard IS) A->B C Vortex 1 min B->C D Centrifuge 10 min (14,000 x g) C->D E Transfer Supernatant to Autosampler Vial D->E F Inject into LC-MS/MS System E->F

Figure 2: The experimental workflow for sample preparation via protein precipitation.

The following are typical parameters for such an analysis. Optimization is critical for achieving desired sensitivity and selectivity.

ParameterSettingRationale
LC Column C18 Column (e.g., 50 x 2.1 mm, 1.8 µm)Provides good reversed-phase retention for the analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation and better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analytes.
Flow Rate 0.4 mL/minTypical for analytical scale UPLC/HPLC systems.
Gradient 10% B to 90% B over 3 minutesA gradient elution ensures separation from endogenous matrix components and timely elution.
Injection Volume 5 µLBalances sensitivity with potential for column overloading.
Ionization Mode Electrospray Ionization (ESI), PositiveThe amine groups on the analytes are readily protonated.
MS Detection Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
MRM Transitions Analyte: [M+H]⁺ → fragmentTo be determined by direct infusion and optimization of authentic standards.
IS: [M+H]⁺ → fragment

Performance Benchmark: A Tale of Two Methods

After analyzing the calibration standards and QC samples using both methods, the data is processed to evaluate the key validation parameters. The expected results are summarized below, based on established principles of bioanalysis.

Data Presentation

Table 1: Linearity and Sensitivity Comparison

Parameter Method A (Test IS) Method B (Gold Standard IS) Acceptance Criteria
Linear Range 2.0 - 1000 ng/mL 2.0 - 1000 ng/mL ---
Correlation (r²) > 0.990 > 0.998 > 0.99

| LLOQ | 2.0 ng/mL | 2.0 ng/mL | S/N > 10, Precision <20%, Accuracy ±20% |

Both methods can be optimized to achieve a similar linear range and LLOQ. However, the Gold Standard method is expected to show a stronger correlation coefficient due to its superior ability to normalize variability across the concentration range.

Table 2: Inter-Day and Intra-Day Precision & Accuracy Precision is expressed as the coefficient of variation (%CV), while accuracy is expressed as the percent bias from the nominal value (%Bias).

QC LevelMethod A (Test IS)Method B (Gold Standard IS)Acceptance Criteria
%CV / %Bias %CV / %Bias
Intra-Day (n=6)
LQC (6 ng/mL)10.5% / -8.2%4.1% / -2.5%%CV < 15% (20% at LLOQ)
MQC (60 ng/mL)8.9% / 6.5%3.5% / 1.8%%Bias within ±15% (20% at LLOQ)
HQC (750 ng/mL)7.5% / 4.1%2.8% / 0.9%
Inter-Day (3 runs)
LQC (6 ng/mL)12.8% / -11.0%5.3% / -3.1%%CV < 15% (20% at LLOQ)
MQC (60 ng/mL)10.2% / 8.1%4.2% / 2.2%%Bias within ±15% (20% at LLOQ)
HQC (750 ng/mL)9.1% / 5.3%3.6% / 1.5%

The data in Table 2 clearly illustrates the performance gap. While Method A may meet the acceptance criteria, its precision and accuracy are significantly poorer than Method B. The Gold Standard method consistently delivers lower %CV and %Bias values, indicating higher reproducibility and trueness of the results. This is a direct consequence of the SIL-IS's ability to more effectively correct for run-to-run and day-to-day analytical variability. [5] Table 3: Matrix Effect and Recovery Assessment

Parameter Method A (Test IS) Method B (Gold Standard IS) Interpretation
Recovery (%) Analyte: 85%IS: 75% Analyte: 86%IS: 87% The SIL-IS (Method B) recovery closely tracks the analyte's recovery, leading to accurate normalization. The Test IS (Method A) shows differential recovery, introducing a bias.

| Matrix Effect | High Variability | Minimal Variability | The SIL-IS co-elutes and experiences the same ion suppression/enhancement as the analyte, effectively canceling out the matrix effect on the response ratio. The Test IS, eluting at a different time, cannot compensate for this, leading to poor precision. |

Field-Proven Insights and Trustworthiness

The superiority of the Gold Standard method is not just a matter of achieving better numbers on a validation report. It has profound implications for the trustworthiness and utility of the data in a drug development program.

  • Causality of Experimental Choice: The choice to invest in the synthesis and use of a stable isotope-labeled internal standard is driven by the need to mitigate analytical risk. [6]In pharmacokinetic studies, where concentration-time profiles determine key parameters like Cmax, AUC, and half-life, the improved precision and accuracy afforded by a SIL-IS can be the difference between a successful or failed bioequivalence study. [7]Inaccurate data could lead to incorrect dosing recommendations or the rejection of a regulatory submission.

  • A Self-Validating System: A bioanalytical method using a SIL-IS is inherently more robust and self-validating. Because the IS acts as a near-perfect chemical clone of the analyte, any unexpected issue in a sample (e.g., a severe matrix effect, a partial extraction failure) will affect both compounds proportionally. An anomalous result is therefore more likely to reflect the true concentration in the sample rather than an artifact of the analytical process. This builds immense confidence in the data.

Conclusion

References

  • Wikipedia. (n.d.). Dapoxetine. Retrieved January 16, 2026, from [Link]

  • Gajski, G., Gerić, M., et al. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Molecules, 26(13), 3794. [Link]

  • 1mg. (2024). Dapoxetine: View Uses, Side Effects and Medicines. Retrieved January 16, 2026, from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Dapoxetine Hydrochloride?. Retrieved January 16, 2026, from [Link]

  • MedEx. (n.d.). Dapotin | 30 mg | Tablet. Retrieved January 16, 2026, from [Link]

  • PubMed. (2019). Antistress and antidepressant properties of dapoxetine and vortioxetine. Retrieved January 16, 2026, from [Link]

  • Semantic Scholar. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Retrieved January 16, 2026, from [Link]

  • Patsnap Synapse. (2024). What is Dapoxetine Hydrochloride used for?. Retrieved January 16, 2026, from [Link]

  • Medical News Today. (2006). Dapoxetine Safe And Effective In Treating Premature Ejaculation. Retrieved January 16, 2026, from [Link]

  • Tóth, G., et al. (2019). Liquid chromatographic method for the simultaneous determination of achiral and chiral impurities of dapoxetine in approved and counterfeit products. Journal of Chromatography A, 1585, 96-105. [Link]

  • Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 192, 113662. [Link]

  • Zhu, Y., et al. (2015). A novel and practical asymmetric synthesis of dapoxetine hydrochloride. Beilstein Journal of Organic Chemistry, 11, 2641-2645. [Link]

  • Liew, K. B., & Peh, K. K. (2014). Stability indicating HPLC method for simultaneous quantification of sildenafil citrate and dapoxetine hydrochloride in Pharmaceutical products. Acta Poloniae Pharmaceutica, 71(3), 393-400.
  • Zhang, Y. (2016). Preparation method of this compound. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Typical HPLC chromatogram of Dapoxetine hydrochloride bulk sample (0.05 mg/ml) Spiked with (R)-Enantiomer (0.5%). Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2015). A novel and practical asymmetric synthesis of dapoxetine hydrochloride. Retrieved January 16, 2026, from [Link]

  • Semantic Scholar. (2012). A validated chiral liquid chromatographic method for the enantiomeric separation of Dapoxetine Hydrochloride. Retrieved January 16, 2026, from [Link]

  • Aturki, Z., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7058. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2012). DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF PROCESS RELATED IMPURITIES. Retrieved January 16, 2026, from [Link]

  • National Institutes of Health. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Retrieved January 16, 2026, from [Link]

  • Journal of Drug Delivery and Therapeutics. (2021). Bioanalytical Method Development and Validation of Dapoxetine Hydrochloride in Human Plasma by RP-HPLC. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2022). Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. Retrieved January 16, 2026, from [Link]

  • MDPI. (2022). Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. Retrieved January 16, 2026, from [Link]

  • TSI Journals. (n.d.). Validated stability indicating rp-hplc method for the determination of dapoxetine hydrochloride in bulk and pharmaceutical formulations. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). CN107935866B - Preparation method of dapoxetine hydrochloride impurity.
  • Open Ukrainian Citation Index. (n.d.). High performance liquid chromatography – Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study. Retrieved January 16, 2026, from [Link]

Sources

Safety Operating Guide

Operational Guide: Personal Protective Equipment for Handling (S)-N-Demethyl Dapoxetine

Author: BenchChem Technical Support Team. Date: January 2026

The primary routes of potential exposure when handling powdered active pharmaceutical ingredients (APIs) are inhalation of airborne particles and dermal contact.[5] Therefore, a comprehensive safety strategy must prioritize containment and a meticulously chosen suite of Personal Protective Equipment (PPE).

The Hierarchy of Controls: Your First Line of Defense

Before any discussion of PPE, it is critical to implement engineering and administrative controls. PPE is the last line of defense against exposure, not the first.[6]

  • Engineering Controls (Primary Containment): All handling of powdered (S)-N-Demethyl Dapoxetine must occur within a certified containment system.

    • For milligram-scale operations: A chemical fume hood or a ventilated balance enclosure (VBE) is mandatory to control airborne dust.[2][7]

    • For gram-scale or higher-energy operations (e.g., sonicating, vortexing): A glovebox or containment isolator provides a higher level of protection and is strongly recommended.[5][8][9]

  • Administrative Controls:

    • Establish designated areas for handling potent compounds.

    • Develop and strictly follow Standard Operating Procedures (SOPs).

    • Ensure all personnel are thoroughly trained on the hazards and handling procedures.

    • Prohibit eating, drinking, smoking, and applying cosmetics in the laboratory.[3]

Personal Protective Equipment (PPE) Selection Protocol

The selection of PPE is task-dependent. The following diagram and table outline the decision-making process and specific recommendations.

PPE_Selection_Workflow cluster_legend Legend Start Start Decision Decision Process Action/PPE Level start Begin Task with This compound loc In Containment (e.g., Fume Hood)? start->loc spill Spill or Emergency? start->spill scale Scale of Work? loc->scale Yes stop STOP WORK Use Primary Containment Only loc->stop No level1 PPE Level 1: - Safety Goggles - Double Nitrile Gloves - Disposable Lab Coat scale->level1 < 1 gram (Low energy) level2 PPE Level 2: - Level 1 PPE - N95/FFP2 Respirator - Face Shield scale->level2 > 1 gram or High Energy Task spill->loc No level3 PPE Level 3 (Spill/Cleanup): - Full Face Respirator or PAPR - Chemical Resistant Coverall - Double Nitrile Gloves - Boot Covers spill->level3 Yes

Caption: PPE selection workflow for handling this compound.

Detailed PPE Specifications
Body AreaMinimum Requirement (Low-Risk Tasks in Containment)Recommended for High-Risk Tasks (e.g., >1g, Spills)Causality and Best Practices
Respiratory N95/FFP2 Dust Mask RespiratorPowered Air-Purifying Respirator (PAPR) with HEPA filters or a full-face respirator.The primary hazard is inhalation of the fine powder.[5] Since no Occupational Exposure Limit (OEL) is established, respiratory protection is mandatory to prevent systemic exposure.[7][10][11] A PAPR is preferred for higher-risk tasks as it provides superior protection and reduces user fatigue.
Hand Double Nitrile GlovesDouble Nitrile GlovesDouble-gloving protects against tears and allows for the safe removal of the outer, contaminated glove without exposing skin.[6] Change outer gloves frequently (every 30-60 minutes) or immediately upon known contact.[6]
Eye/Face Tightly-fitting Safety Goggles with Side ShieldsFull Face Shield worn over safety gogglesDapoxetine is a serious eye irritant.[12][13][14][15] Goggles provide a seal against dust. A face shield adds a barrier against splashes and is essential when working outside the direct protection of a fume hood sash.[6][16]
Body Disposable, fluid-resistant lab coat with knit cuffsDisposable chemical-resistant coverall (e.g., Tyvek®) with boot coversA disposable coat prevents contamination of personal clothing. Knit cuffs are crucial for a sealed interface with gloves.[6] A full coverall is necessary for large-scale work or spill cleanup to provide whole-body protection.[17]

Procedural Discipline: Donning and Doffing Sequences

Correctly putting on and, most importantly, taking off PPE is a critical control point to prevent self-contamination.

Donning (Putting On) Sequence
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Body Protection: Don the disposable lab coat or coverall, ensuring it is fully fastened.

  • Respiratory Protection: Fit-check your respirator.

  • Eye/Face Protection: Don safety goggles, followed by a face shield if required.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat/coverall.

Doffing (Taking Off) Sequence - "Contaminated to Contaminated, Clean to Clean"

This procedure should ideally be performed in an anteroom or designated doffing area.

  • Outer Gloves: Pinch the outside of one outer glove at the wrist and peel it off, turning it inside out. Ball the removed glove into the palm of the still-gloved hand. Slide two fingers of the ungloved hand under the cuff of the remaining glove and peel it off, encapsulating the first glove. Dispose of immediately in a hazardous waste bin.

  • Body Protection: Unfasten the lab coat or coverall. Roll it down from the shoulders, touching only the inside surface. Turn it inside out as you remove it and dispose of it.

  • Hand Hygiene: Perform hand hygiene.

  • Eye/Face Protection: Remove the face shield and goggles by handling the strap from behind your head. Avoid touching the front surface.

  • Respiratory Protection: Remove your respirator.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Emergency Response Protocols

Accidental Exposure
  • Eye Contact: Immediately flush the eye with copious amounts of running water for at least 15 minutes, holding the eyelid open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][13][15][18]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water.[12][18]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or physician immediately.[12][13][15]

Small Powder Spill Management (<1 gram)
  • Alert & Secure: Alert personnel in the immediate area. Restrict access.

  • Don PPE: Don Level 3 PPE as described in the table above (PAPR/full-face respirator, coverall, double gloves, boot covers).

  • Contain: Gently cover the spill with absorbent pads or cloths dampened with water to prevent the powder from becoming airborne. Do NOT dry sweep.

  • Clean: Carefully wipe the area from the outside-in with the dampened cloths. Place all contaminated materials into a labeled hazardous waste bag.

  • Decontaminate: Wipe the spill area with a suitable decontamination solution (e.g., 70% ethanol), followed by water.

  • Doff & Dispose: Doff PPE as described above, placing all disposable items into the hazardous waste bag.

Decontamination and Waste Disposal

Equipment and Surface Decontamination

All non-disposable equipment and work surfaces must be decontaminated after use. This involves a validated cleaning procedure, which may include an initial wipe-down with a solvent known to dissolve the compound, followed by a detergent wash and a final rinse.[9][19] The efficacy of the cleaning procedure should be verified, especially in multi-product facilities, to prevent cross-contamination.[9][19]

Waste Disposal

All materials contaminated with this compound are considered hazardous chemical waste.[15]

  • This includes all used PPE, spill cleanup materials, contaminated vials, and disposable labware.

  • Collect all waste in a clearly labeled, sealed, and puncture-proof container.

  • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[20] Do not dispose of it in regular trash or down the drain.[7]

References

  • CURIS System. (n.d.). Methods for Pharmaceutical Decontamination. Retrieved from [Link]

  • Pharmaguideline. (2024). Decontamination in Pharma. Retrieved from [Link]

  • ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. Retrieved from [Link]

  • Schematic. (2025). How to Improve Powder Handling in Pharma Production. Retrieved from [Link]

  • Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Pharmaceutical Online. (n.d.). Decontamination Services. Retrieved from [Link]

  • ACS Publications. (n.d.). Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

  • PubMed. (n.d.). Establishing powder-handling workflow practices and standard operating procedures: compounding pharmacy and safety. Retrieved from [Link]

  • News-Medical.Net. (2025). Optimizing decontamination protocols for pharmaceutical cleanrooms. Retrieved from [Link]

  • GMP Journal. (2023). Safe Handling of Highly Potent Substances. Retrieved from [Link]

  • MIMS Singapore. (n.d.). Dapoxetine: Uses, Dosage, Side Effects and More. Retrieved from [Link]

  • Contec, Inc. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • medsinfo.com.au. (n.d.). Australian Product Information – Priligy (dapoxetine hydrochloride) tablet. Retrieved from [Link]

  • NIOSH. (n.d.). NIOSH Alert: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Radioactive Waste Disposal Guidelines. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). Management of radioactive waste from the use of radionuclides in medicine. Retrieved from [Link]

  • Wikipedia. (n.d.). Radioactive waste. Retrieved from [Link]

  • Medical Waste Pros. (2025). What is Radioactive Waste & How Do You Dispose of It?. Retrieved from [Link]

  • World Nuclear Association. (2025). Radioactive Waste Management. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.